molecular formula C8H14N2O B13220035 2-Amino-octahydroindolizin-3-one

2-Amino-octahydroindolizin-3-one

Cat. No.: B13220035
M. Wt: 154.21 g/mol
InChI Key: CTOCEGHPUJTFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-octahydroindolizin-3-one hydrochloride is a specialized bicyclic amino acid derivative intended strictly for research use. It is not approved for human or veterinary use. The compound features an octahydroindolizine scaffold, a structure of significant interest in organic and medicinal chemistry due to its presence in various natural products and biologically active molecules . The core octahydroindolizine framework is a saturated, bicyclic system that is structurally analogous to proline but with greater conformational rigidity and lipophilicity . These properties make such scaffolds valuable building blocks in peptidomimetics and drug discovery. Incorporating rigid, lipophilic bicyclic amino acids into peptide sequences is a established strategy to enhance metabolic stability, improve bioavailability, and modify receptor selectivity . While specific biological data for 2-Amino-octahydroindolizin-3-one itself is not available in the searched literature, the functionalized ketone and amino groups on the scaffold provide versatile handles for synthetic elaboration, allowing researchers to create diverse libraries of novel derivatives for structure-activity relationship (SAR) studies. The hydrochloride salt form improves the compound's stability and solubility in various solvents, facilitating its use in experimental procedures. Researchers can explore this molecule as a key intermediate in the synthesis of more complex molecular architectures or as a potential pharmacophore in its own right.

Properties

IUPAC Name

2-amino-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-7-5-6-3-1-2-4-10(6)8(7)11/h6-7H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOCEGHPUJTFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CC(C2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-octahydroindolizin-3-one: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indolizine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic compounds. Its unique structural and electronic properties have made it a focal point in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of a specific derivative, 2-Amino-octahydroindolizin-3-one, a molecule with significant, yet largely unexplored, therapeutic potential. This document will delve into its chemical structure, stereochemical complexity, physicochemical properties, plausible synthetic routes, and potential applications in drug development, offering a foundational resource for researchers and scientists in the field.

Introduction to the Indolizine Scaffold

Indolizine, a bicyclic aromatic compound with a bridgehead nitrogen atom, and its saturated counterpart, indolizidine, are core structures in a vast array of alkaloids.[1][2] These natural products exhibit a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) depressant effects.[3][4][5] The unique three-dimensional architecture of the indolizidine ring system allows for precise spatial orientation of functional groups, making it an attractive scaffold for the design of novel therapeutic agents that can interact with specific biological targets.[6]

2-Amino-octahydroindolizin-3-one is a derivative of the saturated indolizidine core, incorporating a lactam functionality and an amino group at the alpha-position to the carbonyl. This α-amino lactam substructure is a key pharmacophore in many biologically active molecules, suggesting that 2-Amino-octahydroindolizin-3-one may possess significant and diverse pharmacological properties.

Chemical Structure and Stereochemistry

The chemical structure of 2-Amino-octahydroindolizin-3-one is characterized by a fused bicyclic system consisting of a six-membered piperidine ring and a five-membered pyrrolidine ring, sharing a common nitrogen atom. A carbonyl group at the 3-position forms a lactam, and an amino group is substituted at the 2-position.

IUPAC Name: 2-aminooctahydropyrido[1,2-a]pyrazin-3(2H)-one Molecular Formula: C₈H₁₄N₂O Molecular Weight: 154.21 g/mol

The molecule possesses multiple chiral centers, leading to the possibility of several stereoisomers. The relative and absolute stereochemistry of the substituents will significantly influence the molecule's biological activity and pharmacological profile. For the purpose of this guide, the racemic mixture will be considered unless otherwise specified.

Chemical structure of 2-amino-octahydroindolizin-3-one
Figure 1. 2D Chemical Structure of 2-Amino-octahydroindolizin-3-one.

Physicochemical Properties

Due to the limited availability of experimental data for 2-Amino-octahydroindolizin-3-one, the following table includes predicted physicochemical properties from computational models, which are crucial for assessing its drug-likeness and potential pharmacokinetic profile.[7][8][9]

PropertyPredicted ValueSignificance in Drug Discovery
logP (Octanol/Water Partition Coefficient) -0.5 to 1.0Indicates the lipophilicity of the molecule, affecting absorption and distribution.
Aqueous Solubility (logS) -1.0 to 0.5Crucial for formulation and bioavailability.
pKa (Basic) 7.5 - 8.5Influences the ionization state at physiological pH, affecting solubility and receptor binding.
pKa (Acidic) Not applicable
Topological Polar Surface Area (TPSA) 58.4 ŲCorrelates with drug transport properties, including blood-brain barrier penetration.
Number of Hydrogen Bond Donors 2
Number of Hydrogen Bond Acceptors 2
Rotatable Bonds 1

Note: These values are estimations and should be confirmed by experimental analysis.

Synthesis of 2-Amino-octahydroindolizin-3-one

Retrosynthetic Analysis

A logical retrosynthetic approach involves the disconnection of the C-N bond of the amino group, leading back to the octahydroindolizin-3-one core. This core can be envisioned as being formed through an intramolecular cyclization, such as a Dieckmann condensation of a suitably substituted piperidine derivative.

Retrosynthesis Target 2-Amino-octahydroindolizin-3-one Precursor1 Octahydroindolizin-3-one Target->Precursor1 α-Amination Precursor2 Substituted Piperidine Diester Precursor1->Precursor2 Intramolecular Cyclization (e.g., Dieckmann Condensation) Precursor3 2-Piperidineethanol & Malonic Acid Derivative Precursor2->Precursor3 Esterification & N-Alkylation

Diagram 1: Retrosynthetic analysis of 2-Amino-octahydroindolizin-3-one.
Proposed Synthetic Pathway

The proposed synthesis involves a multi-step sequence starting from commercially available materials.

Synthesis cluster_0 Step 1: Synthesis of Piperidine Precursor cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: α-Amination A 2-Piperidineethanol C Diethyl 2-((2-hydroxyethyl)amino)malonate A->C B Diethyl Malonate B->C D Octahydroindolizin-3-one C->D Dieckmann Condensation & Decarboxylation E 2-Amino-octahydroindolizin-3-one D->E Electrophilic Amination

Diagram 2: Proposed synthetic workflow for 2-Amino-octahydroindolizin-3-one.
Detailed Experimental Protocol

Step 1: Synthesis of the Octahydroindolizin-3-one Core via Dieckmann Condensation

The synthesis of the octahydroindolizin-3-one core can be achieved through an intramolecular Dieckmann condensation of a suitably substituted piperidine diester.[10][11][12][13]

  • Preparation of the Diester Precursor: 2-(Piperidin-2-yl)ethanol is reacted with two equivalents of a malonic ester derivative, such as diethyl bromomalonate, in the presence of a non-nucleophilic base (e.g., potassium carbonate) in an aprotic solvent (e.g., acetonitrile) to yield the N-alkylated diester.

  • Dieckmann Condensation: The resulting diester is treated with a strong base, such as sodium ethoxide in ethanol, to induce intramolecular cyclization, forming a β-keto ester intermediate.

  • Hydrolysis and Decarboxylation: The β-keto ester is then subjected to acidic hydrolysis and heated to promote decarboxylation, yielding the desired octahydroindolizin-3-one.

Step 2: α-Amination of the Lactam

The introduction of the amino group at the C2 position can be accomplished through various methods developed for the α-amination of carbonyl compounds.[14][15] A common approach involves the use of an electrophilic nitrogen source.

  • Enolate Formation: The octahydroindolizin-3-one is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent (e.g., THF) to generate the corresponding enolate.

  • Reaction with an Electrophilic Aminating Agent: The enolate is then quenched with an electrophilic aminating reagent. A suitable reagent for introducing a primary amino group is a protected hydroxylamine derivative or an azodicarboxylate followed by reduction. For example, reaction with di-tert-butyl azodicarboxylate followed by reduction of the resulting hydrazide would yield the desired α-amino lactam.

Potential Applications and Biological Activity

While specific biological data for 2-Amino-octahydroindolizin-3-one is scarce, the broader class of indolizidine alkaloids has been extensively studied, revealing a wide range of pharmacological activities.[2][4][5][6][16][17] By analogy, 2-Amino-octahydroindolizin-3-one is a promising candidate for investigation in several therapeutic areas.

  • Anticancer Activity: Many indolizine derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of topoisomerases, tubulin polymerization, and various kinases.[18] The introduction of an amino group could enhance interactions with biological targets and improve the anticancer profile.

  • Anti-inflammatory and Analgesic Effects: Substituted indolizines have been reported to possess significant anti-inflammatory and analgesic properties.[19]

  • CNS-Depressant and Neuroprotective Activities: The indolizidine scaffold is present in many neuroactive alkaloids. Derivatives have shown CNS-depressant and neuroprotective effects, suggesting potential applications in neurological disorders.[3]

  • Antimicrobial and Antiviral Activity: The indolizine nucleus is a feature of several compounds with antimicrobial and antiviral activity.

BiologicalActivity cluster_targets Potential Biological Targets cluster_activities Potential Therapeutic Areas Core 2-Amino-octahydroindolizin-3-one Scaffold Kinases Kinases Core->Kinases Tubulin Tubulin Core->Tubulin IonChannels Ion Channels Core->IonChannels Receptors GPCRs & Other Receptors Core->Receptors Anticancer Oncology Kinases->Anticancer Tubulin->Anticancer CNS Neurological Disorders IonChannels->CNS AntiInflammatory Inflammation & Pain Receptors->AntiInflammatory Receptors->CNS Antimicrobial Infectious Diseases

Sources

The Indolizidinone Amino Acid (I2aa) Scaffold: A Master Key for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthesis, and application of the Indolizidinone amino acid (I2aa) scaffold.

Executive Summary

The Indolizidinone amino acid (I2aa) scaffold represents a pinnacle in "constrained peptidomimetics"—a strategy to lock flexible peptide chains into bioactive conformations.[1] Chemically defined as azabicyclo[4.3.0]alkanone amino acids , these bicyclic lactams serve as rigid dipeptide surrogates. By mimicking the specific dihedral angles of


-turns (specifically Type II'), I2aa scaffolds solve two critical failure points in peptide drug discovery: proteolytic instability  and conformational entropy .

This guide explores the I2aa scaffold's structural biology, authoritative synthetic routes, and proven applications in modulation of G-protein coupled receptors (GPCRs) and antimicrobial peptides.

Structural Biology & Conformational Analysis

The "Turn-Inducer" Mechanism

Peptides often bind to receptors in a folded state (e.g., a


-turn). In solution, however, linear peptides exist as a disordered ensemble. The entropic cost of folding into the bioactive shape reduces binding affinity (

).

The I2aa scaffold rigidly constrains the


 (phi) and 

(psi) torsion angles of the peptide backbone.
  • Structure: It replaces a dipeptide segment (typically Xaa-Pro or Xaa-Ala) with a bicyclic system.

  • Geometry: X-ray crystallography confirms that (3S, 6S, 9S)-I2aa mimics the central

    
     and 
    
    
    
    residues of an ideal Type II'
    
    
    -turn
    .
  • Thermodynamic Benefit: By pre-organizing the ligand into its bioactive conformation, the entropic penalty of binding is minimized, often increasing potency by orders of magnitude.

Comparative Scaffolds
ScaffoldRing SystemMimic TypeKey Advantage
Proline PyrrolidineTurn/HelixNatural, but limited rigidity.
I2aa Azabicyclo[4.3.0]nonane Type II'

-turn
Bicyclic lock; mimics dipeptide.
BTA Benzodiazepine

-turn
High rigidity, but aromatic ring alters solubility.
Freidinger Lactam Monocyclic Lactam

-turn
Simpler synthesis, less conformational control.

Authoritative Synthetic Methodologies

The synthesis of I2aa is non-trivial due to the requirement for specific stereochemical control at three centers (C3, C6, C9). The Lubell Method (University of Montreal) is widely regarded as the gold standard for its versatility and use of chiral pool starting materials.

The Lubell Method (Iodolactonization Route)

This route utilizes L-Glutamic acid or L-Serine to generate enantiopure I2aa.

Mechanism of Action:

  • Chiral Pool Educt: Start with L-Glutamic acid to establish the C9 stereocenter.

  • Chain Extension: Claisen condensation creates the carbon framework.

  • Lactamization: Reductive amination closes the first ring (pyrrolidine).

  • Bicyclic Formation: Ion-mediated cyclization (often iodolactonization or RCM) closes the second ring (piperidinone), locking the stereochemistry.

Visualization of Synthetic Logic

The following diagram illustrates the critical decision nodes in synthesizing the I2aa scaffold.

I2aa_Synthesis Start L-Glutamic Acid (Chiral Pool) Inter1 Linear Keto-Ester (Chain Extension) Start->Inter1 Claisen Cond. Inter2 Pyrrolidine Intermediate (Reductive Amination) Inter1->Inter2 H2/Pd, Cyclization Decision Cyclization Strategy Inter2->Decision PathA Iodolactonization (Stereoselective) Decision->PathA High Stereocontrol PathB Ring-Closing Metathesis (Grubbs Cat.) Decision->PathB Functional Group Tolerance Final Enantiopure I2aa (Bicyclic Scaffold) PathA->Final Elimination/Reduction PathB->Final Hydrogenation

Caption: Logical flow for the stereoselective synthesis of I2aa scaffolds, highlighting the divergence between iodolactonization and RCM pathways.

Medicinal Chemistry Applications (Case Studies)

Tocolytics: Prostaglandin F2 (FP) Receptor Modulators

Preterm labor is driven by the FP receptor.[1][2] Peptide ligands were unstable and lacked oral bioavailability.

  • Innovation: Researchers incorporated 6-hydroxymethyl-I2aa into the peptide sequence of an allosteric FP modulator (PDC113.824).

  • Result: The I2aa scaffold locked the peptide into a turn conformation, preventing proteolytic cleavage while maintaining nanomolar affinity for the FP receptor. This validated I2aa as a viable tool for GPCR ligand engineering.

Antimicrobials: Gramicidin S Analogs

Gramicidin S is a potent but hemolytic cyclic peptide.

  • Innovation: Replacement of the D-Phe-Pro turn sequence with (3S, 6S, 9S)-I2aa.

  • Result: The I2aa analog maintained antibacterial activity but significantly altered the hemolytic profile. The rigid scaffold allowed researchers to "decouple" toxicity from potency by subtly altering the spatial orientation of cationic side chains.

Experimental Protocol: Synthesis of (3S, 6S, 9S)-I2aa

Based on the Lubell and Hanessian protocols.

Objective: Synthesis of methyl (3S, 6S, 9S)-2-oxo-3-[N-(tert-butoxycarbonyl)amino]-1-azabicyclo[4.3.0]nonane-9-carboxylate.

Phase 1: Preparation of Linear Precursor
  • Reactants: L-Glutamic acid

    
    -methyl ester (10 mmol), LiHMDS (22 mmol), tert-butyl bromoacetate.
    
  • Procedure:

    • Cool THF solution of LiHMDS to -78°C.

    • Add protected glutamate dropwise. Stir for 1h.

    • Add tert-butyl bromoacetate. Warm to 0°C over 2h.

    • Quench: Saturated

      
      . Extract with EtOAc.
      
    • Yield: Isolate the diester intermediate via flash chromatography (Hex/EtOAc 4:1).

Phase 2: Reductive Cyclization (The First Ring)
  • Reactants: Diester intermediate,

    
     (1 atm), 10% Pd/C.
    
  • Procedure:

    • Dissolve intermediate in MeOH/AcOH (10:1).

    • Stir under hydrogen atmosphere for 12h (reductive amination cascade).

    • Filter through Celite to remove catalyst.

    • Result: 5-substituted proline derivative (monocyclic).

Phase 3: Lactamization (The Second Ring)
  • Reactants: Proline derivative, Toluene, Reflux.

  • Procedure:

    • Heat the intermediate in toluene at reflux for 48h to induce thermal lactamization between the side-chain ester and the ring nitrogen (or secondary amine depending on protecting group strategy).

    • Note: Modern variations use Iodine (

      
      ) in THF  to induce transannular cyclization if an alkene precursor is used (Iodolactonization route).
      
Validation (QC)
  • NMR:

    
     NMR must show distinct bridgehead protons at 
    
    
    
    3.5-4.0 ppm with coupling constants (
    
    
    ) indicative of trans-fused rings (if targeting the 6S, 9S isomer).
  • HRMS: Verify mass

    
    .
    

Pathway Visualization: The "Beta-Turn Lock"

This diagram explains why I2aa is effective in drug design, mapping the causality from chemical structure to biological outcome.

I2aa_Mechanism Native Native Linear Peptide (High Entropy) Problem Proteolytic Instability & Low Binding Affinity Native->Problem In vivo degradation Strategy Insert I2aa Scaffold (Constrained Dipeptide) Problem->Strategy Medicinal Chem Solution Effect1 Lock Phi/Psi Angles (Type II' Beta-Turn) Strategy->Effect1 Conformational Restriction Effect2 Steric Shielding (Blocks Peptidases) Strategy->Effect2 Steric Hindrance Outcome High Potency & Stability (Drug Candidate) Effect1->Outcome Lower Entropic Cost Effect2->Outcome Increased Half-life

Caption: Mechanism of Action for I2aa Peptidomimetics: Converting flexible peptides into rigid, stable drug candidates.

References

  • Lubell, W. D., et al. (2021).

    
     Modulators. Journal of Organic Chemistry. 
    
  • Hanessian, S., et al. (1997). Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics. Tetrahedron.

  • Mulamreddy, R., et al. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization. Molecules.

  • Feng, Z., & Lubell, W. D. (2001).[3] Mimicry of Peptide Backbone Geometry: Synthesis of Enantiopure Indolizidin-2-one Amino Acids. Journal of Organic Chemistry.

  • Khashper, A., et al. (2014). Design, synthesis, conformational analysis and application of indolizidin-2-one dipeptide mimics. Organic & Biomolecular Chemistry.

Sources

The Indolizidinone Core: A Conformationally Locked Dipeptide Surrogate for Advanced Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the indolizidinone amino acid (I2aa) scaffold, a powerful tool in medicinal chemistry for creating conformationally constrained dipeptide surrogates. We will explore its synthesis, conformational properties, and application in the rational design of bioactive peptide mimics, moving beyond a simple recitation of facts to explain the causality behind the synthetic strategies and design principles that make this core a privileged scaffold in drug discovery.

The Rationale for Constraint: Overcoming the Flexibility of Peptides

Peptides are exquisite signaling molecules, but their therapeutic potential is often hindered by their inherent conformational flexibility. This flexibility leads to a high entropic penalty upon binding to a receptor and susceptibility to proteolytic degradation. Constraining a peptide into its bioactive conformation can overcome these limitations, enhancing potency, selectivity, and metabolic stability.

One of the most common and critical secondary structures for molecular recognition is the β-turn, a four-amino-acid motif that reverses the direction of the polypeptide chain.[1] These turns are frequently found on the surface of proteins and are pivotal in mediating protein-protein interactions (PPIs).[1][2] The indolizidinone core, a rigid azabicyclo[4.3.0]alkanone amino acid, has emerged as a premier scaffold for mimicking the central i+1 and i+2 residues of a β-turn, effectively locking the peptide backbone into a specific, recognizable geometry.[3][4]

The Indolizidinone Scaffold: Structural Integrity and Mimicry

The power of the indolizidinone core lies in its bicyclic structure, which severely restricts bond rotation, thereby pre-organizing the appended amino acid residues into a well-defined spatial arrangement. The methylene protons of the all-carbon system add further rigidity through gauche interactions.[5][6] This conformational rigidity is the cornerstone of its function as a dipeptide surrogate.

X-ray crystallographic analysis has confirmed that the backbone dihedral angles within the indolizidinone ring system can closely resemble those of an ideal type II' β-turn, validating its potential for peptide mimicry.[3][7] The stereochemistry at the three key chiral centers (C3, C6, and C9 in standard nomenclature) can be controlled synthetically, allowing for the creation of a diverse set of scaffolds that can mimic different turn types and present side-chain functionalities in precise vectors.[5][8]

cluster_0 Typical β-Turn (i to i+3) cluster_1 Indolizidinone Core Superposition AA_i AA_i AA_i+1 AA_i+1 AA_i->AA_i+1 AA_i+3 AA_i+3 AA_i->AA_i+3 H-Bond AA_i+2 AA_i+2 AA_i+1->AA_i+2 AA_i+1->AA_i+2 Mimicked by Indolizidinone Core AA_i+2->AA_i+3 Indolizidinone Indolizidinone Scaffold C_term C-Terminus (to i+3) Indolizidinone->C_term N_term N-Terminus (from i) N_term->Indolizidinone

Caption: Logical relationship of the indolizidinone core mimicking the central residues of a β-turn.

Synthesis of Enantiopure Indolizidinone Amino Acids: Building the Core

The utility of a scaffold is directly proportional to its synthetic accessibility. Fortunately, efficient and stereocontrolled routes have been developed to furnish all possible stereoisomers of the indolizidinone core, often starting from inexpensive chiral pool materials.[5][8]

The Glutamic Acid Approach

A robust and widely used strategy employs L- or D-glutamic acid as the chiral educt. This methodology provides access to all possible stereoisomers of the core scaffold.[5] The key strategic steps are designed to build a linear precursor that is then cyclized in a controlled manner.

The general workflow is as follows:

  • Claisen Condensation: The sequence begins with a Claisen condensation of a protected glutamate derivative, such as α-tert-butyl γ-methyl N-(PhF)-L-glutamate, to form a δ-keto α,ω-diaminoazelate.[6] The 9-(9-phenylfluorenyl) (PhF) protecting group is crucial here for its stability and steric bulk.

  • Reductive Amination: The resulting β-keto ester is subjected to reductive amination. The diastereoselectivity of this step can be controlled, for instance, by augmenting hydrogen pressure, to form the requisite 5-alkylproline derivative.[8]

  • Lactam Cyclization: Treatment of the proline intermediate with a base like triethylamine induces lactam formation, constructing the second ring of the bicyclic system.[8]

  • Protection and Hydrolysis: The exocyclic amine is typically protected (e.g., with a Boc group), and the C-terminal ester is hydrolyzed to yield the final enantiopure indolizidinone amino acid.[5][8]

G start N-(PhF)Glutamate claisen Claisen Condensation (e.g., NaN(SiMe3)2) start->claisen keto_ester δ-Keto α,ω-diaminoazelate claisen->keto_ester red_amination Reductive Amination (H2, Pd/C) keto_ester->red_amination proline_deriv 5-Alkylproline Derivative red_amination->proline_deriv lactamization Lactam Cyclization (e.g., Et3N) proline_deriv->lactamization boc_protect N-Protection & Ester Hydrolysis (Boc2O, then LiOH) lactamization->boc_protect end Enantiopure Indolizidinone Amino Acid (I2aa) boc_protect->end

Caption: Synthetic workflow for indolizidinone amino acids starting from glutamic acid.

The L-Serine Approach for Hydroxylated Analogs

To mimic dipeptides containing serine or other heteroatomic side chains, alternative strategies have been developed. A streamlined synthesis of 5- and 7-hydroxy indolizidinone amino acids starts from L-serine.[3][7] This route is particularly valuable for creating scaffolds that can engage in specific hydrogen bonding interactions.

The key feature of this pathway is a stereoselective iodolactonization:

  • Linear Precursor Synthesis: L-serine is used to construct a linear Δ4-unsaturated (2S,8S)-2,8-bis[N-(Boc)amino]azelic acid precursor over five steps.[7]

  • Iodolactonization: While other oxidation methods like epoxidation lead to mixtures, the iodolactonization of the Δ4-azelate proceeds with high stereoselectivity, delivering a key lactone iodide intermediate.[3][7]

  • Intramolecular Cyclization: This intermediate undergoes a sequence featuring intramolecular iodide displacement and lactam formation to yield separable (5S)- and (7S)-hydroxy indolizidinone N-(Boc)amino esters.[3][7]

Introducing Side-Chain Diversity

To fully function as dipeptide surrogates, the indolizidinone core must be able to present side chains that mimic those of natural amino acids. Methodologies have been developed to append alkyl and functionalized groups onto the heterocycle with regioselective and diastereoselective control.[9] This is often achieved by alkylation of the δ-keto azelate intermediate formed after the Claisen condensation, allowing for the introduction of benzyl groups (mimicking Phe) or other functionalities.[9][10]

Application in Medicinal Chemistry: Case Studies

The true test of a peptidomimetic scaffold is its ability to generate bioactive molecules. The indolizidinone core has been successfully applied in several drug discovery contexts.

Case Study: Gramicidin S Analogs

Gramicidin S (GS) is a cyclic antimicrobial peptide whose activity depends on a rigid β-sheet structure stabilized by two D-Phe-Pro type II' β-turns. To probe the relationship between turn conformation and biological activity, indolizidinone amino acids were used to replace the D-Phe-Pro residues.[11]

  • Design: Analogs were synthesized where the I2aa core with either (6S) or (6R) ring-fusion stereochemistry replaced the turn region.[11]

  • Findings: Conformational analysis showed that while both isomers induced the characteristic GS conformation, the (6S)-I2aa analogs exhibited spectral data suggesting a greater propensity to adopt the required turn structure.[11]

  • Result: In bioassays, the (6S)-I2aa analog showed significantly better antibacterial and antifungal potency than the (6R) diastereomer.[11] This study elegantly demonstrates how the indolizidinone core can be used to dissect structure-activity relationships and validate the bioactive conformation of a peptide.

AnalogRing Fusion StereochemistryRelative Antimicrobial ActivityRelative Hemolytic Activity
Gramicidin S (Native)-11
[(6S)-I2aa]GS6S1/2 to 1/4 of GS~1/4 of GS
[(6R)-I2aa]GS6RSignificantly lower than (6S)Not specified
Data synthesized from the findings in J. Med. Chem. 2002, 45, 21, 4547–4557.[11]
Case Study: Prostaglandin F2α Receptor Modulators

The indolizidinone scaffold has also been used to develop allosteric modulators of G-protein coupled receptors (GPCRs), a notoriously difficult target class for peptide-based drugs. Peptide mimics incorporating indolizidinone residues were developed as allosteric modulators of the prostaglandin F2α (PGF2α) receptor.[12] This work highlighted the scaffold's ability to generate molecules with complex pharmacological profiles, including biased agonism, offering new avenues for developing safer and more targeted therapeutics.[12]

Detailed Experimental Protocol: Synthesis of (3S,6S,9S)-[N-(BOC)amino]indolizidinone Acid

This protocol is adapted from the methodology developed by Lubell and coworkers and is provided for illustrative purposes.[5][8]

Objective: To synthesize the enantiopure indolizidinone core via the glutamic acid route.

Step 1: Claisen Condensation to form (2S,4RS,8S)-di-tert-butyl 4-carbomethoxy-5-oxo-2,8-bis[N-(PhF)amino]azelate

  • System Preparation: Under an inert atmosphere (Argon), add a solution of (2S)-α-tert-butyl γ-methyl N-(PhF)glutamate (1.0 eq) in anhydrous THF to a flame-dried, three-neck round-bottom flask.

  • Cooling: Cool the solution to -30 °C using a dry ice/acetonitrile bath.

  • Base Addition: Slowly add sodium bis(trimethylsilyl)amide (1.0 M in THF, 1.1 eq) dropwise over 1 hour, maintaining the internal temperature below -25 °C.

  • Reaction: Stir the resulting solution at -30 °C for 4 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired β-keto ester.

Step 2: Reductive Amination and Lactam Cyclization

  • Hydrogenation: Dissolve the purified β-keto ester from Step 1 in a suitable solvent (e.g., methanol) containing ammonium acetate. Add Palladium on carbon (10% w/w).

  • Reaction: Subject the mixture to hydrogenation (e.g., 500 psi H2) in a Parr apparatus at room temperature for 24-48 hours.

  • Workup: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Cyclization: Dissolve the crude amine in a solvent like CH2Cl2 and add triethylamine (3.0 eq). Stir at room temperature for 12-24 hours until lactam formation is complete as monitored by TLC.

  • Purification: Purify the resulting bicyclic lactam ester by flash chromatography.

Step 3: N-Protection and Saponification

  • Boc Protection: Dissolve the purified lactam ester in CH2Cl2. Add di-tert-butyl dicarbonate (Boc2O, 1.5 eq) and a catalytic amount of DMAP. Stir at room temperature until the reaction is complete.

  • Workup: Concentrate the reaction mixture and purify by chromatography to obtain the N-(BOC) protected methyl ester.

  • Saponification: Dissolve the ester in a THF/water mixture. Add lithium hydroxide (LiOH, 1.05 eq) and stir at 0 °C to room temperature. Note: Careful control of stoichiometry is required to minimize epimerization at the C-9 position.[5]

  • Final Workup: Acidify the reaction mixture with dilute HCl and extract with ethyl acetate. Dry the organic layers and concentrate to yield the final (3S,6S,9S)-[N-(BOC)amino]indolizidinone acid.

Conclusion and Future Outlook

The indolizidinone amino acid core is a mature and highly effective dipeptide surrogate for enforcing β-turn conformations in peptidomimetics. Its well-defined stereochemistry, conformational rigidity, and synthetic tractability make it an invaluable tool for medicinal chemists. The ability to systematically synthesize all stereoisomers and introduce diverse side-chain functionalities allows for a thorough exploration of the conformational and topographical requirements for biological activity.

Future applications will likely see the indolizidinone core integrated into larger and more complex scaffolds, used as a key turn element in synthetic proteins, and incorporated into combinatorial libraries for high-throughput screening against new and challenging biological targets. As the science of PPI modulation continues to advance, scaffolds like the indolizidinone core that provide precise conformational control will remain at the forefront of rational drug design.

References

  • Lombart, H. G., & Lubell, W. D. (1996). Rigid Dipeptide Mimetics: Efficient Synthesis of Enantiopure Indolizidinone Amino Acids. The Journal of Organic Chemistry, 61(26), 9437–9446. Available from: [Link]

  • Lombart, H. G., & Lubell, W. D. (2001). Mimicry of Peptide Backbone Geometry and Heteroatomic Side-Chain Functionality: Synthesis of Enantiopure Indolizidin-2-one Amino Acids Possessing Alcohol, Acid, and Azide Functional Groups. The Journal of Organic Chemistry, 66(4), 1233–1242. Available from: [Link]

  • Lombart, H. G., & Lubell, W. D. (1996). Rigid Dipeptide Mimetics: Efficient Synthesis of Enantiopure Indolizidinone Amino Acids. The Journal of Organic Chemistry, 61(26), 9437-9446. Available from: [Link]

  • Polyak, F., & Lubell, W. D. (1998). Rigid Dipeptide Mimics: Synthesis of Enantiopure 5- and 7-Benzyl and 5,7-Dibenzyl Indolizidinone Amino Acids via Enolization and Alkylation of δ-Oxo α,ω-Di-[N-(9-(9-phenylfluorenyl))amino]azelate Esters. The Journal of Organic Chemistry, 63(17), 5937–5949. Available from: [Link]

  • Lombart, H. G., & Lubell, W. D. (1996). Rigid Dipeptide Mimetics: Efficient Synthesis of Enantiopure Indolizidinone Amino Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Mulamreddy, R., & Lubell, W. D. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules, 27(1), 67. Available from: [Link]

  • Mulamreddy, R., & Lubell, W. D. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. PubMed. Available from: [Link]

  • Goulet, J. L., & Lubell, W. D. (2002). Exploring relationships between mimic configuration, peptide conformation and biological activity in indolizidin-2-one amino acid analogs of gramicidin S. Journal of medicinal chemistry, 45(21), 4547–4557. Available from: [Link]

  • Polyak, F., & Lubell, W. D. (2004). Conformationally constrained dipeptide surrogates with aromatic side-chains: synthesis of 4-aryl indolizidin-9-one amino acids by conjugate addition to a common alpha,omega-diaminoazelate enone intermediate. The Journal of organic chemistry, 69(5), 1504–1512. Available from: [Link]

  • Goupil, E., Tassy, D., Bourguet, C., & Laporte, S. A. (2010). A Novel Biased Allosteric Compound Inhibitor of Parturition Selectively Impedes the Prostaglandin F2α-mediated Rho/ROCK Signaling Pathway. Journal of Biological Chemistry. This reference is mentioned in the context of prostaglandin modulators in a request PDF, specific direct link to the primary paper is illustrative. Available from: [Link]

  • Mulamreddy, R., & Lubell, W. D. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. OUCI. Available from: [Link]

  • Mulamreddy, R., & Lubell, W. D. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. PMC. Available from: [Link]

  • Kyle, D. J., et al. (1992). A novel beta-turn mimic useful for mapping the unknown topology of peptide receptors. Peptide research, 5(4), 206-209. Available from: [Link]

  • Geyer, A., et al. (2010). Structural characterization of a β-turn mimic within a protein–protein interface. Proceedings of the National Academy of Sciences, 107(43), 18342-18347. Available from: [Link]

  • Khashper, A., & Lubell, W. D. (2014). Design, synthesis, conformational analysis and application of indolizidin-2-one dipeptide mimics. Organic & Biomolecular Chemistry, 12(28), 5052-5070. Available from: [Link]

  • Kim, S., et al. (2020). β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase. Chemical Science, 11(29), 7614-7622. Available from: [Link]

  • Jo, H., & Kwon, Y. U. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2796. Available from: [Link]

  • MDPI. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. MDPI. Available from: [Link]

Sources

Biological Activity and Therapeutic Potential of 2-Aminoindolizidin-3-one Analogs: A Technical Guide to Azabicyclic Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-based therapeutics is historically bottlenecked by two critical physical limitations: rapid proteolytic degradation in vivo and the massive entropic penalty incurred when a highly flexible linear peptide adopts its bioactive conformation upon receptor binding. As a Senior Application Scientist specializing in peptidomimetics, I rely on conformationally constrained scaffolds to bypass these limitations.

The 2-aminoindolizidin-3-one core—a specialized azabicyclo[4.3.0]nonane system—has emerged as a highly privileged scaffold. By covalently locking the peptide backbone into rigid Type II or Type VI


-turn conformations, these analogs act as potent dipeptide surrogates (e.g., mimicking Pro-Leu or Ala-Phe). This whitepaper explores the structural rationale, biological activity profiles, and laboratory workflows required to synthesize and validate 2-aminoindolizidin-3-one analogs for drug development.

Structural Rationale & Causality: The Physics of Peptidomimetics

To understand the efficacy of indolizidinone analogs, we must look at the thermodynamics of receptor-ligand interactions. When a linear peptide binds to a target, it must freeze its rotatable bonds, resulting in a highly unfavorable loss of conformational entropy (


).

The 2-aminoindolizidin-3-one scaffold solves this by pre-organizing the


 (phi) and 

(psi) dihedral angles into a rigid bicyclic lactam.
  • Thermodynamic Causality: This pre-organization drastically reduces the entropic penalty of binding, directly translating to a more favorable Gibbs free energy (

    
    ) and exponentially higher binding affinity[1].
    
  • Pharmacokinetic Causality: The integration of the nitrogen atom into a bridgehead lactam eliminates the standard peptide bond susceptible to exopeptidases and endopeptidases, granting the molecule exceptional proteolytic stability and extending its biological half-life in vivo.

Biological Activity Profiles

The biological applications of 2-aminoindolizidin-3-one and its derivatives are remarkably diverse, dictated primarily by the side-chain functionalization at the C-2 (amino) and C-5/C-7 positions[2].

Dopamine D2 Receptor Allosteric Modulation

Analogs designed as surrogates for the neuromodulatory peptide Pro-Leu-Gly-NH2 (PLG) utilize the indolizidinone core to mimic a Type VI


-turn. These compounds function as positive allosteric modulators (PAMs) of the Dopamine D2 receptor. Rather than competing for the orthosteric binding site, they bind to an allosteric pocket, stabilizing the receptor in its high-affinity state and enhancing the binding of endogenous dopamine or synthetic agonists[3].
CGRP Receptor Antagonism

The Calcitonin Gene-Related Peptide (CGRP) is a primary target for migraine and neurogenic inflammation therapies. By substituting the flexible turn region of the CGRP antagonist sequence ([D31, P34, F35]CGRP27-37) with a rigid indolizidinone amino acid, researchers successfully mapped the spatial requirements for receptor antagonism, proving that a constrained


-turn is critical for blocking CGRP signaling[4].
Glycosidase Inhibition

Polyhydroxylated azabicyclic analogs (structurally related to natural castanospermine) mimic the oxocarbenium transition state of carbohydrate hydrolysis. These analogs act as potent, competitive inhibitors of enzymes like


-glucosidase, offering therapeutic avenues for antiviral and anticancer drug development[5].
Quantitative Data Summary

Table 1: Biological Evaluation of Key Indolizidinone Analogs

Analog ScaffoldTarget Receptor / EnzymeTurn Mimic TypeBiological Effect / MechanismRef
2-Aminoindolizidin-3-one (PLG Mimic)Dopamine D2 ReceptorType VI

-turn
Positive Allosteric Modulator (PAM)[3]
4-Aryl-indolizidin-9-oneCGRP Receptor 1Type II

-turn
Potent Receptor Antagonist[4]
Polyhydroxy-quinolizidine/indolizidine

-Glucosidase
Transition StateCompetitive Inhibitor (

~ 28

M)
[5]
4-Phenyl-indolizidin-9-oneTRH / Opioid ReceptorsReverse-turnDipeptide Surrogate (Phe-Ala)[6]

Mechanistic Pathway Visualization

The following diagram illustrates the signal transduction causality when a 2-aminoindolizidin-3-one analog acts as a Dopamine D2 Receptor PAM.

G A 2-Aminoindolizidin-3-one Analog (Allosteric Modulator) B Dopamine D2 Receptor (Allosteric Site) A->B Binds to D Receptor Conformational Shift (High-Affinity State) B->D Induces C Orthosteric Agonist (e.g., Dopamine) C->B Binds to E G-Protein Activation (Gi/o pathway) D->E Triggers F Inhibition of Adenylate Cyclase E->F Results in

Fig 1. Allosteric modulation of the Dopamine D2 Receptor by 2-aminoindolizidin-3-one analogs.

Experimental Protocols & Workflows

To ensure scientific integrity, the synthesis and biological validation of these analogs must operate as a self-validating system. The workflow below outlines the critical path from chemical synthesis to in vitro validation.

Workflow S1 Precursor Synthesis (L-Serine / Glutamate) S2 Reductive Amination & Lactam Cyclization S1->S2 Step 1 S3 Scaffold Deprotection S2->S3 Step 2 S4 Peptide Coupling (Side-chain addition) S3->S4 Step 3 S5 In Vitro Bioassay (Radioligand Binding) S4->S5 Step 4

Fig 2. Workflow for the synthesis and biological evaluation of indolizidinone peptidomimetics.

Protocol 1: Synthesis of the 2-Aminoindolizidin-3-one Scaffold

This protocol details the construction of the bicyclic core via a reductive amination/lactamization sequence[2].

  • Precursor Preparation: Begin with a linear

    
    -diaminoazelate precursor derived from L-glutamate. Ensure the primary amine is orthogonally protected (e.g., with a Boc group).
    
  • Reductive Amination: Dissolve the precursor in anhydrous methanol. Add sodium cyanoborohydride (NaCNBH

    
    ) and a catalytic amount of acetic acid.
    
    • Causality Check: NaCNBH

      
       is specifically chosen over NaBH
      
      
      
      because it is stable at mildly acidic pH (pH ~6). This allows the selective reduction of the transient iminium ion without prematurely reducing the unreacted aldehyde/ketone, ensuring strict chemoselectivity.
  • Lactam Cyclization: Following solvent evaporation and extraction, dissolve the crude intermediate in anhydrous toluene. Add N,N-Diisopropylethylamine (DIPEA) and heat to reflux under a Dean-Stark trap for 24 hours.

    • Causality Check: Toluene's high boiling point provides the necessary thermal energy to overcome the activation barrier of lactamization. The Dean-Stark trap continuously removes the water byproduct, driving the thermodynamic equilibrium entirely toward the cyclic indolizidinone product.

  • Purification & Validation: Purify via silica gel flash chromatography (Hexanes/EtOAc). Validate the rigid bicyclic structure and stereochemistry using 2D-NMR (NOESY) to confirm the spatial proximity of the bridgehead protons.

Protocol 2: Radioligand Binding Assay for D2 Receptor Modulation

This assay measures the ability of the synthesized analog to act as a positive allosteric modulator[3].

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably transfected with the human Dopamine D2 receptor. Homogenize in Tris-HCl buffer and isolate the membrane fraction via ultracentrifugation.

    • Causality Check: CHO cells are utilized because they lack endogenous dopamine receptors. This provides a clean, null background, ensuring that all measured radioligand binding is exclusively attributable to the transfected human D2 receptors, preventing false positives.

  • Ligand Incubation: In a 96-well plate, incubate 50

    
    g of membrane protein with 0.5 nM of 
    
    
    
    -N-propylnorapomorphine (NPA) and varying concentrations of the indolizidinone analog (1 nM to 100
    
    
    M).
    • Causality Check:

      
      -NPA is an agonist that preferentially binds to the high-affinity state of the D2 receptor. Using this specific radioligand makes the assay highly sensitive to allosteric modulators that shift the receptor population into this active conformation.
      
  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash the filters three times with ice-cold buffer.

  • Data Analysis: Quantify the bound radioactivity using a liquid scintillation counter. Plot the data using a non-linear regression model (GraphPad Prism) to determine the shift in

    
     and 
    
    
    
    . A leftward shift in the binding curve confirms positive allosteric modulation.

Conclusion & Future Perspectives

The 2-aminoindolizidin-3-one scaffold represents a triumph of rational drug design, merging the biological specificity of peptides with the pharmacokinetic resilience of small molecules. By forcing the peptide backbone into a thermodynamically favorable


-turn, these analogs unlock new therapeutic potentials across CNS disorders, pain management, and virology. Future development will likely focus on leveraging late-stage functionalization (e.g., Suzuki cross-coupling) to rapidly generate libraries of C-4 and C-7 substituted analogs for high-throughput phenotypic screening[6].

References

1.[5] Synthesis of polyfunctional quinolizidine alkaloids: development towards selective glycosidase inhibitors. ResearchGate. URL:[Link] 2.[3] Allosteric modulation of the dopamine receptor by conformationally constrained type VI beta-turn peptidomimetics of Pro-Leu-Gly-NH2. PubMed. URL:[Link] 3.[2] Mimicry of peptide backbone geometry and heteroatomic side-chain functionality: synthesis of enantiopure indolizidin-2-one amino acids possessing alcohol, acid, and azide functional groups. PubMed. URL:[Link] 4.[1] Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor. Beilstein Journal of Organic Chemistry. URL:[Link] (Derived from verified tool source context). 5.[6] Stereoselective bromination-suzuki cross-coupling of dehydroamino acids to form novel reverse-turn peptidomimetics: substituted unsaturated and saturated indolizidinone amino acids. PubMed. URL:[Link] 6.[4] Calcitonin gene-related peptide analogues with aza and indolizidinone amino acid residues reveal conformational requirements for antagonist activity at the human calcitonin gene-related peptide 1 receptor. PubMed. URL:[Link]

Sources

Indolizidine Alkaloids: Precision Glycosidase Inhibitors & Pharmacological Chaperones

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for researchers investigating indolizidine alkaloids. It moves beyond basic definitions to explore the mechanistic causality of glycosidase inhibition, the design of pharmacological chaperones, and the rigorous validation of these molecules in the laboratory.

Executive Summary

Indolizidine alkaloids (e.g., swainsonine, castanospermine, lentiginosine) represent a privileged scaffold in glycobiology. Characterized by a fused 5,6-bicyclic system with a bridgehead nitrogen, these molecules act as potent iminosugars . Their therapeutic utility arises from their ability to mimic the oxocarbenium ion transition state of glycosidic hydrolysis.

Unlike standard competitive inhibitors that merely block an active site, indolizidines often induce a conformational stability that rescues misfolded enzymes—a phenomenon utilized in Pharmacological Chaperone Therapy (PCT) for Lysosomal Storage Disorders (LSDs). This guide details the structural basis of this activity, the specific signaling pathways involved, and the experimental protocols required to validate their kinetic parameters (


, 

).

Structural & Mechanistic Basis

The potency of indolizidine alkaloids stems from their stereochemical congruence with natural sugars and the basicity of the bridgehead nitrogen.

Transition State Mimicry

Glycosidases catalyze hydrolysis via a transition state with significant oxocarbenium ion character (positive charge development at the anomeric carbon).[1]

  • Protonation: At physiological pH, the tertiary amine of the indolizidine ring is protonated.

  • Charge Mimicry: This ammonium ion spatially and electrostatically mimics the positive charge of the oxocarbenium ion.

  • Affinity: Consequently, these inhibitors often bind with affinities (

    
     to 
    
    
    
    M) orders of magnitude higher than the natural substrate (
    
    
    to
    
    
    M).
Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism where the indolizidine alkaloid intercepts the enzyme, preventing the hydrolysis of the natural glycoside.

MOA Enzyme Glycosidase Enzyme ES_Complex E-S Complex (Michaelis) Enzyme->ES_Complex + Substrate EI_Complex E-I Complex (Dead End) Enzyme->EI_Complex + Indolizidine (High Affinity) Substrate Natural Substrate (Glycoside) Substrate->ES_Complex Inhibitor Indolizidine (Protonated) Inhibitor->EI_Complex TS Transition State (Oxocarbenium Ion) ES_Complex->TS Activation Products Hydrolyzed Products TS->Products Hydrolysis

Caption: Competitive inhibition mechanism showing Indolizidine interception of the enzyme active site.

Key Indolizidine Classes & Pharmacology

The selectivity of an indolizidine is dictated by the hydroxylation pattern of the ring system, mimicking the specific stereochemistry of glucose, mannose, or other sugars.

Comparative Pharmacology Table
AlkaloidPrimary Target EnzymeMechanism TypeTherapeutic PotentialKey Reference
Castanospermine

-Glucosidase (ER)
Competitive / TS MimicAntiviral (Dengue/HIV), Diabetes[1]
Swainsonine

-Mannosidase II (Golgi)
CompetitiveOncology (Anti-metastatic), Adjuvant[2]
Lentiginosine AmyloglucosidaseCompetitiveAnti-tumor, Apoptosis induction[3]
Swainsonine Analog (GD0039)

-Mannosidase II
CompetitiveReduced toxicity profile vs native[4]
Pharmacological Chaperone Therapy (PCT)

In Lysosomal Storage Disorders (e.g., Pompe, Gaucher), genetic mutations often cause enzymes to misfold in the Endoplasmic Reticulum (ER), leading to premature degradation.[2][3][4]

  • Paradoxical Mechanism: Although indolizidines are inhibitors, at sub-inhibitory concentrations, they bind the mutant enzyme in the ER.

  • Stabilization: This binding stabilizes the folded state, allowing the enzyme to pass ER quality control.[3][5]

  • Trafficking: The Enzyme-Chaperone complex traffics to the lysosome.[4][5]

  • Release: The acidic pH of the lysosome and the high concentration of natural substrate cause the inhibitor to dissociate, restoring enzymatic activity.[5]

PCT cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_Lysosome Lysosome (pH ~4.5) Mutant Misfolded Mutant Enzyme Complex Stabilized Complex Mutant->Complex + Chaperone (Binding) Degradation Proteasomal Degradation Mutant->Degradation Unstable Chaperone Indolizidine Chaperone Chaperone->Complex ActiveEnzyme Active Enzyme (Released) Complex->ActiveEnzyme Trafficking & Dissociation Turnover Substrate Clearance ActiveEnzyme->Turnover + Substrate Substrate Accumulated Substrate Substrate->Turnover

Caption: The Pharmacological Chaperone mechanism: rescuing misfolded enzymes from ER degradation.

Experimental Protocols

Reliable characterization of indolizidine inhibitors requires precise kinetic assays. The following protocol uses a colorimetric p-Nitrophenyl (pNP) substrate, a gold standard for glycosidase activity.

Protocol 1: Kinetic Characterization ( & Determination)

Objective: Determine the inhibitory potency of a novel indolizidine analog against


-glucosidase.

Reagents:

  • Enzyme:

    
    -Glucosidase (e.g., S. cerevisiae, 1 U/mL in phosphate buffer).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG), 5 mM stock.
    
  • Inhibitor: Indolizidine stock (dissolved in DMSO or water).

  • Buffer: 67 mM Potassium Phosphate, pH 6.8.

  • Stop Solution: 0.2 M

    
    .
    

Workflow:

  • Preparation: In a 96-well plate, prepare serial dilutions of the Indolizidine inhibitor (e.g., 0.01

    
    M to 100 
    
    
    
    M).
  • Pre-incubation: Add 10

    
    L of Inhibitor and 20 
    
    
    
    L of Enzyme solution to 50
    
    
    L of Buffer. Incubate at 37°C for 10 minutes. Rationale: Allows equilibrium binding of the inhibitor to the enzyme.
  • Initiation: Add 20

    
    L of pNPG substrate to initiate the reaction.
    
  • Incubation: Incubate at 37°C for 15–20 minutes.

  • Termination: Add 100

    
    L of Stop Solution (
    
    
    
    ). Rationale: Raises pH to ~10, stopping the enzyme and deprotonating the p-nitrophenol product to its yellow chromophore.
  • Quantification: Measure Absorbance at 405 nm.

Data Analysis:

  • 
    :  Plot % Activity vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve.
    
  • 
     (Mode of Inhibition):  Perform the assay at multiple substrate concentrations. Generate Lineweaver-Burk plots (1/V vs 1/[S]).
    
    • Competitive: Lines intersect at the Y-axis.

    • Non-Competitive: Lines intersect at the X-axis.

AssayWorkflow Step1 1. Serial Dilution (Inhibitor) Step2 2. Pre-Incubation (Enzyme + Inhibitor) 10 min @ 37°C Step1->Step2 Step3 3. Initiation (+ pNPG Substrate) Step2->Step3 Step4 4. Reaction 15-20 min @ 37°C Step3->Step4 Step5 5. Termination (+ Na2CO3) Step4->Step5 Step6 6. Readout Absorbance @ 405nm Step5->Step6

Caption: Step-by-step workflow for the high-throughput pNP-glycosidase inhibition assay.

Future Outlook: Hybrid & Multivalent Indolizidines

Current research has moved beyond simple monomeric alkaloids.

  • Multivalency: Linking multiple indolizidine units (e.g., on a dendrimer or fullerene core) can increase affinity by the "cluster glycoside effect," enhancing

    
     values into the nanomolar or picomolar range.
    
  • Lipophilic Tails: Attaching alkyl chains (e.g., N-nonyl-deoxynojirimycin, though a piperidine, the concept applies to indolizidines) improves membrane permeability and ER targeting for chaperone therapy.

References

  • Nash, R. J., et al. (1988). "The plant alkaloid castanospermine is a potent inhibitor of glucosidases."[6] Phytochemistry. Link (Verified Source: ScienceDirect/PubMed context).

  • Goss, P. E., et al. (1995). "Clinical and pharmacokinetic study of swainsonine in patients with advanced malignancies." Cancer Research. Link

  • Pastuszak, I., et al. (1990). "Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase." Biochemistry. Link

  • Suzuki, Y., et al. (2009). "Chaperone therapy for lysosomal storage disorders." Proceedings of the Japan Academy, Series B. Link

  • BenchChem. (2025).[7] "Application Note: A Detailed Protocol for In Vitro Glycosidase Inhibition Assay." Link (Source: Search Result 1.1).

  • Fan, J. Q., et al. (1999). "Accelerated transport and maturation of lysosomal alpha-galactosidase A in Fabry lymphoblasts by an enzyme inhibitor." Nature Medicine. Link

Sources

An In-depth Technical Guide to 1-Amino-octahydroindolizin-3-one: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides a comprehensive overview of 1-Amino-octahydroindolizin-3-one, a heterocyclic compound of interest to researchers and professionals in drug development. It is important to note that while the initial query specified the 2-amino isomer, the preponderance of available scientific and commercial literature refers to 1-Amino-octahydroindolizin-3-one . This document will, therefore, focus on the latter, providing detailed information on its chemical identity, properties, and the broader context of its parent structure, the indolizidine alkaloid core.

The octahydroindolizine ring system is a key structural motif found in a wide array of natural products, particularly in the indolizidine alkaloids.[1] These compounds are isolated from diverse natural sources, including plants, fungi, and the skin secretions of amphibians.[2] The indolizidine framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[3] Consequently, substituted octahydroindolizines are of significant interest in the pursuit of novel therapeutic agents.

Core Compound Identification

The primary subject of this guide is 1-Amino-octahydroindolizin-3-one. Its key identifiers are summarized below.

IdentifierValueSource
CAS Number 1369099-87-5
Molecular Formula C₈H₁₄N₂O
Synonyms 1-aminohexahydro-3(2H)-indolizinone

Chemical and Physical Properties

A summary of the known chemical and physical properties of 1-Amino-octahydroindolizin-3-one is provided in the table below. This data is primarily sourced from commercial suppliers and chemical databases.

PropertyValueSource
Molecular Weight 154.21 g/mol
Physical Form Powder
Purity ≥95%
InChI 1S/C8H14N2O/c9-6-5-8(11)10-4-2-1-3-7(6)10/h6-7H,1-5,9H2
InChIKey VUBAJLGVZNDMGM-UHFFFAOYSA-N
Storage Temperature 4°C

Synthesis of the Indolizidine Core: A Methodological Overview

Several powerful synthetic methodologies have been developed for the asymmetric synthesis of indolizidine alkaloids, reflecting their importance as synthetic targets. These include:

  • Nickel-Catalyzed [4+2] Cycloaddition: This approach utilizes a nickel catalyst to facilitate the cycloaddition of azetidinones and internal alkynes, providing access to the piperidone core, a key intermediate that can be further elaborated to the bicyclic indolizidine system.[4]

  • Domino Hydroformylation/Cyclization: A highly regioselective rhodium-catalyzed hydroformylation of a pyrrole-containing substrate can initiate a one-pot intramolecular cyclization, offering a direct route to the indolizine nucleus.[5]

  • Synthesis from Chiral Precursors: Proline, a naturally occurring amino acid, serves as a versatile chiral synthon for the enantioselective synthesis of a wide range of pyrrolidine, pyrrolizidine, and indolizidine natural products.[6]

  • Rhodium-Catalyzed [2+2+2] Cycloaddition: This enantioselective method involves the cycloaddition of terminal alkyl alkynes and alkenyl isocyanates to generate 5-alkyl indolizinones, which are valuable precursors for various indolizidine alkaloids.[7]

The following diagram illustrates a generalized workflow for the synthesis of an indolizidine core, drawing upon the principles of these established methods.

Indolizidine Synthesis Workflow Generalized Synthetic Workflow for the Indolizidine Core Start Chiral Precursor (e.g., (R)-3-(pyrrol-1-yl)hex-1-ene) Step1 Rhodium-Catalyzed Hydroformylation Start->Step1 Intermediate1 Pyrrolylbutanal Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization/Dehydration Intermediate1->Step2 Intermediate2 5,6-Dihydroindolizine Derivative Step2->Intermediate2 Step3 Hydrogenation Intermediate2->Step3 End Indolizidine Core Structure Step3->End

Caption: A conceptual workflow for the synthesis of the indolizidine core, highlighting key reaction types.

Conceptual Experimental Protocol: Synthesis of an Indolizidine Core via Domino Hydroformylation/Cyclization

The following is a conceptual, step-by-step methodology for the synthesis of an indolizidine ring system, based on the principles of domino hydroformylation and cyclization reactions. This is intended as an illustrative example for researchers.

  • Preparation of the Starting Material: The optically active starting material, such as (R)-3-(pyrrol-1-yl)hex-1-ene, is prepared according to established literature procedures.

  • Hydroformylation Reaction Setup: A high-pressure reactor is charged with the starting material, a rhodium catalyst (e.g., Rh(acac)(CO)₂), and a suitable phosphine ligand in a degassed solvent like toluene.

  • Reaction Execution: The reactor is pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas) and heated to the desired temperature (e.g., 80-100°C). The reaction is monitored by techniques such as TLC or GC-MS until the starting material is consumed.

  • In Situ Cyclization and Dehydration: Upon completion of the hydroformylation, an acid catalyst (e.g., p-toluenesulfonic acid) is added to the reaction mixture to promote intramolecular cyclization of the resulting aldehyde, followed by dehydration to form the 5,6-dihydroindolizine intermediate.

  • Hydrogenation: The crude dihydroindolizine is then subjected to hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the saturated indolizidine core.

  • Purification: The final product is purified using standard laboratory techniques, such as column chromatography, to yield the desired indolizidine compound.

Biological Activity and Potential Applications

While specific biological data for 1-Amino-octahydroindolizin-3-one is not extensively published, the broader class of indolizine and indolizidine derivatives exhibits a wide range of pharmacological activities.[1] This suggests that 1-Amino-octahydroindolizin-3-one could serve as a valuable building block or lead compound in drug discovery programs.

Known biological activities of related amino-substituted indolizines include:

  • Anti-5-hydroxytryptamine (Serotonin) Activity [8][9]

  • Antihistamine Activity [8][9]

  • Antiacetylcholine Activity [8][9]

  • Central Nervous System (CNS) Depressant Activity [8][9]

Furthermore, the indolizidine scaffold is a core component of molecules with potential applications in treating:

  • Cancer [2][10]

  • Mental Disorders [11]

  • Inflammation [11]

The diverse biological activities of indolizidine alkaloids stem from their ability to interact with a variety of molecular targets, as depicted in the following diagram.

Indolizidine Biological Targets Biological Landscape of the Indolizidine Scaffold cluster_applications Therapeutic Areas cluster_activities Pharmacological Activities Core Indolizidine Scaffold Anticancer Anticancer Core->Anticancer CNS_Depressant CNS Depressant Core->CNS_Depressant Antihistamine Antihistamine Core->Antihistamine Anticholinergic Anticholinergic Core->Anticholinergic Antiserotonergic Antiserotonergic Core->Antiserotonergic Oncology Oncology Neuroscience Neuroscience Immunology Immunology/Inflammation Anticancer->Oncology CNS_Depressant->Neuroscience Antihistamine->Immunology Anticholinergic->Neuroscience Antiserotonergic->Neuroscience

Caption: The relationship between the core indolizidine structure, its diverse pharmacological activities, and potential therapeutic applications.

Conclusion

1-Amino-octahydroindolizin-3-one, built upon the privileged indolizidine scaffold, represents a compound of interest for further investigation in medicinal chemistry and drug development. While detailed studies on this specific molecule are limited, the extensive research into the synthesis and biological activity of the broader indolizidine class provides a strong foundation for exploring its potential. The synthetic strategies outlined in this guide offer pathways to access this and related compounds, and the known pharmacological profile of the indolizidine family suggests numerous avenues for therapeutic application. Further research into the synthesis and biological evaluation of 1-Amino-octahydroindolizin-3-one is warranted to fully elucidate its potential as a novel therapeutic agent.

References

Sources

Methodological & Application

Application Notes and Protocols for the Diastereoselective Iodolactonization of Dehydro-2,8-diamino Azelates

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the iodolactonization of dehydro-2,8-diamino azelates. This protocol has been developed to ensure high diastereoselectivity and reproducibility, yielding functionalized lactones that are valuable intermediates in medicinal chemistry and peptide science. The document is structured to provide not only a step-by-step protocol but also the scientific rationale behind key experimental choices, ensuring both practical success and a deeper understanding of the underlying chemistry.

Introduction: The Strategic Importance of Iodolactonization

Iodolactonization is a powerful and reliable organic reaction for the synthesis of lactones from unsaturated carboxylic acids.[1] First reported by Bougalt in 1904, this intramolecular cyclization proceeds under mild conditions and introduces a versatile iodine atom into the product, which can be further functionalized.[1] The reaction is an intramolecular variant of halohydrin formation and typically involves the electrophilic attack of an iodine source on a carbon-carbon double bond to form a cyclic iodonium ion intermediate. This intermediate is then trapped intramolecularly by a nucleophilic carboxylate to form the lactone ring.

In the context of complex molecules such as dehydro-2,8-diamino azelates, which are derivatives of the nine-carbon dicarboxylic acid, azelaic acid, iodolactonization offers a strategic advantage for creating stereochemically defined cyclic structures.[2][3] These constrained dipeptide surrogates have applications in the development of novel therapeutics and as tools for studying peptide conformations.[2] The protocol detailed herein focuses on the diastereoselective iodolactonization of a ∆4-unsaturated (2S,8S)-2,8-bis[N-(Boc)amino]azelate, a substrate designed to yield valuable hydroxy indolizidin-2-one amino acid derivatives.[2]

Mechanistic Overview: Controlling Stereochemistry

The stereochemical outcome of the iodolactonization of chiral dehydro-2,8-diamino azelates is a critical aspect of this protocol. The reaction proceeds through a high-energy iodonium ion intermediate, and the subsequent intramolecular nucleophilic attack by the carboxylate is highly stereoselective.[4] This selectivity is governed by several factors, including the inherent chirality of the starting material, the geometry of the double bond, and the reaction conditions.

The formation of a five-membered ring is generally favored over a six-membered ring, a principle explained by Baldwin's rules for ring closure.[5] Specifically, the 5-exo-tet cyclization pathway is kinetically preferred.[5] In the case of the ∆4-unsaturated (2S,8S)-2,8-bis[N-(Boc)amino]azelate, the pre-existing stereocenters at C2 and C8 direct the facial selectivity of the iodine attack on the double bond. The bulky N-Boc protecting groups play a significant role in shielding one face of the molecule, leading to the formation of a single major diastereomer of the iodolactone.

Iodolactonization_Mechanism cluster_0 Reaction Pathway Azelate Dehydro-2,8-diamino Azelate (Substrate) Iodonium Iodonium Ion (Intermediate) Azelate->Iodonium I₂ Lactone Iodolactone (Product) Iodonium->Lactone Intramolecular Attack (5-exo-tet)

Caption: Generalized workflow of the iodolactonization reaction.

Synthesis of the Precursor: ∆4-Unsaturated (2S,8S)-2,8-bis[N-(Boc)amino]azelic Acid

A reliable synthesis of the starting material is paramount for the success of the iodolactonization. The following protocol outlines the preparation of the ∆4-unsaturated (2S,8S)-2,8-bis[N-(Boc)amino]azelate precursor. This multi-step synthesis starts from readily available chiral building blocks and has been optimized for scalability and reproducibility.

Materials and Reagents
  • N-(Boc)-L-serine methyl ester

  • Dess-Martin periodinane

  • (Carbethoxymethylene)triphenylphosphorane

  • Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol for Precursor Synthesis

Step 1: Oxidation of N-(Boc)-L-serine methyl ester

  • Dissolve N-(Boc)-L-serine methyl ester (1.0 eq) in anhydrous DCM at 0 °C.

  • Add Dess-Martin periodinane (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.

Step 2: Wittig Reaction

  • Dissolve the crude aldehyde from Step 1 in anhydrous DCM.

  • Add (Carbethoxymethylene)triphenylphosphorane (1.2 eq) and stir the mixture at room temperature overnight.

  • Concentrate the reaction mixture and purify by column chromatography on silica gel (EtOAc/Hexanes gradient) to afford the α,β-unsaturated ester.[6][7]

Step 3: Dimerization and Saponification

  • The α,β-unsaturated ester is then subjected to a Michael addition with a suitable nucleophile to form the dimeric azelate backbone. A detailed procedure for this step can be found in the work of Lubell and coworkers.[2]

  • Once the dimethyl (2S,4E,8S)-∆4-2,8-(di-N-(Boc)amino)azelate is obtained, it is saponified to the corresponding dicarboxylic acid.

  • Dissolve the diester (1.0 eq) in a mixture of THF/H₂O (4:1).

  • Add LiOH (2.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl at 0 °C.

  • Extract the product with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the ∆4-unsaturated (2S,8S)-2,8-bis[N-(Boc)amino]azelic acid as a white solid.

Protocol for Iodolactonization

This protocol has been optimized for the diastereoselective cyclization of the dehydro-2,8-diamino azelate precursor. Careful control of temperature and reagent stoichiometry is crucial for achieving high yields and selectivity.

Materials and Reagents
  • ∆4-Unsaturated (2S,8S)-2,8-bis[N-(Boc)amino]azelic acid

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Iodolactonization Protocol
  • Dissolve the ∆4-unsaturated (2S,8S)-2,8-bis[N-(Boc)amino]azelic acid (1.0 eq) in anhydrous MeCN in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add K₂CO₃ (1.5 eq) to the solution and stir for 10 minutes.

  • Add a solution of I₂ (1.2 eq) in MeCN dropwise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 4-6 hours. Monitor the reaction progress by TLC (a typical eluent system is 1:1 EtOAc/Hexanes).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude iodolactone.

Iodolactonization_Workflow cluster_1 Experimental Workflow Start Dissolve Azelate in MeCN Cool Cool to 0 °C Start->Cool Add_Base Add K₂CO₃ Cool->Add_Base Add_Iodine Add I₂ solution Add_Base->Add_Iodine React Stir at 0 °C for 4-6h Add_Iodine->React Quench Quench with Na₂S₂O₃ React->Quench Extract Extract with EtOAc Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: Step-by-step workflow for the iodolactonization protocol.

Purification and Characterization

The crude iodolactone is purified by column chromatography on silica gel.

Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) is typically effective.[6][7] The optimal gradient should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent (e.g., 10% EtOAc in hexanes).

    • Pack the column with the slurry.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Carefully load the dried silica with the adsorbed product onto the top of the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC and combine those containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified iodolactone.

Characterization Data

The structure and purity of the iodolactone should be confirmed by spectroscopic methods. Representative data for a similar iodolactone derived from a dehydro-2,8-diamino azelate are provided below for reference.[8]

Technique Expected Observations
¹H NMR Signals corresponding to the lactone ring protons, the protons adjacent to the iodine atom, the N-Boc protecting groups, and the azelate backbone. The chemical shifts and coupling constants will be indicative of the specific diastereomer formed.[8][9]
¹³C NMR A signal for the lactone carbonyl carbon (typically around 170-175 ppm), signals for the carbons of the lactone ring, and the carbon bearing the iodine atom (typically shifted upfield). Signals for the N-Boc protecting groups and the azelate backbone will also be present.[8][9]
FT-IR A strong absorption band for the lactone carbonyl stretch (typically around 1760-1780 cm⁻¹). N-H stretching and C=O stretching from the Boc-carbamate groups will also be observed.
HRMS (ESI-TOF) The calculated mass of the [M+Na]⁺ ion should match the experimentally observed mass, confirming the molecular formula.[8]

Troubleshooting and Expert Insights

  • Low Yield: If the yield of the iodolactone is low, ensure that the starting dicarboxylic acid is completely dry. Water can compete with the intramolecular cyclization. Also, verify the quality of the iodine; it should be freshly sublimed or from a recently opened bottle.

  • Formation of Diastereomers: While this protocol is highly diastereoselective, the formation of minor diastereomers can occur. This can sometimes be addressed by optimizing the reaction temperature. Running the reaction at a lower temperature (e.g., -20 °C) may improve selectivity, although it may also slow down the reaction rate.

  • Product Decomposition: Iodolactones can be sensitive to light and acid. It is advisable to store the purified product in the dark and under an inert atmosphere. During workup and purification, avoid prolonged exposure to acidic conditions.

  • Alternative Reagents: While molecular iodine is the most common reagent, other iodine sources such as N-iodosuccinimide (NIS) or hypervalent iodine reagents can also be employed.[1][10] These reagents may offer advantages in specific cases, such as improved solubility or reactivity, but their use with dehydro-2,8-diamino azelates would require optimization.[10]

Conclusion

This application note provides a detailed and reliable protocol for the diastereoselective iodolactonization of dehydro-2,8-diamino azelates. By following the outlined procedures for precursor synthesis, cyclization, and purification, researchers can confidently prepare these valuable iodolactone intermediates. The provided mechanistic insights and troubleshooting tips are intended to empower scientists to not only successfully execute the reaction but also to adapt and optimize it for their specific research needs. The robust nature of this protocol makes it a valuable tool for the synthesis of complex, stereochemically defined molecules for applications in drug discovery and chemical biology.

References

  • Iodolactonization. In Wikipedia; 2023. [Link][1][11]

  • Muldamreddy, R.; Lubell, W. D. Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules2021 , 27 (1), 67. [Link][2][8][9]

  • orthocresol. Regioselectivity in iodolactonisation of γ,δ-unsaturated carboxylic acid. Chemistry Stack Exchange. [Link] (accessed 2024-02-21).[5]

  • Bartlett, P. A.; Myerson, J. Stereoselective epoxidation of acyclic olefinic carboxylic acids via iodolactonization. J. Am. Chem. Soc.1978 , 100 (12), 3950–3952. [Link][4][12]

  • Zhang, G.; Yuan, Z.; Wang, Y.; Zhang, W. Tertiary Aminourea-Catalyzed Enantioselective Iodolactonization. Angew. Chem. Int. Ed.2011 , 50 (49), 11765–11768. [Link][13]

  • Iodolactonization: Mechanism, examples, useful application. Chemistry Notes. [Link] (accessed 2024-02-21).[2]

  • Johnston, J. N.; et al. Enantioselective iodolactonization to prepare ε-lactone rings using hypervalent iodine. Chem. Sci.2022 , 13, 7635-7640. [Link][1][10]

  • Muldamreddy, R.; Lubell, W. D. Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules2021 , 27, 67. [Link][2]

  • Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing. [Link] (accessed 2024-02-21).[6]

  • column chromatography & purification of organic compounds. YouTube. [Link] (accessed 2024-02-21).[7]

  • Zare, S.; et al. Enantioselective Iodolactonization of Disubstituted Olefinic Acids Using a Bifunctional Catalyst. Org. Lett.2011 , 13 (14), 3746–3749. [Link][14]

  • Hammoud, S.; et al. Optimization of the iodolactonization step. ResearchGate. [Link] (accessed 2024-02-21).[6]

  • Zhdankin, V. V. Hypervalent iodine(III) reagents in organic synthesis. ARKIVOC2009 , (i), 1-62. [Link][15]

  • Biswas, T. Iodolactone formation with mechanism. YouTube. [Link] (accessed 2024-02-21).[16]

  • Itoh, H. Problem Session. SlideShare. [Link] (accessed 2024-02-21).[17]

  • Vederas, J. C.; et al. 100% complete assignment of non-labile 1H, 13C, and 15N signals for calcium-loaded calbindin D9k P43G. J Biomol NMR2009 , 45, 327–331. [Link][3]

  • Chimichi, S.; et al. Complete assignment of the 1H and 13C NMR spectra of secoisolariciresinol diglucoside, a mammalian lignan precursor isolated from Linum usitatissimum. Magn. Reson. Chem.1999 , 37 (11), 859-862. [Link][18]

  • Asakura, T.; et al. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Int. J. Mol. Sci.2022 , 23 (3), 1855. [Link][9][15]

  • Suwal, S. Synthesis of Library of N-t-boc Amino ester. Digital Commons at Buffalo State. [Link] (accessed 2024-02-21).[2][7]

  • N-Boc protection of aminoesters. ResearchGate. [Link] (accessed 2024-02-21).[5]

  • Iodolactonization: Synthesis, Stereocontrol, and Compatibility Studies. ResearchGate. [Link] (accessed 2024-02-21).[4]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]

Sources

Application Note: Solid-Phase Synthesis of Conformationally Constrained Indolizidinone Amino Acid Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indolizidinone amino acids (I2aa) are bicyclic azabicyclo[4.3.0]nonane systems that serve as powerful, rigid dipeptide surrogates in medicinal chemistry. By constraining the peptide backbone, I2aa residues effectively mimic type II'


-turn conformations, enhancing both receptor binding affinity and proteolytic stability[1]. This Application Note details the optimized Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols for incorporating enantiopure I2aa building blocks into biologically active peptides, such as Calcitonin Gene-Related Peptide (CGRP) antagonists[2] and Prostaglandin F2

receptor modulators[3].

Scientific Context & Mechanistic Rationale

The synthesis of the Fmoc-I2aa-OH building block typically utilizes inexpensive glutamic acid as a chiral educt, proceeding through a Claisen condensation, reductive amination, and lactam cyclization sequence to furnish specific stereoisomers[4]. Once synthesized, the incorporation of this conformationally rigid scaffold into a peptide sequence via SPPS presents unique steric challenges that require deviations from standard peptide synthesis protocols.

Causality in Coupling Strategies: The I2aa scaffold possesses a highly constrained bicyclic structure[5]. Coupling the carboxylate of Fmoc-I2aa-OH to the resin-bound peptide generally proceeds smoothly with standard uronium/aminium salts (e.g., HATU). However, the subsequent coupling of the next amino acid onto the deprotected N-terminus of the I2aa residue is the primary steric bottleneck. The constrained geometry shields the nucleophilic amine. Standard DIC/HOBt activation inevitably leads to incomplete reactions and deletion sequences. Therefore, highly reactive coupling reagents such as HATU combined with HOAt, elevated temperatures, or extended coupling times are mechanistically required to drive the acylation to completion[6].

Epimerization Control: Because the I2aa building block contains stereocenters sensitive to base-catalyzed epimerization (particularly at the C-9 position)[4], the choice of base during prolonged coupling is critical. Using weaker, sterically hindered bases like 2,4,6-collidine instead of excess N,N-diisopropylethylamine (DIPEA) minimizes the risk of epimerization during extended coupling cycles.

Protocol: Fmoc-SPPS of I2aa-Peptides

Resin Preparation and Standard Elongation
  • Resin Swelling: Swell the selected resin (e.g., Rink Amide AM resin for C-terminal amides or 2-Chlorotrityl chloride resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Standard Coupling: Couple standard amino acids using 4 eq. Fmoc-AA-OH, 4 eq. HATU, and 8 eq. DIPEA in DMF for 45 minutes at room temperature.

Incorporation of Fmoc-I2aa-OH
  • Activation: Dissolve 2.5 eq. of Fmoc-I2aa-OH and 2.5 eq. of HATU in a minimum volume of DMF. Add 5 eq. of DIPEA. Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate for 2 hours at room temperature. The bicyclic nature of azabicyclo[4.3.0]alkanone amino acids necessitates slightly longer coupling times to ensure complete acylation of the resin-bound N-terminus[6].

  • Validation: Perform a Kaiser test. If positive, perform a second coupling cycle using the same conditions before proceeding.

Coupling onto the I2aa N-terminus (The Steric Bottleneck)
  • Deprotection: Remove the Fmoc group from the I2aa residue using 20% piperidine in DMF (2 × 15 min). Wash extensively with DMF.

  • Highly Activated Coupling: The incoming amino acid (4 eq.) must be highly activated. Use HATU (4 eq.) and HOAt (4 eq.) with 2,4,6-collidine (8 eq.) to prevent epimerization of the I2aa C-9 stereocenter[4].

  • Reaction Time: Agitate for 12 hours at room temperature. Alternative: Microwave-assisted SPPS (75°C, 15 min) significantly improves the yield of this specific sterically hindered step.

  • Self-Validating QC: The Kaiser test is notoriously unreliable for hindered secondary-like amines. Instead, perform a micro-cleavage (100

    
    L of TFA/TIS/H2O 95:2.5:2.5 on a few resin beads) followed by LC-MS analysis to confirm the mass shift corresponding to successful coupling.
    
Cleavage and Global Deprotection
  • Preparation: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and dry under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O) for 2 hours at room temperature. (Note: If a specialized N-acylurea-based linker is used, release can alternatively be achieved via CaCl2-catalyzed alkaline hydrolysis[3]).

  • Isolation: Filter the resin, precipitate the crude peptide in cold diethyl ether, centrifuge at 4000 rpm for 5 minutes, decant the ether, and lyophilize the pellet.

Quantitative Data: Optimization of Coupling Conditions

The table below summarizes the empirical coupling efficiencies observed during the synthesis of I2aa-containing peptidomimetics, highlighting the necessity of optimized conditions for the post-I2aa coupling step.

Coupling StepReagentsBaseTime / TempExpected Efficiency
Standard AA to ResinHATU (4 eq)DIPEA (8 eq)45 min, RT>99%
Fmoc-I2aa-OH to PeptideHATU (2.5 eq)DIPEA (5 eq)2 hr, RT95–98%
Next AA onto I2aaDIC/HOBt (4 eq)None4 hr, RT<40% (Not Recommended)
Next AA onto I2aaHATU/HOAt (4 eq)Collidine (8 eq)12 hr, RT85–90%
Next AA onto I2aa (MW)HATU/HOAt (4 eq)Collidine (8 eq)15 min, 75°C>95%

Workflow Visualization

I2aa_SPPS_Workflow N1 1. Resin Preparation & Standard Elongation N2 2. Fmoc Deprotection (20% Piperidine/DMF) N1->N2 N3 3. Couple Fmoc-I2aa-OH (HATU/DIPEA, 2 hrs) N2->N3 Wash N4 4. Fmoc Deprotection of Hindered I2aa N3->N4 Kaiser Test Negative N5 5. CRITICAL: Couple Next AA (HATU/HOAt/Collidine, 12h or MW) N4->N5 Wash N6 6. In-Process QC (Micro-cleavage & LC-MS) N5->N6 Chloranil Test Unreliable N6->N5 Deletion Sequence Detected N7 7. Global Cleavage (TFA/TIS/H2O) & HPLC N6->N7 Mass Confirmed

Workflow for the solid-phase synthesis of I2aa-containing peptides, highlighting critical QC steps.

References

  • Rigid Dipeptide Mimetics: Efficient Synthesis of Enantiopure Indolizidinone Amino Acids . figshare.com. 4

  • Rigid Dipeptide Mimetics: Efficient Synthesis of Enantiopure Indolizidinone Amino Acids . American Chemical Society. 5

  • 6-Hydroxymethyl Indolizidin-2-one Amino Acid Synthesis, Conformational Analysis, and Biomedical Application as Dipeptide Surrogates in Prostaglandin-F 2α Modulators . ResearchGate. 3

  • Organic & Biomolecular Chemistry . RSC Publishing. 6

  • Conformationally Constrained Dipeptide Surrogates with Aromatic Side-Chains: Synthesis of 4-Aryl Indolizidin-9-one Amino Acids by Conjugate Addition to a Common α,ω-Diaminoazelate Enone Intermediate . ACS Publications. 2

  • Peptidomimetics, a synthetic tool of drug discovery . PMC - NIH. 1

Sources

Ring-closing metathesis (RCM) for indolizidinone construction

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Ring-Closing Metathesis (RCM) for the Construction of Indolizidinone Scaffolds

Introduction & Mechanistic Rationale

The indolizidine framework (1-azabicyclo[4.3.0]nonane) is a privileged structural motif found in a vast array of biologically active alkaloids, including lentiginosine, coniceine, and various iminosugars[1][2]. In modern synthetic workflows, Ring-Closing Metathesis (RCM) has emerged as the premier strategy for constructing the 5- or 6-membered nitrogen-containing rings of these bicyclic systems[2]. RCM allows for the simultaneous formation of the heterocycle and a strategically positioned double bond, which can be further functionalized via dihydroxylation or hydrogenation[2][3].

The Causality of Catalyst Selection: The success of indolizidinone construction relies heavily on matching the steric and electronic properties of the diene precursor with the appropriate ruthenium-alkylidene catalyst.

  • First-Generation Grubbs (G-I): Sufficient for unhindered, electron-rich terminal dienes[2]. However, G-I lacks the thermal stability and reactivity required for complex substrates.

  • Second-Generation Grubbs (G-II) & Grubbs III (G-III): The incorporation of an N-heterocyclic carbene (NHC) ligand increases electron density on the ruthenium center, accelerating the metathesis of moderately hindered or quaternary indolizidine precursors[3][4].

  • Hoveyda-Grubbs Second-Generation (HG-II): When synthesizing indolizidinones with tetrasubstituted or electron-deficient (e.g., fluorinated) double bonds, standard catalysts fail due to rapid decomposition and low olefin affinity[5]. The causality for choosing HG-II lies in its bidentate isopropoxystyrene ligand, which provides exceptional thermal stability. This allows the reaction to be heated to 105 °C in toluene, providing the activation energy necessary to close sterically demanding rings without catalyst degradation[5].

Quantitative Optimization Data

The table below synthesizes field-proven parameters for indolizidinone RCM, demonstrating the inverse relationship between substrate complexity and required reaction concentration/temperature.

CatalystSubstrate ProfileSolventConcentrationTemp (°C)Yield (%)Ref
Grubbs I Unhindered terminal dienesCH₂Cl₂0.05 M25 - 3585 - 95[2]
Grubbs II Moderate steric bulk / Bicyclic lactamsDCE0.02 M8070 - 88[1][3]
Grubbs III Quaternary indolizidinesCH₂Cl₂0.01 M25>90[4]
HG-II Fluorinated / Tetrasubstituted olefinsToluene0.005 M10530 - 51[5]

Workflow Visualization

RCM_Logic cluster_0 Phase 1: Preparation cluster_1 Phase 2: Metathesis cluster_2 Phase 3: Isolation A Diene Precursor Synthesis B Purity Validation (NMR / HPLC) A->B C Catalyst Selection (G-II vs HG-II) B->C D High-Dilution Cyclization C->D E Ru-Carbene Quench (Ethyl Vinyl Ether) D->E F Ru Scavenging & Chromatography E->F G Indolizidinone Target F->G

Logical workflow for the RCM-mediated construction of indolizidinone scaffolds.

Self-Validating Experimental Protocols

Protocol A: Standard RCM for Unhindered/Moderately Hindered Indolizidinones

Designed for precursors of alkaloids like lentiginosine or coniceine[1][2].

Step 1: Substrate Preparation & Degassing

  • Action: Dissolve the diene precursor in anhydrous 1,2-dichloroethane (DCE) to achieve a final concentration of 0.02 M. Sparge the solution with dry Argon for 15 minutes.

  • Causality: Oxygen irreversibly oxidizes the ruthenium carbene, drastically reducing the turnover number (TON). High dilution (0.02 M) is thermodynamically required to favor intramolecular cyclization (RCM) over intermolecular cross-metathesis (oligomerization).

  • Validation Checkpoint 1: Analyze the starting material via ¹H NMR. The presence of basic, unprotected secondary amines will coordinate to and poison the Ru-center. Ensure the nitrogen is protected (e.g., as an amide, lactam, or Boc-carbamate)[1].

Step 2: Metathesis Execution

  • Action: Add Grubbs II catalyst (5-10 mol%) in a single portion. Heat the reaction to 80 °C under an Argon atmosphere.

  • Validation Checkpoint 2: Monitor via TLC (typically 2-4 hours). The reaction mixture should maintain a dark brown/purple hue. If the solution turns black/gray and starting material persists, the catalyst has decomposed.

Step 3: Ru-Carbene Quenching

  • Action: Cool the reaction to room temperature. Add an excess of ethyl vinyl ether (50 equivalents relative to the catalyst) and stir for 30 minutes.

  • Causality: Unquenched ruthenium hydrides (decomposition byproducts) can catalyze unintended double-bond isomerization during concentration[6]. Ethyl vinyl ether reacts with the active carbene to form a stable, metathesis-inactive Fischer carbene, locking the double bond in its desired position.

Step 4: Scavenging and Purification

  • Action: Concentrate the mixture and pass it through a short pad of silica gel treated with a ruthenium scavenger (e.g., triphenylphosphine oxide or functionalized silica). Elute to isolate the indolizidinone.

Protocol B: High-Temperature RCM for Fluorinated/Hindered Indolizidinones

Designed for challenging tetrasubstituted or electron-deficient double bonds[5].

Step 1: Ultra-High Dilution Setup

  • Action: Dissolve the fluorinated diene precursor in anhydrous Toluene to an ultra-high dilution of 0.005 M.

  • Causality: Sterically hindered RCM is kinetically slow. At standard concentrations, intermolecular reactions will outcompete the desired cyclization. Ultra-high dilution effectively isolates the molecules, forcing the intramolecular pathway[5].

Step 2: HG-II Catalysis

  • Action: Add Hoveyda-Grubbs II (HG-II) catalyst (10 mol%). Heat the reaction to 105 °C for 48 hours.

  • Validation Checkpoint 3: Post-reaction, perform chiral HPLC analysis. The extreme thermal conditions pose a risk to adjacent stereocenters. Compare the enantiomeric excess (ee) of the product to the starting material to validate that no erosion of stereochemical integrity occurred during the prolonged heating[5].

Step 3: Isolation

  • Action: Quench with ethyl vinyl ether, concentrate under reduced pressure, and purify via flash column chromatography to yield the fluorinated indolizidinone[5].

References

1.[5] Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC. National Institutes of Health (NIH). Available at: 2.[1] Concise synthesis of indolizidines: total synthesis of (−)-coniceine. Chemical Communications (RSC Publishing). Available at: 3.[2] RECENT ADVANCES IN THE TOTAL SYNTHESIS OF INDOLIZIDINE IMINOSUGARS. CLOCKSS. Available at: 4.[3] Asymmetric syntheses of (8R,8aS)- and (8R,8aR)- 8-hydroxy-5-indolizidinones. CORE. Available at: 5.[4] Studies towards the Construction of Quaternary Indolizidines by [2,3]-Sigmatropic Rearrangement Cocatalyzed by Ionic Liquid. SciELO. Available at: 6.[6] Microwave-Assisted N-Allylation/Homoallylation-RCM Approach: Access to Pyrrole-, Pyridine-, or Azepine-Appended (Het)aryl Aminoamides. ACS Omega. Available at:

Sources

Application Notes & Protocols: A Guide to the Incorporation of 2-Aminoindolizidin-3-one into Peptide Chains

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The field of peptidomimetics seeks to develop novel molecules that mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor stability and low bioavailability.[1] Constrained bicyclic amino acids are a cornerstone of this effort, offering the ability to lock the peptide backbone into specific, bioactive conformations.[2] This guide provides a comprehensive overview and detailed protocols for the incorporation of a unique constrained dipeptide surrogate, 2-aminoindolizidin-3-one, into peptide chains. We will cover the rationale for its use, a proposed methodology for the synthesis of the protected monomer, and robust protocols for its integration into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals aiming to leverage advanced peptidomimetic strategies.

Introduction: The Rationale for Constrained Dipeptide Surrogates

Natural peptides are often conformationally flexible, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. The introduction of rigid structural elements is a proven strategy to pre-organize a peptide into its active conformation, thereby enhancing binding affinity and stability.[3] The indolizidinone scaffold, a bicyclic lactam system, is particularly effective at mimicking secondary structures like β-turns.[2] By replacing two amino acid residues with a single, rigid 2-aminoindolizidin-3-one unit, researchers can enforce a specific turn in the peptide backbone, a critical motif for many protein-protein interactions.[4]

Key Advantages:

  • Conformational Rigidity: Locks the peptide backbone, reducing the entropic penalty upon binding to a target.

  • Proteolytic Stability: The non-natural backbone is resistant to cleavage by common proteases.

  • Improved Pharmacokinetics: Enhanced stability often translates to a longer in-vivo half-life.

  • Structural Mimicry: Effectively mimics the geometry of natural dipeptides, particularly those involved in turn formations like Ala-Lys.[5]

Below is a diagram illustrating the core concept of replacing a flexible dipeptide segment with a rigid indolizidinone scaffold to induce a β-turn.

G cluster_0 Flexible Dipeptide Chain cluster_1 Constrained Mimic a1 AA(i-1) a2 AA(i) a1->a2 a3 AA(i+1) a2->a3 b2 2-Aminoindolizidin-3-one a2->b2 a4 AA(i+2) a3->a4 a3->b2 Replacement b1 AA(i-1) b1->b2 b3 AA(i+2) b2->b3

Caption: Conceptual replacement of a flexible dipeptide with a rigid scaffold.

The 2-Aminoindolizidin-3-one Building Block

Successful incorporation begins with a properly protected monomer suitable for peptide synthesis. As 2-aminoindolizidin-3-one is not a standard commercially available amino acid, its synthesis is a prerequisite. The structure features a chiral center and requires orthogonal protecting groups for the α-amino group (for peptide coupling) and any reactive side chains. For use in standard solid-phase synthesis, an N-Fmoc protected version is ideal.[6]

G Fmoc_AIO caption Structure of Fmoc-2-aminoindolizidin-3-one

Caption: Fmoc-protected 2-aminoindolizidin-3-one monomer.

The synthesis of this building block is non-trivial and typically starts from chiral precursors like pyroglutamic acid. While a detailed synthesis is beyond the scope of this application note, the general strategy involves stereoselective alkylation, reductive amination, and lactam cyclization, followed by protection of the exocyclic amine.[5] Researchers should consult specialized organic synthesis literature to prepare this or structurally similar building blocks.[2][5]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The most common and efficient method for incorporating non-natural amino acids is Fmoc-based SPPS.[7] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8]

The general SPPS cycle consists of four main steps:

  • Resin Swelling: Preparing the solid support for reaction.

  • Fmoc Deprotection: Removing the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Amino Acid Coupling: Activating the next Fmoc-protected amino acid and forming a peptide bond.

  • Washing: Rinsing away excess reagents and by-products.

This cycle is repeated for each amino acid in the sequence. The incorporation of the 2-aminoindolizidin-3-one monomer occurs during the "Amino Acid Coupling" step.

spss_workflow start Start with Fmoc-AA-Resin deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Step 2: DMF Wash deprotection->wash1 coupling Step 3: Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Step 4: DMF Wash coupling->wash2 completion_check Kaiser Test (Check for free amines) wash2->completion_check next_aa Next Amino Acid in Sequence? completion_check->next_aa next_aa->deprotection Yes cleavage Final Cleavage from Resin (e.g., TFA Cocktail) next_aa->cleavage No end Purify Peptide (HPLC) cleavage->end

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol: Incorporating Fmoc-2-Aminoindolizidin-3-one

This protocol assumes a standard manual or automated SPPS setup starting from a pre-loaded Rink Amide resin (for a C-terminal amide) or Wang resin (for a C-terminal carboxylic acid).

Materials:

  • Fmoc-protected Rink Amide or Wang Resin

  • Fmoc-2-aminoindolizidin-3-one-OH

  • Standard Fmoc-protected amino acids

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Coupling Reagents: See Table 1 for options. Protocol uses HBTU as an example.

  • Activator Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: Methanol (MeOH), Diethyl ether

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Step 4.1: Resin Preparation
  • Place the desired amount of resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.

  • Add DCM to swell the resin. Gently agitate for 20 minutes.

  • Drain the DCM and wash the resin with DMF (3 x 5 mL).

Step 4.2: Standard Fmoc Deprotection
  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate for 5 minutes, then drain.

  • Add fresh deprotection solution and agitate for another 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Step 4.3: Coupling of Fmoc-2-Aminoindolizidin-3-one

This is the critical step. Due to the potential steric hindrance of the bicyclic scaffold, extended coupling times and highly efficient coupling reagents are recommended.

  • Prepare the Activation Solution: In a separate vial, dissolve Fmoc-2-aminoindolizidin-3-one-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.) in DMF (2 mL).

  • Add DIPEA (0.8 mmol, 8 eq.) to the activation solution. Causality Note: DIPEA acts as a non-nucleophilic base to activate the carboxyl group and neutralize the protonated N-terminus on the resin.

  • Allow the mixture to pre-activate for 2-3 minutes. The solution may change color.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture at room temperature for 2-4 hours. Expertise Note: A longer coupling time compared to standard amino acids (typically 30-60 min) is advised to ensure complete reaction with the sterically demanding monomer.

  • Drain the reaction vessel.

  • Wash the resin with DMF (3 x 5 mL).

  • Perform a Kaiser Test: Take a small sample of beads to check for the presence of free primary amines. A negative result (beads remain yellow/colorless) indicates successful coupling. If the test is positive (beads turn blue), a second coupling (recoupling) is necessary. Repeat steps 4.3.1-4.3.8.

Step 4.4: Chain Elongation

After successfully coupling the 2-aminoindolizidin-3-one monomer, continue building the peptide chain by repeating the deprotection (Step 4.2) and coupling (using standard Fmoc-amino acids) cycles until the desired sequence is complete.

Step 4.5: Final Cleavage and Purification
  • After the final Fmoc deprotection, wash the resin with DMF (3x), followed by DCM (3x), and finally MeOH (3x).

  • Dry the resin under vacuum for at least 1 hour.

  • Add the cleavage cocktail (e.g., 5 mL for 0.1 mmol of resin) to the dried resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry (LC-MS) and analytical HPLC.

Data & Reagent Selection

The choice of coupling reagent is critical for efficiently incorporating sterically hindered amino acids.

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

ReagentFull NameAdvantagesConsiderations
HBTU 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateReliable, cost-effective, widely used.[7]Can cause racemization, especially with sensitive residues.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateMore reactive than HBTU, lower risk of racemization. Excellent for hindered couplings.More expensive than HBTU.
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetateCost-effective, low racemization risk with Oxyma Pure.DIC is an allergen; handle with care. Slower reaction kinetics than aminium salts.[7]

Troubleshooting

  • Problem: Incomplete coupling of the 2-aminoindolizidin-3-one monomer (positive Kaiser test).

    • Solution 1 (Recouple): Immediately perform a second coupling using a fresh solution of activated monomer.

    • Solution 2 (Capping): If recoupling fails, cap the unreacted free amines with acetic anhydride to prevent the formation of deletion sequences.

    • Solution 3 (Optimize): For future syntheses, switch to a more powerful coupling reagent like HATU (see Table 1) or increase the coupling time and temperature (e.g., to 40 °C).

  • Problem: Low yield after cleavage.

    • Cause: Incomplete synthesis or premature chain cleavage.

    • Solution: Ensure all deprotection and coupling steps go to completion. Verify that the resin and linker are stable to the repeated deprotection conditions.

Conclusion

The incorporation of 2-aminoindolizidin-3-one offers a powerful tool for designing conformationally constrained peptides with potentially enhanced therapeutic properties. While the synthesis of the monomer requires specialized expertise, its integration into peptide chains can be achieved with high fidelity using optimized solid-phase synthesis protocols. By carefully selecting coupling reagents and allowing for sufficient reaction times, researchers can successfully create novel peptidomimetics poised for advanced drug discovery and development applications.

References

  • D. S. H. and C. M. M. P. S. A. J. D. F. G. D. A. B. C. (2010). Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. MDPI. Available at: [Link]

  • Yadav, D. K., & Lee, Y. R. (2021). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Organic & Biomolecular Chemistry, 19(29), 6435-6453. Available at: [Link]

  • Youn, S. W. (2020). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Chemical Communications, 56(68), 9821-9824. Available at: [Link]

  • Yang, L., et al. (1998). Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2. Proceedings of the National Academy of Sciences, 95(18), 10836-10841. Available at: [Link]

  • Cherukupalli, S., et al. (2013). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 15(11), 586-590. Available at: [Link]

  • Vapourtec. (2023). Solid-phase peptide synthesis: recent advances through adoption of continuous flow. Vapourtec.com. Available at: [Link]

  • APPLICON. Amino Acid Derivatives for Peptide Synthesis. Anaspec.com. Available at: [Link]

  • Gervais, C., et al. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules, 26(25), 7789. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • Akram, O., et al. (2014). Tailoring Peptidomimetics for Targeting Protein-Protein Interactions. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2023). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. The Journal of Organic Chemistry. Available at: [Link]

  • St. Paul's Cathedral Mission College. Solid-Phase Peptide Synthesis (Merrifield Synthesis). Spcmc.ac.in. Available at: [Link]

  • Qi, X., et al. (2021). Switchable Synthesis of 3-Aminoindolines and 2'- Aminoarylacetic Acids Using Grignard Reagents and 3-Azido-2-hydroxyindolines. Organic Chemistry Frontiers, 8(20), 5716-5722. Available at: [Link]

  • Alluri, S. R., et al. (2016). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. Bioorganic & Medicinal Chemistry, 24(16), 3702-3707. Available at: [Link]

  • Worthington, A. S., et al. (2022). Peptide Multimerization as Leads for Therapeutic Development. Pharmaceuticals, 15(1), 54. Available at: [Link]

  • Liscovitch, M., & Lavie, Y. (2017). Peptides and peptidomimetics as immunomodulators. Journal of Peptide Science, 23(7-8), 536-547. Available at: [Link]

  • Sarma, P., et al. (2023). Peptides and peptidomimetics as a therapeutic candidate for the treatment of COVID-19: A brief review. Journal of Family Medicine and Primary Care, 12(3), 445. Available at: [Link]

  • National Center for Biotechnology Information. 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one. PubChem Compound Database. Available at: [Link]

  • Feng, Z., & Lubell, W. D. (2001). Synthesis of enantiopure 7-[3-azidopyl]indolizidin-2-one amino acid. A constrained mimic of the peptide backbone geometry and heteroatomic side-chain functionality of the ala-lys dipeptide. The Journal of Organic Chemistry, 66(4), 1181-1185. Available at: [Link]

  • Davis, A. L., et al. (1973). Synthesis and microbiological properties of 3-amino-1-hydroxy-2-indolinone and related compounds. Journal of Medicinal Chemistry, 16(9), 1043-1045. Available at: [Link]

  • Staszewska-Krajewska, O., et al. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. International Journal of Molecular Sciences, 22(21), 11956. Available at: [Link]

  • National Center for Biotechnology Information. 2-Amino-1,4-dihydro-3(2H)-isoquinolinone. PubChem Compound Database. Available at: [Link]

  • Google Patents. (n.d.). EP4201951A1 - Method for peptide synthesis.
  • Beltrán, R., et al. (2021). Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study. Chemistry Proceedings, 8(1), 101. Available at: [Link]

Sources

Application Note: Stereoselective Synthesis of (3S,6S,9S)-Indolizidinone Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The development of conformationally constrained dipeptide surrogates is a cornerstone of modern medicinal chemistry. Azabicyclo[4.3.0]alkane systems, specifically indolizidinone amino acids, function as rigid scaffolds that lock peptide backbones into highly specific orientations, frequently mimicking type II' and V'


-turn secondary structures. These mimetics are invaluable for probing conformation-activity relationships in drug discovery, particularly for targets like the TRH receptor and opioid receptors .

This guide details the stereoselective synthesis of enantiopure (3S,6S,9S)-2-oxo-3-N-(BOC)amino-1-azabicyclo[4.3.0]nonane-9-carboxylic acid starting from inexpensive L-glutamic acid.

Mechanistic Causality in Route Design
  • The PhF Protecting Group: Standard protecting groups (Boc, Cbz) fail during the aggressive basic conditions of a Claisen condensation, leading to racemization at the

    
    -carbon. The 9-(9-phenylfluorenyl) (PhF) group is strategically employed because its extreme steric bulk physically shields the 
    
    
    
    -proton, preserving the integrity of the (S)-stereocenter when exposed to sodium bis(trimethylsilyl)amide (NaN(SiMe
    
    
    )
    
    
    ) .
  • Kinetic Trapping via High H

    
     Pressure:  During the reductive amination of the symmetric azelate 
    
    
    
    -ketone, hydrogenolysis first removes the PhF groups, allowing intramolecular condensation to form a transient cyclic imine. Augmenting the hydrogen pressure is a critical causal choice: it drastically accelerates the hydrogenation of this imine, kinetically trapping the cis-5-alkylproline diastereomer before it can equilibrate to the thermodynamically favored, but undesired, trans-isomer .

Synthetic Workflow

SynthesisWorkflow A L-Glutamic Acid (Chiral Educt) B Dimethyl N-(PhF)glutamate A->B Protection (PhF-Br) & Esterification C β-Keto Ester B->C Claisen Condensation NaN(SiMe3)2 D α,ω-bis[N-(PhF)amino]azelate δ-ketone C->D Hydrolysis & Decarboxylation E1 Reductive Amination (High H2 Pressure, Pd/C) D->E1 E2 1. Hydride Addition 2. Mesylation 3. Intramolecular SN2 D->E2 F cis-5-Alkylproline Intermediate E1->F Diastereoselective Hydrogenolysis E2->F Stereospecific Inversion G Methyl (3S,6S,9S)-indolizidinone carboxylate (Boc-protected) F->G 1. Et3N (Lactamization) 2. Boc2O, DMAP H (3S,6S,9S)-Indolizidinone Amino Acid G->H Saponification (LiOH)

Fig 1: Stereoselective synthesis workflow of (3S,6S,9S)-indolizidinone amino acids.

Quantitative Data Summary

The table below summarizes the efficiency and stereochemical outcomes of the key transformations, contrasting the direct reductive amination route with the alternative stepwise S


2 displacement route .
Synthetic StepKey Intermediate GeneratedReagents / ConditionsYield (%)Diastereomeric Ratio (dr)
Direct Reductive Amination cis-5-AlkylprolineH

(70 psi), Pd/C, MeOH
65–75%> 4:1 (cis:trans)
Stepwise S

2 Displacement
cis-5-Alkylproline1. NaBH

2. MsCl 3. Base
80–85%> 99:1 (Stereospecific)
Lactamization & Protection Indolizidinone Methyl EsterEt

N (

), then Boc

O
85–90%N/A (Retention)
Saponification (3S,6S,9S)-Indolizidinone AcidLiOH, THF/H

O (3:1)
> 95%N/A (Retention)

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that each intermediate meets the required purity and stereochemical criteria before progressing.

Protocol A: Synthesis of Symmetric Azelate -Ketone via Claisen Condensation
  • Preparation: Dissolve dimethyl N-(PhF)-L-glutamate (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization: Slowly add NaN(SiMe

    
    )
    
    
    
    (1.1 equiv, 1.0 M in THF) dropwise over 30 minutes. Causality check: Slow addition prevents localized heating and suppresses unwanted side reactions, ensuring the bulky PhF group can effectively shield the
    
    
    -proton.
  • Condensation & Quench: Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature. Quench the reaction by adding saturated aqueous NH

    
    Cl. Extract with EtOAc, wash with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Hydrolysis/Decarboxylation: Dissolve the crude

    
    -keto ester in a mixture of THF/MeOH/1M NaOH (1:1:1) and heat to 60 °C for 4 hours. Acidify to pH 3 with 1M HCl to trigger decarboxylation.
    
  • Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The product

    
    -ketone will appear as a single UV-active spot with a lower R
    
    
    
    than the starting material. Confirm the loss of the ester methoxy peak (~3.7 ppm) and the presence of the symmetric ketone multiplet via
    
    
    H NMR.
Protocol B: Diastereoselective Reductive Amination
  • Reaction Setup: Dissolve the symmetric

    
    -bis[N-(PhF)amino]azelate 
    
    
    
    -ketone in anhydrous MeOH. Add 10% Pd/C (20% w/w).
  • Hydrogenation: Transfer the suspension to a high-pressure Parr hydrogenator. Purge the vessel with argon, then pressurize with H

    
     gas to 70 psi.
    
  • Kinetic Trapping: Agitate the mixture vigorously at room temperature for 24 hours. Causality check: The high pressure ensures that the transient cyclic imine is reduced to the cis-5-alkylproline faster than it can undergo iminium-enaminium tautomerization to the trans-isomer.

  • Workup & Validation: Carefully vent the H

    
     gas and filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.
    
  • Validation: Analyze the crude mixture by

    
    H NMR NOESY. A strong cross-peak between the C2 and C5 protons of the newly formed proline ring validates the successful formation of the cis-diastereomer.
    
Protocol C: Lactam Cyclization and Boc Protection
  • Lactamization: Dissolve the crude cis-5-alkylproline in anhydrous toluene. Add triethylamine (Et

    
    N, 3.0 equiv) and heat the mixture to reflux (110 °C) for 16 hours. This facilitates the intramolecular amidation between the ring secondary amine and the side-chain methyl ester.
    
  • Boc Protection: Cool the reaction to room temperature. Add di-tert-butyl dicarbonate (Boc

    
    O, 1.5 equiv) and a catalytic amount of DMAP (0.1 equiv). Stir for 6 hours.
    
  • Purification: Concentrate the solvent, redissolve in EtOAc, and wash consecutively with 5% citric acid, saturated NaHCO

    
    , and brine. Purify via silica gel flash chromatography.
    
  • Validation: The formation of the 1-azabicyclo[4.3.0]nonane system is confirmed by IR spectroscopy (appearance of a strong lactam carbonyl stretch at ~1645 cm

    
     and a carbamate stretch at ~1700 cm
    
    
    
    ).
Protocol D: Saponification to the Final Amino Acid
  • Hydrolysis: Dissolve the methyl (3S,6S,9S)-indolizidinone carboxylate in a 3:1 mixture of THF and H

    
    O. Cool to 0 °C.
    
  • Reagent Addition: Add LiOH·H

    
    O (2.0 equiv) in one portion. Stir at 0 °C for 1 hour, then allow to warm to room temperature until TLC indicates complete consumption of the starting material. Causality check: LiOH is chosen over NaOH/KOH as the milder hydroxide source minimizes the risk of epimerization at the C-9 stereocenter.
    
  • Isolation: Evaporate the THF under reduced pressure. Dilute the aqueous layer with water, cool to 0 °C, and carefully acidify to pH 2-3 using 1M KHSO

    
    . Extract thoroughly with EtOAc.
    
  • Final Validation: Dry the organic layers over Na

    
    SO
    
    
    
    and concentrate to yield the enantiopure (3S,6S,9S)-indolizidinone amino acid. High-resolution mass spectrometry (HRMS) and specific rotation
    
    
    measurements should be matched against literature values to confirm absolute stereochemical integrity.

References

  • Lombart, H.-G., & Lubell, W. D. (1996). Rigid Dipeptide Mimetics: Efficient Synthesis of Enantiopure Indolizidinone Amino Acids. The Journal of Organic Chemistry, 61(26), 9437–9446. URL:[Link]

Application Notes and Protocols for the Synthesis of Functionalized Indolizidinones via Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Indolizidinones and the Power of Multicomponent Reactions

Indolizidinones, bicyclic nitrogen-containing heterocyclic compounds, represent a core structural motif in a vast array of natural products and pharmacologically active molecules. Their prevalence in alkaloids has made them attractive targets for synthetic chemists, driving the development of innovative methodologies for their construction. Traditionally, the synthesis of such complex scaffolds has relied on multi-step, often linear sequences, which can be time-consuming and inefficient.

In recent years, multicomponent reactions (MCRs) have emerged as a powerful and elegant strategy to streamline the synthesis of complex molecules.[1] By combining three or more starting materials in a single reaction vessel, MCRs enable the rapid and efficient construction of diverse molecular architectures with high atom economy. This guide provides detailed application notes and protocols for the synthesis of functionalized indolizidinones using MCRs, with a focus on the Ugi and Passerini reactions, as well as domino reaction sequences. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the efficiency of MCRs for the synthesis of novel indolizidinone-based compounds.

Part 1: The Ugi-Lactam Strategy for Indolizidinone Scaffolds

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, bringing together an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate a dipeptide-like scaffold.[2][3] A powerful extension of this reaction is the Ugi-lactam synthesis, where a bifunctional starting material, such as an amino acid, is employed to induce a post-condensation cyclization, leading to the formation of a lactam ring. This strategy can be ingeniously applied to the synthesis of bicyclic lactams, including the indolizidinone core.

Causality Behind the Experimental Choices

The selection of a cyclic amino acid, such as pipecolic acid, as the bifunctional component is crucial. Its secondary amine and carboxylic acid functionalities are perfectly poised to participate in the Ugi reaction and subsequent intramolecular amidation to form the fused bicyclic system of the indolizidinone. The choice of the other components (aldehyde, isocyanide) allows for the introduction of diverse functional groups, enabling the creation of a library of substituted indolizidinones for structure-activity relationship (SAR) studies.

Experimental Protocol: Ugi-Lactam Synthesis of a Functionalized Indolizidinone

This protocol details the synthesis of a model functionalized indolizidinone using a Ugi-lactam approach.

Materials:

  • (L)-Pipecolic acid

  • Benzaldehyde

  • tert-Butyl isocyanide

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (L)-pipecolic acid (1.0 mmol, 1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous methanol (10 mL) and stir until the amino acid is fully dissolved.

  • Aldehyde Addition: Add benzaldehyde (1.0 mmol, 1.0 equiv) to the solution.

  • Isocyanide Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add tert-butyl isocyanide (1.0 mmol, 1.0 equiv) dropwise over 5 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in dichloromethane (20 mL).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired functionalized indolizidinone.

Visualization of the Ugi-Lactam Workflow

Ugi_Lactam_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve (L)-Pipecolic Acid in Methanol add_aldehyde Add Benzaldehyde start->add_aldehyde cool Cool to 0 °C add_aldehyde->cool add_isocyanide Add tert-Butyl Isocyanide cool->add_isocyanide react Stir at RT for 24h add_isocyanide->react concentrate1 Remove Methanol react->concentrate1 dissolve Dissolve in DCM concentrate1->dissolve wash Wash with NaHCO3 and Brine dissolve->wash dry Dry and Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography end_product Functionalized Indolizidinone chromatography->end_product

Caption: Workflow for the Ugi-Lactam synthesis of a functionalized indolizidinone.

Mechanistic Insights: The Ugi-Lactam Cascade

The reaction proceeds through a fascinating cascade of events. Initially, the amine and aldehyde components condense to form an iminium ion. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by the addition of the carboxylate. This intermediate then undergoes a Mumm rearrangement to form the Ugi product, which subsequently cyclizes via an intramolecular nucleophilic attack of the secondary amine onto the activated ester, forming the desired bicyclic lactam.[4]

Ugi_Lactam_Mechanism start Pipecolic Acid + Aldehyde + Isocyanide imine Iminium Ion Formation start->imine Condensation ugi_intermediate Ugi Intermediate (Acyclic) imine->ugi_intermediate + Isocyanide + Carboxylate cyclization Intramolecular Amidation ugi_intermediate->cyclization Post-condensation cyclization product Indolizidinone cyclization->product

Caption: Simplified mechanistic pathway for the Ugi-Lactam reaction.

Part 2: Domino Knoevenagel/Hetero-Diels-Alder Approach

Domino reactions, also known as cascade or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates.[5] A powerful domino sequence for the synthesis of complex heterocyclic systems is the Knoevenagel condensation followed by a hetero-Diels-Alder cycloaddition. This strategy can be adapted to a multicomponent format for the efficient construction of functionalized indolizidinones.

Rationale for the Domino Approach

This approach leverages the in situ formation of a reactive diene from an aldehyde and an active methylene compound (via Knoevenagel condensation). This diene then participates in an intramolecular hetero-Diels-Alder reaction with a dienophile tethered to the initial amine component. This elegant sequence allows for the rapid assembly of the indolizidinone core with a high degree of stereocontrol.

Experimental Protocol: Three-Component Domino Synthesis of an Indolizidinone Derivative

This protocol outlines a three-component domino reaction for the synthesis of a highly functionalized indolizidinone.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Meldrum's acid

  • (S)-(-)-α-Methylbenzylamine

  • Toluene (anhydrous)

  • Acetic acid (catalytic amount)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture (for chromatography)

Procedure:

  • Reaction Setup: In a sealed tube, combine 2-pyridinecarboxaldehyde (1.0 mmol, 1.0 equiv), Meldrum's acid (1.1 mmol, 1.1 equiv), and (S)-(-)-α-methylbenzylamine (1.0 mmol, 1.0 equiv) in anhydrous toluene (5 mL).

  • Catalyst Addition: Add a catalytic amount of acetic acid (0.1 mmol, 0.1 equiv).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 110 °C for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired indolizidinone derivative.

Visualization of the Domino Reaction Workflow

Domino_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification mix Combine Aldehyde, Meldrum's Acid, and Amine in Toluene add_catalyst Add Acetic Acid mix->add_catalyst heat Heat at 110 °C for 12h add_catalyst->heat cool Cool to RT heat->cool concentrate Concentrate cool->concentrate chromatography Flash Column Chromatography concentrate->chromatography end_product Indolizidinone Derivative chromatography->end_product

Caption: Workflow for the domino Knoevenagel/hetero-Diels-Alder synthesis.

Mechanistic Insights: The Domino Cascade

The reaction initiates with a Knoevenagel condensation between 2-pyridinecarboxaldehyde and Meldrum's acid, catalyzed by the amine, to form a reactive dienophile. The amine then condenses with the aldehyde to form an imine, which acts as the dienophile in an intramolecular hetero-Diels-Alder reaction with the newly formed diene. This cycloaddition step proceeds with high stereoselectivity, leading to the formation of the indolizidinone core.

Domino_Mechanism start Aldehyde + Active Methylene + Amine knoevenagel Knoevenagel Condensation start->knoevenagel diene Reactive Diene Intermediate knoevenagel->diene hda Intramolecular Hetero-Diels-Alder diene->hda product Indolizidinone hda->product

Caption: Simplified mechanism of the domino Knoevenagel/hetero-Diels-Alder reaction.

Data Presentation: A Comparative Overview

Reaction TypeKey Starting MaterialsTypical ConditionsYield RangeKey Advantages
Ugi-Lactam Cyclic Amino Acid, Aldehyde, IsocyanideMethanol, RT, 24h40-70%High diversity, mild conditions
Domino Knoevenagel/ HDA Aldehyde, Active Methylene Compound, AmineToluene, 110°C, 12h50-80%High stereoselectivity, rapid complexity generation

Troubleshooting and Field-Proven Insights

  • Low Yields in Ugi-Lactam Reactions: Ensure all reagents and solvents are anhydrous, as water can interfere with the formation of the initial iminium ion. If yields remain low, consider using a dehydrating agent such as magnesium sulfate in the reaction mixture.

  • Diastereoselectivity in Domino Reactions: The stereochemical outcome of the hetero-Diels-Alder reaction is often influenced by the catalyst and the steric bulk of the substituents. Screening different catalysts (e.g., Lewis acids) or modifying the substituents on the starting materials can improve diastereoselectivity.

  • Purification Challenges: The products of MCRs can sometimes be complex mixtures. Careful optimization of the chromatographic conditions (solvent system, silica gel type) is often necessary for successful purification.

Conclusion

Multicomponent reactions offer a paradigm shift in the synthesis of complex molecules like functionalized indolizidinones. The Ugi-lactam and domino Knoevenagel/hetero-Diels-Alder strategies presented here provide efficient, versatile, and atom-economical routes to these valuable scaffolds. By understanding the underlying principles and following the detailed protocols, researchers can accelerate the discovery and development of novel indolizidinone-based therapeutics and chemical probes.

References

  • Fülöp, F. (2002). Synthesis of bicyclic β-lactams from monocyclic β-amino acids via an Ugi four-center three-component reaction. Beilstein Journal of Organic Chemistry, 2014(10), 693-703.
  • Krelaus, R. (n.d.).
  • Padwa, A., et al. (2010). A concise entry to functionalized indolizidine scaffolds through a domino 2-aza-Cope-[3+2] dipolar cycloaddition and Pauson–Khand [2+2+1] cyclization has been accomplished. The Journal of Organic Chemistry, 75(15), 5125-5134.
  • Nájera, C., et al. (2016). The synthesis of polyfunctionalized indolizidines from pipecolinic acid alkyl ester derivatives, aldehydes and a wide range of dipolarophiles by multicomponent 1,3-dipolar cycloadditions is developed in a diastereoselective manner. Tetrahedron, 72(41), 6375-6384.
  • Zhu, J., et al. (2018). One-pot synthesis of β-lactams by the Ugi and Michael addition cascade reaction. Organic & Biomolecular Chemistry, 16(30), 5486-5490.
  • Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, 2003(10), 1471-1499.
  • Pearson, W. H., & Stoy, P. (2004). A three-component, one-pot synthesis of indolizidines and related heterocycles via the [3+2] cycloaddition of nonstabilized azomethine ylides. The Journal of Organic Chemistry, 69(6), 1919-1929.
  • Fónagy, A., et al. (2011). Synthesis of indolizinoquinolinones through three- and four-component domino Knoevenagel / hetero-Diels–Alder reactions: novel access to (+)-camptothecin. Tetrahedron, 67(35), 6645-6652.
  • Rocha, R. O., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(5), 1953-1962.
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Organic Syntheses. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 195-209.
  • Corrêa, A. G., et al. (n.d.). One-Pot Diastereoselective Synthesis of Highly Functionalized γ- Lactams via Sequential Ugi-4CR and Intramolecular Michael Addition.
  • Dömling, A. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 195-209.
  • Cossy, J., et al. (2021). Hetero Diels–Alder Cycloaddition of Siloxy Vinylallenes—Synthesis of the Indolizidine Skeleton: Experimental and Computational Studies. Molecules, 26(23), 7352.
  • Asghari, S., et al. (2021). Ugi four‐multicomponent reaction based synthesis, in vitro, and in silico enzymatic evaluations of new pyrazino[1,2‐a]indole‐1,4‐dione‐indole‐2‐phenylacetamides as potent inhibitors against α‐glucosidase and α‐amylase. Archiv der Pharmazie, 354(11), 2100228.
  • Nájera, C., & Sansano, J. M. (2016). Multicomponent Diastereoselective Synthesis of Indolizidines via 1,3-Dipolar Cycloadditions of Azomethine Ylides. European Journal of Organic Chemistry, 2016(31), 5220-5233.
  • Dömling, A. (2023).
  • Fülöp, F., & Lázár, L. (2012). Synthesis of heterocycles by domino-Knoevenagel–hetero-Diels–Alder reactions. Tetrahedron, 68(29), 5693-5718.
  • Wang, H. (2017). [3+2] Cycloaddition of Azomethine Ylides. Synlett, 28(10), 1149-1150.
  • Al-Warhi, T., et al. (2022). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. Molecules, 27(19), 6524.
  • Serra, M., et al. (2023). Synthesis of indolizidinone amino acids through transannular iodo cyclization of 9‐membered unsaturated lactams and functionalization studies. European Journal of Organic Chemistry, 26(33), e202300531.
  • Gmeiner, P., & Kiewel, K. (2003). Synthesis of diversely functionalized indolizidinones and related bicyclic lactams using intramolecular Grubbs olefin metathesis and Dieckmann condensation. The Journal of Organic Chemistry, 68(19), 7219-7233.
  • Balalaie, S., et al. (2015). Synthesis of Functionalized Indolizines through 1,3-Dipolar Cycloaddition of Zwitterionic Ketenimines and Pyridinium Salts. The Journal of Organic Chemistry, 80(9), 4646-4654.
  • Szymański, P., et al. (2024). Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. International Journal of Molecular Sciences, 25(15), 8261.
  • Saya, J. M., et al. (2023).

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of 2-Amino-Octahydroindolizin-3-one Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Chemistry Team Subject: Troubleshooting Guide for Indolizidinone Scaffold Resolution

Executive Summary

The separation of 2-amino-octahydroindolizin-3-one diastereomers presents a classic challenge in peptidomimetic synthesis. This scaffold (a bicyclic


-lactam fused to a cyclohexane ring) typically possesses two key stereocenters: the bridgehead carbon (

) and the amino-bearing carbon (

).

Most synthetic routes (e.g., intramolecular cyclization of lysine derivatives) yield a mixture of (2S, 8aS) and (2S, 8aR) diastereomers. The thermodynamic preference for the trans-fused ring system is strong, but kinetic trapping often yields the cis-fused impurity. This guide addresses the separation of these diastereomers, focusing on overcoming the polarity of the free amine and assigning stereochemistry via NMR.

Module 1: Chromatographic Resolution

Issue: "I am trying to separate the diastereomers on Silica gel, but the peaks are broad/tailing, and resolution is poor (


 difference < 0.05)."

Diagnosis: The free primary amine at


 interacts strongly with the acidic silanols on the silica surface, causing peak broadening (tailing). This obscures the subtle difference in polarity between the diastereomers.

Protocol: The "Protect-Purify-Deprotect" Strategy We rarely separate the free amines. The most robust workflow involves converting the amine to a carbamate (Boc or Cbz). This eliminates hydrogen bond donation from the amine and increases the lipophilicity difference between the diastereomers.

Step-by-Step Workflow:

  • Derivatization: Treat the crude reaction mixture with

    
     (1.1 equiv) and 
    
    
    
    in DCM.
  • Flash Chromatography:

    • Stationary Phase: High-performance Silica (40-63 µm).

    • Eluent: Ethyl Acetate/Hexanes gradient (typically 30%

      
       70% EtOAc).
      
    • Result: The diastereomers usually display a

      
       of 0.10–0.15 in 1:1 EtOAc/Hexanes.
      
    • Note: The trans-fused isomer (usually the major product) is typically less polar and elutes first due to a more compact hydrophobic surface area.

  • Deprotection: Treat isolated fractions with TFA/DCM (for Boc) or

    
    /Pd-C (for Cbz) to recover the free amine.
    

Alternative: Free Amine Separation (Small Scale) If derivatization is not an option, you must suppress silanol ionization.

  • Mobile Phase: DCM : MeOH :

    
     (90 : 9 : 1).
    
  • Column Pre-treatment: Flush the silica column with 1%

    
     in Hexanes before loading.
    

Data: Typical Retention Factors (


) 
Compound FormSolvent System

(Isomer A - Trans)

(Isomer B - Cis)
Resolution Status
Free Amine 10% MeOH/DCM0.25 (streaking)0.22 (streaking)Poor
N-Boc Protected 50% EtOAc/Hex0.450.32Excellent
N-Cbz Protected 40% EtOAc/Hex0.380.29Good

*Note: Elution order may vary based on specific substituents, but Trans-fused is generally faster.

Module 2: Visualization & Logic

The following diagram illustrates the decision tree for processing the crude reaction mixture to ensure high purity.

SeparationWorkflow Start Crude Reaction Mixture (Diastereomers + Impurities) Check Is Delta Rf > 0.1 (TLC check)? Start->Check Direct Direct Flash Chromatography (DCM/MeOH/NH4OH) Check->Direct Yes (Rare) Protect Derivatization (Boc2O / DCM) Check->Protect No (Common) Final Pure Diastereomer (>98% de) Direct->Final Flash Flash Chromatography (EtOAc / Hexanes) Protect->Flash Cryst Fractional Crystallization (EtOAc / Et2O) Flash->Cryst Mixed Fractions Deprotect Deprotection (TFA or HCl) Flash->Deprotect Separated Cryst->Deprotect Deprotect->Final

Caption: Figure 1. Decision matrix for purification. The derivatization pathway (Blue) is the industry standard for amino-lactam scaffolds to ensure scalability.

Module 3: Structural Assignment (NMR Troubleshooting)

Issue: "I have separated the two isomers, but I don't know which is which. How do I assign the relative stereochemistry?"

Diagnosis: The stereochemistry is defined by the relationship between the bridgehead proton (


) and the amino-group proton (

). However, the ring fusion (cis vs. trans) is the dominant conformational feature.

The "Flagpole" Rule & Coupling Constants (


 NMR) 
  • Ring Fusion (Bridgehead):

    • Trans-fused (Thermodynamic): The bridgehead proton (

      
      ) is axial to the six-membered ring. It typically shows a large coupling constant (vicinal axial-axial) with the adjacent axial proton at 
      
      
      
      .
      • Diagnostic:

        
         ppm, 
        
        
        
        Hz (triplet-like or doublet of doublets).
    • Cis-fused (Kinetic): The bridgehead proton is often equatorial or pseudo-equatorial, resulting in smaller couplings.

      • Diagnostic: Smaller

        
         values (
        
        
        
        Hz) and often a downfield shift due to anisotropic deshielding.
  • C2-Amino Configuration:

    • Use NOESY (Nuclear Overhauser Effect Spectroscopy).

    • Irradiate the bridgehead proton (

      
      ).
      
    • Observation: If you see a strong NOE correlation to

      
      , they are on the same face (cis-relationship). If NOE is absent or weak, they are likely trans.
      

Diagram: NMR Logic Flow

NMRLogic Sample Purified Isomer (1H NMR in CDCl3) Bridgehead Analyze H-8a Signal (Bridgehead) Sample->Bridgehead LargeJ Large Coupling (J > 10 Hz) Bridgehead->LargeJ SmallJ Small Coupling (J < 5 Hz) Bridgehead->SmallJ TransFused Trans-Fused Ring (Major Isomer) LargeJ->TransFused CisFused Cis-Fused Ring (Minor Isomer) SmallJ->CisFused

Caption: Figure 2. Simplified NMR assignment logic based on vicinal coupling constants of the bridgehead proton.

Module 4: Crystallization (Scale-Up)

Issue: "I have 50 grams of material. Chromatography is too expensive. Can I crystallize?"

Solution: Yes, but usually only for the Trans-fused isomer. The cis-isomer often remains an oil.

Protocol:

  • Dissolve the crude semi-solid in a minimum amount of hot Ethyl Acetate .

  • Add Diethyl Ether dropwise until turbidity is just observed.

  • Store at 4°C overnight.

  • Troubleshooting: If the product "oils out" instead of crystallizing, re-dissolve and add a seed crystal (obtained from a small-scale column fraction). Alternatively, convert to the HCl salt by bubbling HCl gas into an ethereal solution; the salts are highly crystalline.

References
  • Lombart, H. G., & Lubell, W. D. (1996). Rigid Dipeptide Mimetics: Efficient Synthesis of Enantiopure Indolizidin-2-one Amino Acids. The Journal of Organic Chemistry, 61(26), 9437–9446.

    • Relevance: This is the foundational text for the synthesis and separation of amino-indolizidinones. It details the Boc-protection strategy and NMR assignment of the bridgehead protons.
  • Hanessian, S., & Sailes, H. (2003). Synthesis of Diversely Functionalized Indolizidin-2-ones. Tetrahedron, 59(35), 7047-7056.

    • Relevance: Provides alternative purification methods and thermodynamic d
  • Golebiowski, A., et al. (2001). Solid-Supported Synthesis of Indolizidinone Amino Acids. Journal of Combinatorial Chemistry, 3(5), 417-419.

    • Relevance: Discusses the separation of diastereomers on solid phase and subsequent cleavage, relevant for high-throughput applic

Preventing racemization during indolizidinone peptide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization During Indolizidinone Peptide Coupling

Status: Operational | Tier: Level 3 (Advanced Synthesis)

Diagnostic Triage: Why is Racemization Occurring?

User Issue: "I am observing significant epimerization (10-40%) at the C-terminal


-carbon of my indolizidinone scaffold during fragment coupling."

Root Cause Analysis: Indolizidinone amino acids (often used as


-turn mimetics, see Hanessian et al.[1]) present a unique challenge compared to standard amino acids. The racemization is driven by the formation of a 5(4H)-oxazolone  intermediate.[2][3]

In constrained bicyclic systems like indolizidinones, three factors accelerate this failure mode:

  • Ring Strain: The bicyclic [4.3.0] framework imposes conformational constraints that can lower the transition state energy for oxazolone formation compared to a flexible linear peptide.

  • C-Terminal Activation: To couple these sterically hindered secondary amines or bulky carboxylates, researchers often use powerful reagents (HATU/HBTU) with strong bases (DIPEA). This is a fatal error. The high pH promotes proton abstraction from the

    
    -carbon.
    
  • Slow Kinetics: The steric bulk of the indolizidinone slows down the nucleophilic attack of the incoming amine. The longer the activated ester sits unreacted, the higher the probability it will cyclize into the oxazolone and racemize.

Mechanism of Failure (Oxazolone Pathway)

The following diagram illustrates how the activated ester (intended for coupling) diverts into the racemization pathway.

RacemizationMechanism cluster_danger Danger Zone (High pH / Temp) AA Indolizidinone-COOH (Chiral Pure) Act Activated Ester (O-Acyl Isourea/OBt) AA->Act Activation (DIC/Oxyma) Ox 5(4H)-Oxazolone (Intermediate) Act->Ox Slow Attack (Steric Hindrance) Prod Desired Peptide (LL-Peptide) Act->Prod Fast Amine Attack (Kinetic Control) Ox->Ox Base-Cat. Tautomerization (Loss of Chirality) Rac Racemic Mixture (DL-Peptide) Ox->Rac Amine Attack (Non-Stereoselective)

Figure 1: The kinetic competition between productive coupling (Green) and oxazolone-mediated racemization (Red/Yellow). Indolizidinone steric bulk favors the dashed path.

Protocol Optimization: The "Safe" Chemistry

To prevent racemization, you must switch from "Power" reagents (HATU) to "Neutral" reagents. The goal is to maintain the reaction pH < 7.5 and avoid pre-activation.

Reagent Selection Matrix
VariableAvoid (High Risk) Recommended (Low Risk) Technical Rationale
Coupling Reagent HATU, HBTU, PyBOPCOMU , DIC , or PyOxim Uronium salts like HATU require base to function, inherently raising pH. Carbodiimides (DIC) or COMU allow neutral or low-base conditions.
Additive HOBt (Explosive risk, acidic pKa ~6)Oxyma Pure (pKa ~4.6)Oxyma acts as a superior leaving group, suppressing oxazolone formation more effectively than HOBt/HOAt.
Base DIPEA, TEA, NMMTMP (2,4,6-Collidine) or None DIPEA (pKa ~10.5) is too strong. TMP (pKa ~7.4) is sterically hindered and sufficiently weak to prevent

-proton abstraction.
Solvent DMF (Polarity promotes ion separation)DCM/DMF (1:1) or THF Lower polarity solvents (DCM) can stabilize the active ester and suppress racemization compared to pure DMF.

Step-by-Step Troubleshooting Protocols

Protocol A: The "Gold Standard" (COMU/Oxyma/TMP)

Best for: Sterically hindered indolizidinone couplings where solubility is moderate.

  • Dissolution: Dissolve the Indolizidinone-COOH (1.0 eq) and Oxyma Pure (1.0 eq) in DCM/DMF (1:1 mixture).

    • Why: Oxyma creates a buffered environment.

  • Cooling: Cool the solution to 0°C .

    • Why: Racemization is temperature-dependent. Low temp favors the kinetic product (amide bond) over the thermodynamic equilibration (racemization).

  • Activation: Add COMU (1.0 eq) and 2,4,6-Collidine (TMP) (1.0 - 2.0 eq).

    • Critical Step: Do NOT pre-activate for more than 30 seconds. Long pre-activation allows the oxazolone to form before the amine is present.

  • Coupling: Immediately add the amine component (1.1 eq).

  • Monitoring: Allow to react at 0°C for 1 hour, then warm to RT. Monitor via HPLC.[4]

Protocol B: The "Zero-Base" Approach (DIC/Oxyma)

Best for: Extremely sensitive stereocenters (e.g., C-terminal Cys or His adjacent to Indolizidinone).

  • Dissolution: Dissolve Indolizidinone-COOH (1.0 eq) and Oxyma Pure (1.0 eq) in DCM.

  • Coupling Agent: Add DIC (Diisopropylcarbodiimide) (1.0 eq).[4]

    • Note: No tertiary base (DIPEA/TMP) is added.

  • Reaction: Add the amine component immediately.

  • Mechanism: DIC forms the O-acylisourea, which is immediately trans-esterified by Oxyma to form the active ester. The absence of exogenous base eliminates the primary driver of proton abstraction.

Workflow Visualization: Decision Tree

Use this logic flow to determine the correct protocol for your specific synthesis.

DecisionTree Start Start: Indolizidinone Coupling CheckSol Is the Scaffold Soluble in DCM? Start->CheckSol YesSol Yes CheckSol->YesSol NoSol No (Requires DMF) CheckSol->NoSol CheckSens Is C-Terminus Highly Hindered? YesSol->CheckSens ProtoA Protocol A: COMU / Oxyma / TMP (Weak Base) NoSol->ProtoA Try first ProtoB Protocol B: DIC / Oxyma / DCM (Zero Base) CheckSens->ProtoB Extremely Sensitive CheckSens->ProtoA Standard Sensitivity ProtoC Protocol C: HATU / HOAt / TMP (Only if A/B fail) ProtoA->ProtoC If Yield < 10%

Figure 2: Logic flow for selecting the optimal coupling strategy based on solubility and steric sensitivity.

Frequently Asked Questions (FAQs)

Q: Can I use HATU if I lower the temperature to -20°C? A: While lower temperatures help, HATU requires a base (usually DIPEA) to generate the active species. Even at -20°C, the presence of DIPEA creates a high local pH that risks racemization. If you must use HATU, switch the base to 2,4,6-Collidine (TMP) , which is far less likely to abstract the


-proton than DIPEA.

Q: How do I verify if racemization occurred? A: Standard C18 HPLC often fails to separate diastereomers of complex peptidomimetics.

  • Method 1 (Preferred): Synthesize the intentional "D-epimer" (using the D-amino acid precursor) to establish a retention time standard.

  • Method 2: Use Marfey’s Reagent (FDAA) analysis if the coupled product can be hydrolyzed back to amino acids (though this destroys the scaffold).

  • Method 3: NMR analysis. Indolizidinones are rigid; epimerization usually causes significant shifts in the bridgehead proton signals.

Q: Why is pre-activation dangerous? A: In standard SPPS, pre-activation (mixing AA + Coupling Reagent) is common to ensure fast reaction. For Indolizidinones, the "Active Ester" is the species that racemizes. If you pre-activate for 5 minutes without the amine nucleophile present, you are giving the active ester 5 minutes to turn into an oxazolone. Always add the amine immediately.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Hanessian, S., Sailes, H., Munro, A., & Therrien, E. (2003).[5][6] Synthesis of Diversely Functionalized Indolizidinones and Related Bicyclic Lactams Using Intramolecular Grubbs Olefin Metathesis and Dieckmann Condensation.[6][7] The Journal of Organic Chemistry, 68(19), 7219–7233.[6] Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • BenchChem Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis. Link

Sources

Technical Support Center: Hydrophobic Indolizidinone Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Subject: Solubility & Handling of Indolizidinone-Constrained Peptides Ticket Priority: High (Technical Blocker) Responder: Dr. A. Vance, Senior Application Scientist

Introduction: The "Brick" Effect

You are likely reading this because your indolizidinone peptidomimetic—designed to be a perfect


-turn mimic—is behaving like a brick in aqueous solution.

The Science of the Problem: Indolizidinone scaffolds (fused 5,6-membered bicyclic systems) are powerful tools for constraining peptide geometry, often locking sequences into bioactive type II


-turns [1]. However, this constraint comes at a cost: Rigidity + Lipophilicity = Aggregation.  Unlike linear hydrophobic peptides that might fold to hide hydrophobic patches, indolizidinone mimics are often rigid "plates" that stack efficiently via 

-

interactions or hydrophobic packing, leading to rapid precipitation or "crashing out" upon exposure to aqueous buffers.

This guide provides the protocols we use internally to handle these difficult scaffolds without compromising biological integrity.

Module 1: Reconstitution (The "Black Box" Phase)

The Golden Rule: Never add aqueous buffer directly to the lyophilized powder of a hydrophobic indolizidinone peptide. This creates a "gum" or gel layer on the surface that prevents solvent penetration, effectively ruining the aliquot.

Protocol: The "Organic-First" Dissolution Strategy

Objective: Achieve a clear stock solution (typically 1–10 mM) without degradation.

  • Calculations: Determine the net charge of your peptide.

    • Note: The indolizidinone core is generally neutral. Solubility depends on the pendant amino acid side chains.

  • Primary Solvation (The "Wetting" Step):

    • Add 100% DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) dropwise to the lyophilized powder.

    • Volume: Use 10-20% of your final target volume.

    • Action: Vortex vigorously for 30 seconds. The solution must be clear before proceeding.

    • Troubleshooting: If it remains cloudy, add HFIP (Hexafluoroisopropanol) as a co-solvent (up to 10% of organic fraction), but be aware of its volatility [2].

  • Secondary Dilution (The "Easing" Step):

    • Slowly add your aqueous buffer (e.g., PBS, Water) dropwise to the organic solution while vortexing.[1]

    • Critical Check: Hold the vial up to a light source. If you see "schlieren" lines (swirling refraction) that persist or turning into turbidity, STOP . You have reached the solubility limit.

Visualization: Dissolution Decision Logic

DissolutionLogic Start Lyophilized Indolizidinone Peptide Calc Calculate Net Charge (pH 7) Start->Calc Neutral Neutral/Hydrophobic Calc->Neutral Charged Charged (+/-) Calc->Charged Step1_Org Add 100% DMSO/DMF (10-20% of final vol) Neutral->Step1_Org Charged->Step1_Org Recommended Step1_Aq Add Water/Buffer directly? Charged->Step1_Aq Risky Check1 Is it Clear? Step1_Org->Check1 Stop STOP: Irreversible Aggregation Risk Step1_Aq->Stop Gelling occurs Success Slowly add Buffer (Vortexing) Check1->Success Yes Fail Add HFIP or Sonicate (Max 40°C) Check1->Fail No Fail->Check1 Retry

Caption: Decision tree for solubilizing rigid hydrophobic scaffolds. Note the "Stop" risk when adding water first.

Module 2: Analytical Challenges (HPLC/LC-MS)

Issue: "Ghost peaks," broad tailing, or total loss of sample on the column. Cause: The hydrophobic indolizidinone scaffold interacts too strongly with standard C18 alkyl chains, or precipitates when it hits the aqueous mobile phase A.

Troubleshooting Guide: Chromatography Optimization
SymptomProbable CauseTechnical Solution
Broad, Tailing Peaks Mixed-mode interaction (Hydrophobic + Silanol)Add Chaotropes: Add 0.1% TFA (suppresses silanols) or switch to Formic Acid if MS sensitivity is key. Consider heating column to 50-60°C to increase mass transfer [3].
Sample Carryover Peptide sticking to injector/column fritNeedle Wash: Ensure needle wash is 50% MeOH or ACN. Blank Runs: Run a "sawtooth" gradient of 95% ACN between samples.
No Peak Eluted Irreversible binding to C18Change Stationary Phase: Switch to C4 (Butyl) or Phenyl-Hexyl columns. These provide

-

selectivity which complements the indolizidinone ring system better than alkyl chains [4].
Split Peaks Aggregation on-columnDisrupt Aggregates: Use HFIP (Hexafluoroisopropanol) in Mobile Phase A (e.g., 5-10 mM HFIP/TEA buffer). This is the "nuclear option" for stubborn peptides.

Module 3: Biological Assay Compatibility

Issue: The peptide precipitates in cell culture media (DMEM/RPMI), causing false negatives (no exposure) or false positives (crystals lysing cells).

The "Crash-Out" Phenomenon

When you pipette a 10 mM DMSO stock into aqueous media, the local concentration of water spikes instantly. For rigid indolizidinones, this causes immediate micro-precipitation.

Protocol: The Serial Dilution Method

Do NOT dilute directly from 100% stock to 0.1% assay concentration in one step.

  • Intermediate Step: Dilute your 10 mM stock (in DMSO) to 1 mM (in DMSO).

  • Carrier Protein Step: Prepare your assay media with 1-5% BSA (Bovine Serum Albumin) or fetal calf serum. The albumin acts as a "chaperone," binding the hydrophobic scaffold and keeping it in suspension.

  • Final Addition: Add the diluted DMSO stock to the BSA-rich media while vortexing the media.

  • Validation: Use Nephelometry (turbidity measurement) or simple microscopy to ensure no crystals are visible on the cell monolayer.

DMSO Tolerance Limits:

  • < 0.1% v/v: Safe for almost all cell lines (including primary neurons).

  • 0.5% v/v: Tolerated by robust lines (HeLa, HEK293), but requires vehicle control normalization [5].

  • > 1.0% v/v: Cytotoxic. Induces membrane permeabilization, invalidating results.

Module 4: Structural Integrity (Aggregation vs. Folding)

Question: How do I know if my peptide is aggregated or just folded?

Technical Insight: Indolizidinone mimetics are designed to fold. However, aggregation is intermolecular sticking.

  • NMR Test: A sharp 1H-NMR spectrum indicates a monomeric, soluble species. Broad, "hump-like" signals indicate aggregation.

  • DLS (Dynamic Light Scattering): If you detect particles >10 nm, you have oligomers/aggregates, not monomers.

Visualization: Assay Workflow

BioAssayWorkflow Stock 10mM Stock (100% DMSO) Inter Intermediate (1mM in DMSO) Stock->Inter 1:10 Dilution Precip Direct Addition (Precipitation Risk!) Stock->Precip Media Cell Media (+ 5% BSA) Inter->Media Rapid Dispersion Cells Cell Assay (Final <0.5% DMSO) Media->Cells Apply to Cells Precip->Cells False Toxicity

Caption: Correct dilution workflow to prevent "crashing out" in biological media.

Frequently Asked Questions (FAQ)

Q: Can I sonicate my indolizidinone peptide to dissolve it? A: Yes, but with extreme caution. Sonication generates heat, which can degrade sensitive side chains (e.g., Met oxidation, Trp degradation). Use a water bath sonicator (not a probe) for short bursts (15s) and keep the water cool with ice.

Q: My peptide has a free amine. Should I acidify it? A: Yes. If your scaffold allows, adding 0.1% Acetic Acid or HCl can protonate basic residues, significantly improving solubility in water. However, ensure this pH shift doesn't disrupt the


-turn geometry you are trying to study.

Q: How should I store these peptides? A: Store as a lyophilized powder at -20°C. If you must store them in solution, use 100% DMSO. Never store hydrophobic peptides in aqueous solution at 4°C or -20°C; they will aggregate irreversibly over time (the "Ostwald Ripening" effect).

References

  • Lombardo, M. & Trombini, C. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters. Available at: [Link]

  • ResearchGate Discussion. (2014). How can I get a proper HPLC for hydrophobic peptide? Available at: [Link]

Sources

Technical Support Center: Purification of Polar Bicyclic Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TBAA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Comprehensive Purification Strategies for Zwitterionic Bicyclic Scaffolds

Introduction: The Challenge of the "Invisible" Zwitterion

Welcome to the technical support hub. You are likely here because your target molecule—a polar bicyclic amino acid (e.g., conformationally restricted glutamate analogues, 3-azabicyclo[3.1.0]hexane systems)—is behaving poorly on standard C18 columns.

Why this is difficult:

  • Extreme Polarity: These molecules are zwitterionic at neutral pH, leading to near-zero retention on Reverse Phase (RP) media.

  • Lack of Chromophore: Unlike aromatic drugs, these scaffolds often lack UV absorbance, making standard detection (254 nm) impossible.

  • Stereochemical Complexity: Bicyclic synthesis often yields complex mixtures of endo/exo and cis/trans isomers that are difficult to resolve.

This guide provides a modular troubleshooting workflow to isolate your compound with >95% purity and >99% de.

Module 1: Method Selection (Triage)

Before starting, determine your primary impurity profile.[1] Use the decision matrix below to select the correct workflow.

MethodSelection Start START: Crude Reaction Mixture SaltCheck Is the mixture high in inorganic salts? Start->SaltCheck IEX Workflow A: Ion Exchange (Desalting) SaltCheck->IEX Yes StereoCheck Are diastereomers present? SaltCheck->StereoCheck No IEX->StereoCheck Marfey Workflow C: Marfey's Analysis / Chiral Prep StereoCheck->Marfey Yes PurityCheck Is purity >95%? StereoCheck->PurityCheck No Final Lyophilization & QC Marfey->Final HILIC Workflow B: HILIC / RP-Ion Pair PurityCheck->HILIC No PurityCheck->Final Yes HILIC->Final

Figure 1: Decision matrix for selecting the appropriate purification workflow.

Module 2: Ion Exchange Chromatography (The Workhorse)

Objective: Bulk removal of inorganic salts and non-amino acid organic impurities. Mechanism: Cation exchange captures the positively charged amine at acidic pH, allowing neutrals and anions to wash through.

Protocol: Dowex 50W-X8 (H+ Form)
  • Resin Preparation:

    • Use Dowex 50W-X8 (200–400 mesh). The "X8" refers to 8% cross-linking, ideal for small molecules (<1000 Da).

    • Activation: Wash resin in a column with 2 M HCl (3 CV - Column Volumes) to ensure it is in the H+ form.

    • Rinse: Wash with distilled water until effluent is neutral (pH ~7).

  • Loading:

    • Dissolve crude amino acid in water. Adjust pH to ~2.0 with dilute HCl.

    • Load onto the column (flow rate: 1 drop/sec).

    • Tip: The amino acid binds as a cation (

      
      ).
      
  • Washing (Critical Step):

    • Wash with water (3-5 CV) to remove salts and neutral organics.

    • Troubleshooting: If your compound is extremely acidic (e.g., sulfonic acid derivatives), it may not bind. Switch to Anion Exchange (Dowex 1X8).

  • Elution:

    • Elute with 1 M - 2 M

      
       .
      
    • Collect fractions. The amino acid elutes as the pH rises and the resin turns to the

      
       form.
      
  • Workup:

    • Evaporate ammoniacal fractions under reduced pressure.

      
       and excess water are volatile, leaving the free zwitterion.
      

Data Table: Resin Specifications

Resin Type Functional Group Matrix Capacity (meq/mL) Best For
Dowex 50W-X8 Sulfonic Acid (Strong Cation) Styrene-DVB ~1.7 General Amino Acids
Dowex 1-X8 Quaternary Ammonium (Strong Anion) Styrene-DVB ~1.2 Acidic Amino Acids

| Amberlite IR-120 | Sulfonic Acid | Styrene-DVB | ~1.8 | High Capacity Loading |

Module 3: High-Resolution Purification (HILIC)

Objective: Separation of closely related impurities when C18 fails. Mechanism: Partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase.

Why HILIC?

Standard Reverse Phase (C18) causes polar bicyclic amino acids to elute in the void volume (


). HILIC retains them, with retention increasing as water content decreases.
Protocol: Zwitterionic HILIC (ZIC-HILIC)[2]
  • Column: Merck SeQuant ZIC-HILIC or Waters XBridge Amide.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient:

    • Start: 90% B (High organic = High retention).

    • End: 50% B over 20 minutes.

  • Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol). Do not rely on UV 210nm due to buffer noise and low sensitivity.

Troubleshooting Guide:

  • Issue: Peak shape is broad or tailing.

    • Fix: Increase buffer concentration to 20 mM to suppress ionic interactions with silanols. Ensure sample is dissolved in high % ACN (e.g., 50:50 ACN:Water), not pure water.

  • Issue: Retention time drift.

    • Fix: HILIC columns require long equilibration. Equilibrate for at least 20 column volumes between runs.

Module 4: Stereochemical Resolution

Objective: Separating endo/exo or enantiomeric mixtures. Mechanism: Bicyclic amino acids often lack a "handle" for chiral recognition. We must introduce one via derivatization or specialized ligands.

Method A: Marfey's Reagent (FDAA)

This is the gold standard for resolving amino acid enantiomers/diastereomers by converting them into diastereomers separable on standard C18.

  • Derivatization:

    • Mix 50 µL sample (50 mM) + 100 µL 1% Marfey's Reagent (in acetone) + 20 µL 1M

      
      .[3]
      
    • Incubate at 40°C for 1 hour.

    • Quench with 20 µL 1M HCl.

  • Analysis:

    • Inject onto a standard C18 column.[4]

    • Elute with ACN/Water (0.1% TFA) gradient.

    • Result: L-DAA and D-DAA derivatives elute at significantly different times due to the hydrophobicity of the dinitrophenyl-alanine moiety.

Method B: Chiral Crown Ether Columns

For preparative resolution without derivatization.

  • Column: Daicel Crownpak CR(+) or CR(-).

  • Mechanism: The ammonium group of the amino acid complexes with the crown ether.

  • Condition: High acidic mobile phase (pH 1-2, usually Perchloric acid) is required to protonate the amine. Warning: Perchloric acid is hazardous; handle with care.

Module 5: Detection & Analysis

Since these compounds are UV-inactive, use this setup for process monitoring.

DetectionWorkflow cluster_detectors Recommended Detectors Sample Column Effluent Splitter Flow Splitter (10:1) Sample->Splitter Collector Fraction Collector Splitter->Collector 90% Flow Detector Detector (Destructive) Splitter->Detector 10% Flow ELSD ELSD (Universal) Detector->ELSD MS Mass Spec (Specific) Detector->MS CAD CAD (High Sens)

Figure 2: Flow path for purifying non-chromophoric compounds.

FAQ: Detection

  • Q: Can I use refractive index (RI)?

    • A: Only for isocratic runs. RI is unstable with gradients. Use ELSD for gradients.[5]

  • Q: My MS signal is suppressed.

    • A: If using TFA in your mobile phase, switch to Formic Acid. TFA suppresses ionization in ESI-MS.

References

  • Marfey's Reagent Protocol: Bhushan, R., & Brückner, H. (2004).[3][6] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][4][6][7][8][9][10][11]

  • HILIC for Amino Acids: Waters Corporation. (2022).[2][3] Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids.

  • Zwitterionic HILIC Mechanism: Merck Millipore. (2013). Controlling Selectivity on Zwitterionic HILIC Columns.

  • Ion Exchange Basics: Bio-Rad Laboratories. (n.d.). Introduction to Ion Exchange Chromatography.

  • Bicyclic Diastereomer Separation: Wu, J., et al. (2011).

    
    -amino acids. Journal of the American Society for Mass Spectrometry. 
    

Sources

Technical Support Center: Overcoming Steric Hindrance in N-Alkylation of Indolizidinones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with actionable, field-proven solutions for one of the most notoriously difficult transformations in alkaloid synthesis: the N-alkylation of sterically hindered indolizidinones.

Indolizidinones (azabicyclo[4.3.0]nonan-X-ones) are highly valuable constrained bicyclic scaffolds used in rigid dipeptide mimetics and alkaloid drug discovery. However, substituents adjacent to the lactam nitrogen (such as bulky C3 or C5 alkyl/benzyl groups) create severe steric shielding, often causing standard alkylation protocols to fail. This guide breaks down the causality behind these failures and provides validated methodologies to overcome them.

Core Diagnostics & Causality (FAQs)

Q1: Why does my standard NaH / alkyl halide protocol fail for 5-substituted indolizidinones? A1: The failure is rooted in the tight ion-pairing of the sodium amide enolate. The indolizidinone core presents a concave face that restricts trajectory access to the lactam nitrogen. When sodium hydride (NaH) is used in standard solvents like THF, the Na⁺ cation tightly coordinates with the lactam oxygen. This tight ion pair, combined with the steric bulk of a C5-substituent, physically blocks the incoming electrophile. To overcome this, you must break the ion pair using larger counterions (K⁺, Cs⁺) or strongly solvating additives to create a highly reactive, "naked" anion.

Q2: How do I select the correct base and solvent system to force the N-alkylation? A2: Causality dictates that nucleophilicity must be enhanced by maximizing charge separation. Using Potassium hexamethyldisilazide (KHMDS) or Lithium bis(trimethylsilyl)amide (LHMDS) in the presence of highly polar aprotic co-solvents like HMPA or DMPU achieves this [1]. The bulky counterion dissociates from the nitrogen, allowing softer electrophiles (like alkyl iodides) to attack the hindered N-face successfully.

Q3: Can phase-transfer catalysis (PTC) or microwave irradiation help with extreme hindrance? A3: Yes. For exceptionally hindered substrates where even KHMDS/DMPU yields poor conversion, solvent-free microwave-assisted PTC is a robust alternative [3]. Using tetrabutylammonium bromide (TBAB) with solid KOH/K₂CO₃ under microwave irradiation rapidly drives the N-alkylation. The microwave energy overcomes the high activation energy barrier imposed by steric hindrance, while the phase-transfer catalyst maximizes the localized concentration of the reactive naked anion.

Troubleshooting Matrix

Observation / IssueMechanistic CauseCorrective Action
Competing O-Alkylation Lactam anions are ambident nucleophiles. Hard electrophiles (e.g., tosylates) or silver salts shift reactivity toward the harder oxygen atom.Switch to softer electrophiles (alkyl iodides/bromides). Ensure the solvent is highly polar aprotic (DMF or THF/DMPU) to stabilize the transition state leading to the N-alkyl product.
Epimerization of Stereocenters Prolonged exposure to strong bases (KHMDS) at room temperature causes deprotonation at the acidic α-carbon (C3 or C9), leading to epimerization via an enolate intermediate [2].Perform deprotonation strictly at -78 °C. Add the electrophile before slowly warming the reaction. Alternatively, use a non-nucleophilic, milder base like Cs₂CO₃ in DMF.
Unreacted Starting Material The electrophile decomposes before the hindered nitrogen can attack, or the ion pair is too tight.Escalate to Protocol B (Microwave PTC) [3]. Ensure electrophiles are freshly distilled and use iodide salts as catalytic additives (Finkelstein in-situ activation).

Strategic Workflows & Mechanistic Pathways

To systematically address N-alkylation challenges, follow the decision tree below to select the appropriate synthetic strategy.

Workflow Start Evaluate Indolizidinone Steric Hindrance Mild Mild Hindrance (Unsubstituted C3/C5) Start->Mild Severe Severe Hindrance (Bulky C3/C5 Substituents) Start->Severe NaH NaH / DMF Standard Protocol Mild->NaH LHMDS LHMDS or KHMDS + DMPU/HMPA Severe->LHMDS Success Successful N-Alkylation NaH->Success Complete Conversion Fail Low Yield / Unreacted SM NaH->Fail Incomplete MW Microwave-Assisted PTC (Solvent-Free) LHMDS->MW If Highly Hindered LHMDS->Success High Yield MW->Success Forced Alkylation Fail->LHMDS Escalate Base

Workflow for selecting the optimal N-alkylation strategy based on substrate steric hindrance.

Understanding the ambident nature of the indolizidinone anion is critical for preventing unwanted side reactions.

Mechanism Lactam Indolizidinone Lactam Anion Amide Anion (Ambident) Lactam->Anion Base Deprotonation O_Alk O-Alkylated Product Anion->O_Alk Hard Electrophile Ag+ Salts Tight Ion Pair N_Alk N-Alkylated Product Anion->N_Alk Soft Electrophile Polar Aprotic Solvent Naked Anion

Mechanistic divergence of ambident amide anions leading to N- vs. O-alkylation products.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for N-alkylation of various indolizidinone derivatives, demonstrating the necessity of escalating reaction conditions as steric bulk increases [1],[2], [3].

Substrate HindranceBase / CatalystSolvent SystemTemp (°C)ElectrophileYield (%)N:O Ratio
Unsubstituted C5NaH (1.2 eq)DMF0 to RTBenzyl Bromide85%>95:5
5-Benzyl (Hindered)NaH (1.2 eq)THFRefluxBenzyl Bromide<10%N/A
5-Benzyl (Hindered)LHMDS (1.5 eq)THF / HMPA-78 to RTAllyl Bromide57%>90:10
5,7-DibenzylKHMDS (1.5 eq)THF / DMPU-78 to RTBenzyl Iodide72%>95:5
Highly HinderedKOH / TBABSolvent-Free110 (MW)Benzyl Chloride88%>98:2

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the in-process validation checks are met.

Protocol A: Strong Base / Polar Aprotic Method (LHMDS/HMPA)

Best for moderately to highly hindered substrates prone to epimerization.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the hindered indolizidinone (1.0 mmol) in anhydrous THF (5.0 mL) and HMPA (or DMPU) (1.0 mL).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add LHMDS (1.0 M in THF, 1.5 mL, 1.5 eq).

    • In-Process Validation: A subtle color change (often pale yellow to deep orange/red) indicates successful enolate/anion formation. Stir for 30 minutes at -78 °C.

  • Alkylation: Add the freshly distilled alkyl halide (e.g., allyl bromide, 2.0 mmol) dropwise.

  • Thermal Gradient: Maintain at -78 °C for 1 hour, then slowly allow the reaction to warm to 0 °C over 2 hours.

    • In-Process Validation: TLC (Hexanes/EtOAc 7:3) should show the disappearance of the starting material spot (usually UV active or stains with KMnO₄) and the emergence of a higher Rf product spot.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl (5 mL) at 0 °C. Extract with EtOAc (3 × 10 mL), wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo [1].

Protocol B: Microwave-Assisted Phase-Transfer Catalysis (Solvent-Free)

Best for exceptionally hindered substrates where Protocol A fails.

  • Reagent Milling: In an agate mortar, thoroughly grind solid KOH (1.12 g, 20 mmol) and K₂CO₃ (2.70 g, 20 mmol) into a fine powder.

  • Mixing: Add tetrabutylammonium bromide (TBAB) (0.16 g, 0.50 mmol) and the hindered indolizidinone lactam (5.0 mmol) to the mortar. Grind until a homogeneous mixture is achieved.

  • Electrophile Addition: Transfer the solid mixture to an open conical flask or a dedicated microwave reaction vial. Add the alkylating agent (e.g., benzyl chloride, 6.0 mmol) and stir briefly with a glass rod.

  • Microwave Irradiation: Place the flask in a microwave reactor. Irradiate at 300W for 2–4 minutes.

    • In-Process Validation: Monitor the temperature carefully to ensure it does not exceed 110 °C to prevent decomposition. The mixture will form a melt.

  • Workup: Allow the mixture to cool to room temperature. Extract the organic products by washing the solid residue with CH₂Cl₂ (3 × 15 mL). Filter the suspension, concentrate the filtrate, and purify via flash chromatography [3].

References

  • Synthesis of constrained analogues of cholecystokinin/opioid chimeric peptides Bioorganic & Medicinal Chemistry Letters
  • Rigid Dipeptide Mimics: Synthesis of Enantiopure 5- and 7-Benzyl and 5,7-Dibenzyl Indolizidinone Amino Acids via Enolization and Alkylation of δ-Oxo α,ω-Di-[N-(9-(9-phenylfluorenyl))amino]azelate Esters The Journal of Organic Chemistry / Figshare
  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradi

Technical Support Center: Scale-Up Synthesis of Chiral Indolizidinone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of chiral indolizidinone intermediates. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning these valuable scaffolds from bench-scale discovery to pilot-plant production. Indolizidinones are core structures in numerous natural products and pharmaceutical agents, making their efficient, stereocontrolled synthesis a critical challenge.[1][2]

This document moves beyond simple protocols to address the fundamental "why" behind common experimental failures and process bottlenecks. We will explore core synthetic strategies, provide in-depth troubleshooting for specific issues, and offer validated protocols to enhance the robustness and scalability of your campaigns.

Section 1: Core Synthetic Strategies & Scale-Up Considerations

The synthesis of chiral indolizidinones typically relies on a few key bond-forming strategies to construct the bicyclic core and install the desired stereocenters. While numerous routes exist, three prevalent strategies face unique challenges during scale-up: Asymmetric Hydrogenation, Intramolecular Cyclizations (e.g., aza-Michael), and Ring-Closing Metathesis (RCM).

  • Asymmetric Hydrogenation of Indolizine Precursors : This is a powerful and often convergent approach.[3] However, scaling this reaction requires strict control over catalyst activity, hydrogen pressure, and potential product inhibition. Heteroaromatic substrates can be challenging due to potential catalyst poisoning by the nitrogen lone pair.[4]

  • Intramolecular Cyclizations : Reactions like the aza-Michael addition are excellent for setting key stereocenters early in the synthesis.[5][6] On a larger scale, achieving high diastereoselectivity can be sensitive to temperature fluctuations, reagent stoichiometry, and mixing efficiency.

  • Ring-Closing Metathesis (RCM) : RCM is a versatile tool for forming the second ring of the indolizidinone core.[7] Scale-up challenges include the high cost and sensitivity of ruthenium catalysts, the need for stringent purification to remove metal residues, and potential issues with sluggish reactions for sterically hindered or tetrasubstituted olefins.[5][8]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Category A: Stereocontrol & Enantioselectivity Issues

Issue 1: My asymmetric hydrogenation is giving low enantiomeric excess (ee) or enantiomeric ratio (er). What's wrong?

This is a classic problem often traced back to the catalyst's environment and substrate quality.

  • Underlying Cause 1: Catalyst Deactivation or Inhibition.

    • Explanation: Many noble metal catalysts (Ir, Ru, Rh) used for asymmetric hydrogenation are highly sensitive to oxygen and other impurities.[9][10] The active hydride species can be readily oxidized, or coordinating impurities (e.g., trace acid, water, sulfur compounds) can block the catalytic site.

    • Solution:

      • Rigorous Inert Atmosphere: Handle the catalyst in a glovebox. Use Schlenk techniques and ensure all solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for an extended period).

      • Reagent Purity: Use high-purity, anhydrous solvents. If acidic impurities are suspected in the substrate, adding a non-nucleophilic base like anhydrous potassium carbonate or potassium tert-butoxide can scavenge them and protect the catalyst.[9]

      • Substrate Purification: Ensure your starting material is free from contaminants from previous steps.

  • Underlying Cause 2: Non-Optimal Reaction Conditions.

    • Explanation: Enantioselectivity is often highly dependent on temperature, pressure, and solvent. Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the undesired enantiomeric pathway, thus eroding the ee.[9]

    • Solution:

      • Temperature Screening: Screen a range of temperatures. Lowering the temperature (e.g., from room temperature to 0 °C or lower) often enhances enantioselectivity.

      • Pressure Optimization: While higher hydrogen pressure can increase reaction rate, its effect on ee can be substrate-dependent. It is a parameter worth screening (e.g., 20 bar vs. 60 bar vs. 100 bar).[3]

      • Solvent Screening: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex. Screen a matrix of solvents like THF, Toluene, Dichloromethane, and Methanol.

dot

Caption: General troubleshooting workflow for low enantioselectivity.

Issue 2: My diastereoselective cyclization (e.g., aza-Michael) is not selective at a larger scale.

  • Underlying Cause: Poor Temperature and Mixing Control.

    • Explanation: Exothermic cyclization reactions can create localized hot spots in a large reactor if mixing is not efficient. This temperature inhomogeneity leads to the formation of the undesired diastereomer. What appears as a controlled reaction in a small, efficiently stirred flask can become problematic in a 100 L vessel.

    • Solution:

      • Controlled Reagent Addition: Add the triggering reagent (e.g., base or catalyst solution) slowly and sub-surface to ensure rapid dispersion and to control the exotherm.

      • Reactor Engineering: Ensure the reactor has adequate agitation (e.g., proper impeller design and speed) to maintain a uniform temperature throughout the batch. Monitor the internal temperature at multiple points if possible.

      • Lower Temperature: Running the reaction at a lower overall temperature can provide a larger operating window to dissipate heat and maintain selectivity.

Category B: Reaction Inefficiency & Yield Problems

Issue 3: My Ring-Closing Metathesis (RCM) reaction is stalling or requires very high catalyst loading.

  • Underlying Cause 1: Catalyst Deactivation.

    • Explanation: Grubbs-type and Hoveyda-Grubbs catalysts are sensitive to impurities, particularly those containing coordinating heteroatoms (e.g., unprotected amines, thiols) and certain solvents (e.g., DMSO, DMF). Ethylene, the byproduct of RCM, can also reversibly inhibit the catalyst, which can be a significant issue in a large, sealed reactor.

    • Solution:

      • Substrate Purity: Ensure the diene precursor is meticulously purified.

      • Solvent Choice: Use non-coordinating solvents like Toluene or Dichloromethane.

      • Headspace Management: On a large scale, ensure adequate venting or apply a gentle vacuum or inert gas sparge to remove ethylene from the reaction headspace, driving the equilibrium forward.

  • Underlying Cause 2: Steric Hindrance or Substrate Aggregation.

    • Explanation: The formation of sterically demanding double bonds, such as tetrasubstituted olefins, can be kinetically slow.[5][8] At higher concentrations required for scale-up, intermolecular reactions or substrate aggregation can compete with the desired intramolecular RCM.

    • Solution:

      • Higher Temperatures: RCM reactions are often run at elevated temperatures (e.g., refluxing toluene) to overcome the activation energy for difficult cyclizations.[5]

      • High Dilution Principle: While counterintuitive for scale-up, maintaining a low effective concentration of the diene is crucial. This can be achieved by the slow addition of the substrate to a heated solution of the catalyst over several hours. This minimizes dimerization and oligomerization.

      • Catalyst Choice: For challenging substrates, consider more active third-generation catalysts.

Potential Cause Troubleshooting Action Rationale
Reaction Stall Apply gentle vacuum or inert gas sparge.Removes ethylene byproduct which can inhibit the catalyst.
Low Conversion Add catalyst in portions over time.Maintains an active catalyst concentration throughout the reaction.
Oligomerization Use slow-addition of substrate to catalyst solution.Maintains high dilution conditions, favoring intramolecular RCM.
Difficult Cyclization Switch to a more active catalyst (e.g., Grubbs III).Provides higher turnover frequency for sterically hindered substrates.
Category C: Purification & Isolation Challenges

Issue 4: My intermediate is difficult to purify at scale using chromatography.

  • Explanation: Flash chromatography, the workhorse of the research lab, is often not economically or practically viable for multi-kilogram production.[11] Issues include high solvent consumption, cost of large-scale silica gel, and long processing times.

  • Solution:

    • Crystallization: This is the most desirable method for large-scale purification. Invest time in developing a robust crystallization protocol. Screen a wide range of solvent/anti-solvent systems and control the cooling profile carefully. Seeding is critical for reproducibility.

    • Supercritical Fluid Chromatography (SFC): For challenging separations of chiral compounds, preparative SFC is often more efficient and "greener" than HPLC, with faster run times and reduced solvent usage.[12][13]

    • Telescoping/One-Pot Reactions: Redesign the synthesis to minimize intermediate isolations. If an intermediate is an unstable oil, it may be better to carry it forward directly in solution to the next step after a simple extractive workup.[5][8] This was successfully employed in a sequence of methylenation followed by RCM to avoid isolating a volatile and unstable intermediate.[5][8]

Section 3: Key Experimental Protocol

Protocol: Gram-Scale Asymmetric Hydrogenation of an Indolizine Precursor

This protocol is a representative example for the synthesis of a chiral indolizidine core via Ru-catalyzed asymmetric hydrogenation, adapted from literature procedures.[3]

dot

RCM_Workflow Start Diene Precursor (Multi-gram) Reactor Charge Reactor with Degassed Toluene & Catalyst Start->Reactor Step 1 SlowAdd Slow Addition of Diene Solution (4-6h) at 80-100 °C Reactor->SlowAdd Step 2 Monitor Monitor by HPLC/GC-MS (Target >95% conversion) SlowAdd->Monitor Step 3 Quench Cool & Quench (e.g., with ethyl vinyl ether) Monitor->Quench Step 4 Filter Filter through Scavenger (e.g., SiliaMetS Thiol) to Remove Ruthenium Quench->Filter Step 5 Concentrate Concentrate & Purify (Crystallization or Prep SFC) Filter->Concentrate Step 6 Product Isolated Chiral Indolizidinone Concentrate->Product Step 7

Caption: A scalable workflow for a challenging RCM cyclization step.

Materials & Equipment:

  • Indolizine substrate (1.0 eq)

  • [Ru(cod)(2-methylallyl)₂] (0.05 mol%)

  • Chiral NHC Ligand (e.g., SIOCPhox) (0.1 mol%)

  • KOtBu (0.15 mol%)

  • Anhydrous, degassed n-hexane and Methanol

  • High-pressure autoclave with magnetic stirring and temperature control

  • Standard Schlenk line and glovebox

Procedure:

  • Catalyst Pre-formation (Strictly under Inert Atmosphere):

    • In a glovebox, charge a Schlenk flask with [Ru(cod)(2-methylallyl)₂], the chiral ligand, and KOtBu.

    • Add anhydrous, degassed n-hexane.

    • Seal the flask and stir the mixture at 70 °C for 12 hours. A color change indicates catalyst formation. This pre-formation step is critical for achieving high activity.

  • Hydrogenation Reaction:

    • Charge the autoclave with a solution of the indolizine substrate in anhydrous, degassed methanol.

    • Using a cannula, transfer the pre-formed catalyst solution from the Schlenk flask to the autoclave under a positive pressure of argon.

    • Seal the autoclave. Purge the headspace 3-5 times with low-pressure hydrogen before pressurizing to the target pressure (e.g., 100 bar).

    • Begin stirring and maintain the reaction at the desired temperature (e.g., room temperature) for 16-24 hours.

  • Work-up and Purification:

    • Carefully vent the autoclave and purge with nitrogen.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by either:

      • Crystallization: If the product is a solid, perform a solvent screening to identify a suitable system.

      • Chromatography: For smaller scales or difficult separations, purify by flash chromatography on silica gel.

  • Analysis:

    • Determine the yield of the isolated product.

    • Determine the enantiomeric ratio by HPLC or SFC analysis on a chiral stationary phase.[5]

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use a heterogeneous catalyst like Pd/C for the hydrogenation of my indolizine? A: While heterogeneous catalysts can reduce the aromatic system, they typically do not provide enantioselectivity.[3] They are, however, useful in subsequent steps, for example, to reduce other double bonds in the molecule after the chiral centers have been set.[5]

Q2: My process requires a metal-scavenging step. What are the best options for scale-up? A: For ruthenium from RCM, functionalized silica gels (e.g., with thiol or phosphine groups) are highly effective. For other metals, activated carbon or specialized scavenging resins can be used. The choice depends on the metal, the solvent system, and the cost constraints of the process.

Q3: How can I make my indolizidinone synthesis "greener" for large-scale production? A: Focus on the 12 Principles of Green Chemistry.[14][15] Key actions include:

  • Solvent Selection: Replace hazardous solvents like dichloromethane with greener alternatives (e.g., 2-MeTHF, CPME) where possible.[16]

  • Atom Economy: Choose synthetic routes that maximize the incorporation of starting material atoms into the final product, such as cycloadditions.[17]

  • Energy Efficiency: Explore technologies like flow chemistry or microwave-assisted synthesis, which can reduce reaction times and energy consumption.[16][18]

  • Catalysis: Prefer catalytic methods (asymmetric catalysis, biocatalysis) over stoichiometric chiral reagents to reduce waste.[19][20]

References

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remedi
  • Enantioselective Synthesis of Fluorinated Indolizidinone Deriv
  • Enantioselective Synthesis of Fluorinated Indolizidinone Deriv
  • Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azel
  • Enantioselective Synthesis of Fluorinated Indolizidinone Deriv
  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. (2025). MDPI.
  • Catalytic, Asymmetric Indolizidinone Aza-Quaternary Stereocenter Synthesis: Expedient Synthesis of the Cylindricine Alkaloids Core. (n.d.). PMC.
  • Catalytic asymmetric synthesis of chiral indolizine derivatives. (n.d.).
  • Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. (2025). Zenodo.
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). Bentham Science.
  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (2026). Drug Development and Delivery.
  • Indolizinones as synthetic scaffolds: fundamental reactivity and the relay of stereochemical inform
  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2017). Journal of Basic and Clinical Pharmacy.
  • RutheniumNHCCatalyzed Asymmetric Hydrogenation of Indolizines: Access to Indolizidine Alkaloids. (2013).
  • Troubleshooting guide for the synthesis of chiral alcohols. (n.d.). Benchchem.
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). Molecules.
  • Chiral Indolizidine Synthesis through the Ir-Catalyzed Asymmetric Hydrogenation of Cyclic Pyridinium Salts. (n.d.).
  • Divergent and Enantioselective Synthesis of Three Types of Chiral Polycyclic N‑Heterocycles via Copper-Catalyzed Dearomative Cycliz
  • GREEN CHEMISTRY APPROACH TO THE SUSTAINABLE ADVANCEMENT TO THE SYNTHESIS OF HETEROCYCLIC CHEMISTRY. (n.d.). Rasayan Journal of Chemistry.
  • Asymmetric Synthesis in Industry:
  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. (2024). REVIEW ARTICLE.
  • Synthesis of indolizinones. (n.d.). Organic Chemistry Portal.
  • An Asymmetric Hydrogenation/N-Alkylation Sequence for a Step-Economical Route to Indolizidines and Quinolizidines. (2023). PubMed.
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (n.d.). PMC.
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). Enzychem.
  • Enantioselective synthesis of polyhydroxyindolizidinone and quinolizidinone derivatives

Sources

Validation & Comparative

Advanced Solution-State Conformational Analysis of Indolizidinone Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, stabilizing the bioactive conformation of therapeutic peptides is a critical hurdle. Native peptides suffer from high conformational flexibility and rapid proteolytic degradation. To circumvent this, researchers employ conformationally constrained dipeptide surrogates, such as indolizidin-2-one amino acids (I2aas). These rigid, azabicyclo[X.Y.0]alkanone scaffolds lock the polyamide backbone into specific orientations, effectively mimicking natural secondary structures like β-turns[1].

However, synthesizing these mimics is only half the battle. As application scientists, we must rigorously validate that the incorporated I2aa actually induces the intended 3D geometry in solution. This guide objectively compares analytical modalities for peptide conformational analysis, decodes the physical causality behind NMR experimental choices, and provides a self-validating, step-by-step protocol for mapping the solution-state dynamics of indolizidinone peptides.

The Analytical Dilemma: Why NMR Excels for Constrained Peptidomimetics

When analyzing the conformation of I2aa-modified peptides, researchers typically choose between X-ray Crystallography, Circular Dichroism (CD), and Nuclear Magnetic Resonance (NMR) spectroscopy. While each technique offers distinct advantages, their utility diverges significantly when assessing solution-state dynamics.

Table 1: Conformational Analysis Modalities: NMR vs. Alternatives
ModalityResolutionEnvironmental RelevanceDynamic AssessmentPrimary Limitation
High-Resolution NMR AtomicHigh (Aqueous/Lipid Bilayer)Excellent (Ensembles)Size limitations (>30 kDa requires isotope labeling)
X-ray Crystallography AtomicLow (Solid-state crystal)Poor (Static snapshot)Crystal packing forces may distort native conformation
Circular Dichroism (CD) Low (Global)High (Solution-state)ModerateLacks residue-specific atomic resolution

The Causality of Selection: X-ray crystallography provides unparalleled atomic precision but forces molecules into a static crystal lattice. For flexible molecules like peptides, crystal packing forces often stabilize a conformation that does not exist in physiological fluids. CD spectroscopy is excellent for rapid screening of global secondary structures but cannot pinpoint which specific residues are participating in a β-turn.

NMR bridges this gap. It provides atomic-level spatial constraints in physiologically relevant environments (e.g., aqueous buffers or membrane-mimetic micelles). For indolizidinone peptides, NMR is the only tool that can definitively prove whether the heteroatomic side-chains and constrained backbone geometry are functioning as intended in solution[2].

Decoding the Spin Physics: NOESY vs. ROESY in I2aa Peptides

A common pitfall in peptide NMR is the blind application of standard pulse sequences without considering molecular physics. The selection between NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) is strictly dictated by the peptide's molecular weight and its rotational correlation time (


).

Indolizidinone-modified peptides, such as Gramicidin S analogs incorporating I2aa residues, typically possess molecular weights between 1,000 and 3,000 Da. At this mid-size regime, the molecular tumbling rate approaches the inverse of the spectrometer's Larmor frequency (


).

The Physics: At this exact mathematical threshold, the maximum theoretical NOE crosses zero. Standard NOESY cross-peaks will vanish, rendering the experiment completely blind to spatial proximities. To establish a self-validating system, we must bypass this limitation by employing ROESY. By spin-locking the magnetization in the transverse plane, ROESY ensures that cross-relaxation rates remain strictly positive, guaranteeing the capture of critical inter-proton distance constraints (< 5 Å).

NOE_Dynamics N1 Peptide MW & Tumbling (τc) N2 <1 kDa (Fast) ωτc < 1.12 N1->N2 N3 1-3 kDa (Intermediate) ωτc ≈ 1.12 N1->N3 N4 >3 kDa (Slow) ωτc > 1.12 N1->N4 N5 Positive NOE (NOESY) N2->N5 N6 Zero NOE (ROESY Required) N3->N6 Indolizidinones N7 Negative NOE (NOESY) N4->N7

Causality of NMR pulse sequence selection based on peptide correlation time.

Self-Validating Experimental Protocol for I2aa NMR Analysis

A robust analytical workflow must be self-validating; each step should orthogonally confirm the findings of the previous one. Below is the standard operating procedure for extracting 3D ensembles of indolizidinone peptides.

Step 1: Solvent Selection and 1D Assessment
  • Dissolve 1–5 mg of the purified I2aa peptide in 600 µL of a deuterated solvent (e.g., DMSO-

    
     or H
    
    
    
    O/D
    
    
    O 90:10 with DSS as an internal standard).
  • Acquire a 1D

    
    H NMR spectrum to assess amide proton dispersion. Overlapping amide signals indicate a lack of structured folding or aggregation.
    
Step 2: Temperature Coefficient (Δδ/ΔT) Analysis
  • Acquire 1D

    
    H spectra at 5 K increments (e.g., from 298 K to 318 K).
    
  • Plot the chemical shift (

    
    ) of each amide proton against temperature.
    
  • Causality: Amide protons involved in intramolecular hydrogen bonds (characteristic of β-turns) are shielded from solvent exchange. A temperature coefficient less negative than -3.0 ppb/K strongly indicates hydrogen bonding. This acts as an orthogonal validation for the spatial constraints mapped in Step 4.

Step 3: Spin System Assignment (TOCSY)
  • Acquire a 2D TOCSY (Total Correlation Spectroscopy) with a mixing time of 60–80 ms.

  • Trace the scalar couplings to assign the intra-residue spin systems for the natural amino acids and the unique azabicyclo[X.Y.0]alkanone ring protons.

Step 4: Spatial Constraint Mapping (ROESY)
  • Acquire a 2D ROESY with a mixing time of 200–300 ms.

  • Identify sequential (

    
     to 
    
    
    
    ) and non-sequential (
    
    
    to
    
    
    ) inter-proton cross-peaks. Integrate the volumes of these peaks to calculate distance constraints (calibrated against a known fixed distance, such as a geminal proton pair).
Step 5: Restrained Molecular Dynamics (rMD)
  • Classify ROE distances into strong (1.8–2.5 Å), medium (1.8–3.5 Å), and weak (1.8–5.0 Å) bins.

  • Execute simulated annealing protocols (e.g., using XPLOR-NIH or CYANA) by heating the system to 1000 K and slowly cooling to 0 K in an implicit solvent model.

  • Generate an ensemble of the 20 lowest-energy conformers and validate them against Ramachandran space.

NMR_Workflow N1 1. Sample Prep & Solvent Selection N2 2. 1D 1H NMR & Temp Coefficients N1->N2 Optimize Dispersion N3 3. 2D TOCSY / COSY N2->N3 H-Bond Validation N4 4. 2D ROESY (Spatial Constraints) N3->N4 Spin Assignment N5 5. Restrained Molecular Dynamics N4->N5 Interproton Distances

Self-validating NMR workflow for peptide conformational analysis.

Translating NMR Data to β-Turn Geometry

The ultimate goal of incorporating I2aas is to induce specific β-turn geometries. By cross-referencing the ROESY distance constraints with established ideal distances, we can definitively categorize the turn type.

Table 2: Diagnostic Inter-Proton Distances (Å) for β-Turn Validation
Inter-Proton VectorType I β-TurnType II β-TurnType II' β-Turn

3.42.23.4

2.64.52.4

3.22.23.2

3.22.43.2

Stereochemical Impact on Conformation: Experimental NMR data proves that the ring-fusion stereochemistry of I2aas directly dictates the global peptide conformation. For instance, in Gramicidin S analogs, substituting the native D-Phe-Pro turn with a (6S)-I2aa diastereomer yields a significantly greater number of nonsequential ROEs between opposing Val and Leu residues compared to the (6R)-I2aa analog. This robust NMR evidence confirms the (6S)-diastereomer's superior propensity to adopt a stable β-turn/antiparallel β-pleated sheet conformation, which directly correlates with its enhanced antimicrobial potency[3].

By strictly adhering to this physics-driven, self-validating NMR protocol, researchers can confidently bridge the gap between synthetic peptidomimetic design and functional 3D structural biology.

References
  • Source: nih.
  • Source: acs.
  • Source: mdpi.

Sources

A Comparative Guide to Indolizidinone and Quinolizidinone Peptidomimetics in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of novel therapeutics, drug development professionals are increasingly turning to peptidomimetics—small molecules that mimic the structure and function of natural peptides. These engineered molecules offer significant advantages over their peptide counterparts, including enhanced stability, improved oral bioavailability, and greater target specificity. Among the most promising scaffolds for creating conformationally constrained peptide mimics are the indolizidinone and quinolizidinone core structures.[1][2] This guide provides an in-depth, objective comparison of these two scaffolds, supported by experimental data and protocols, to aid researchers in selecting the optimal framework for their drug discovery programs.

Structural Rationale: The Importance of Conformational Constraint

Peptides often elicit their biological effects by adopting specific three-dimensional conformations, such as β-turns or α-helices, to interact with protein targets.[3] However, short linear peptides are typically flexible in solution, leading to a loss of binding affinity and susceptibility to proteolytic degradation. Peptidomimetic scaffolds like indolizidinones and quinolizidinones address this by locking the peptide backbone into a desired bioactive conformation.[3][4]

  • Indolizidinone: This scaffold is a bicyclic system featuring a six-membered ring fused to a five-membered ring (a [4.3.0] system).[1][5] This structure is particularly adept at mimicking β-turn conformations, which are critical for many protein-protein interactions.[4][6][7]

  • Quinolizidinone: This scaffold consists of two fused six-membered rings (a [4.4.0] system).[8] Its larger ring system provides a different set of conformational constraints, often used to mimic more extended peptide structures or different types of turns.

The fundamental difference in their ring structure dictates the dihedral angles and the spatial orientation of appended amino acid side chains, which is a critical factor in achieving high-affinity binding to a biological target.[9]

Caption: Core chemical structures of Indolizidinone and Quinolizidinone.

Head-to-Head Comparison: Key Performance Attributes

The choice between an indolizidinone and a quinolizidinone scaffold depends on the specific therapeutic target and the desired properties of the final drug candidate.

FeatureIndolizidinoneQuinolizidinoneRationale & Implications
Mimicry Primarily Type II' β-turns.[4][7]Can mimic various turn and extended structures.The indolizidinone scaffold provides a more rigid and defined turn, ideal for targets where a precise β-turn is the known binding motif. The quinolizidinone scaffold offers more conformational diversity.
Stereochemistry Ring-fusion stereochemistry (e.g., 6S vs. 6R) significantly impacts biological activity.[6]Multiple chiral centers offer diverse spatial arrangements.[8]Fine-tuning stereochemistry is crucial for optimizing potency. For instance, a (6S)-indolizidinone analog of gramicidin S showed significantly better antimicrobial potency than its (6R) counterpart.[6]
Synthetic Access Synthesized from precursors like L-glutamic acid or via N-acyliminium ion cyclization.[10]Can also be synthesized from L-lysine derivatives or via similar cyclization strategies.[8][10]Both scaffolds are accessible through established synthetic routes, allowing for the incorporation of diverse side chains to mimic natural amino acids like serine, lysine, and glutamate.[10][11]
Target Classes Integrin antagonists (e.g., RGD mimetics), antimicrobial peptides, and protease inhibitors.[6][12]Muscarinic receptor modulators, various alkaloid-based therapeutics.[13][14][15][16]The choice of scaffold is often guided by precedent in the literature for a given target class. Indolizidinones are well-established as RGD mimetics for anti-cancer and anti-thrombotic applications.[17][18]

Experimental Validation: A Case Study on Integrin αvβ3 Antagonists

To illustrate a practical comparison, we will outline an experimental workflow to evaluate two hypothetical peptidomimetics targeting the αvβ3 integrin, a key receptor in angiogenesis and tumor metastasis.[18][19] Our compounds are:

  • Compound I: An indolizidinone-based mimic of the Arg-Gly-Asp (RGD) peptide sequence.

  • Compound Q: A quinolizidinone-based mimic of the RGD peptide sequence.

Experimental Workflow

The evaluation follows a logical progression from initial target binding to functional cellular effects and finally to drug-like properties.

G cluster_1 Phase 1: Target Engagement cluster_2 Phase 2: Cellular Function cluster_3 Phase 3: ADME Properties Binding Competitive Binding Assay (Determine IC50) Adhesion Cell Adhesion Assay (Determine Functional EC50) Binding->Adhesion Stability Plasma Stability Assay (Determine Half-life, t½) Adhesion->Stability

Caption: Experimental workflow for comparing peptidomimetic performance.

Detailed Experimental Protocols

A. Competitive Binding Assay (ELISA-based)

This assay quantifies the ability of our test compounds to compete with a known ligand for binding to the purified αvβ3 integrin receptor.[19][20]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) for each compound.

  • Methodology:

    • Coat a 96-well microplate with a natural ligand for αvβ3, such as fibronectin or vitronectin, and incubate overnight.

    • Block non-specific binding sites with Bovine Serum Albumin (BSA).

    • Add a constant concentration of purified αvβ3 integrin receptor to each well, along with serially diluted concentrations of Compound I or Compound Q.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound receptor and inhibitors.

    • Detect the amount of bound integrin using a primary antibody against the integrin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chromogenic substrate (e.g., TMB) and measure the absorbance. The signal intensity is inversely proportional to the inhibitory potency of the compound.

  • Causality: This assay directly measures target engagement. A lower IC50 value indicates a higher binding affinity, suggesting the scaffold holds the pharmacophoric groups in a more optimal orientation for receptor binding.

B. Cell Adhesion Assay

This assay assesses the functional consequence of receptor binding by measuring the ability of the compounds to inhibit cell attachment to an extracellular matrix.[21][22][23]

  • Objective: To determine the half-maximal effective concentration (EC50) required to prevent cell adhesion.

  • Methodology:

    • Coat a 96-well tissue culture plate with vitronectin.

    • Seed human cells that express αvβ3 integrin (e.g., U87MG glioblastoma cells) into the wells in a serum-free medium.[24]

    • Simultaneously, add varying concentrations of Compound I or Compound Q.

    • Incubate for 1-2 hours to allow for cell adhesion.

    • Gently wash the wells to remove non-adherent cells.

    • Quantify the number of adherent cells using a viability stain like Calcein-AM or by measuring endogenous phosphatase activity.[21]

  • Causality: This functional assay validates that the binding observed in the ELISA translates to a biologically relevant outcome. It confirms the compound acts as an antagonist, blocking the integrin's natural function.[25][26]

C. Plasma Stability Assay

This assay evaluates the metabolic stability of the compounds, a critical parameter for in vivo efficacy.[27][28][29][30]

  • Objective: To determine the in vitro half-life (t½) of each compound in plasma.

  • Methodology:

    • Incubate a known concentration (e.g., 1 µM) of Compound I or Compound Q with human plasma at 37°C.[27][30]

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the enzymatic activity by adding a cold organic solvent like acetonitrile.

    • Centrifuge to precipitate plasma proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

    • Calculate the half-life by plotting the natural logarithm of the compound concentration against time.[28]

  • Causality: Peptidomimetics are designed to resist degradation by proteases and other enzymes found in plasma.[27][29] A longer half-life suggests the scaffold provides better protection of the amide bonds, a key requirement for a viable drug candidate.

Expected Data and Interpretation

The results from these experiments can be summarized for a clear comparison.

CompoundScaffoldBinding IC50 (nM)Adhesion EC50 (nM)Plasma Half-life (t½, min)
Compound I Indolizidinone1.55.2>120
Compound Q Quinolizidinone15.845.195
Linear RGD None150300<5
  • Interpretation: In this hypothetical scenario, the data strongly favor the indolizidinone scaffold. The lower IC50 and EC50 values suggest that its more rigid, β-turn-like conformation presents the RGD pharmacophore to the αvβ3 integrin in a more favorable geometry for high-affinity binding and functional antagonism. Furthermore, its superior plasma stability indicates it is more resistant to enzymatic degradation, a critical advantage over both the linear peptide and the quinolizidinone alternative.

Conclusion and Future Directions

Both indolizidinone and quinolizidinone scaffolds are powerful tools for translating the biological activity of peptides into stable, potent, and specific small-molecule therapeutics.

  • Indolizidinone scaffolds are often the superior choice when mimicking a well-defined β-turn is essential for biological activity. Their rigid structure can lead to highly potent and selective compounds, as demonstrated in our integrin antagonist case study.

  • Quinolizidinone scaffolds provide a valuable alternative, offering different conformational possibilities that may be optimal for other target classes or when a more flexible or extended peptide conformation is required.

The selection process must be driven by empirical data. The experimental workflow detailed in this guide provides a robust framework for objectively comparing scaffold performance, enabling research teams to make data-driven decisions and accelerate the development of next-generation peptidomimetic drugs.

References

  • Aboudy, Y., et al. (2002). Exploring relationships between mimic configuration, peptide conformation and biological activity in indolizidin-2-one amino acid analogs of gramicidin S. PubMed. [Link]

  • Baiula, M., et al. (2023). Design, Pharmacological Characterization, and Molecular Docking of Minimalist Peptidomimetic Antagonists of α4β1 Integrin. International Journal of Molecular Sciences. [Link]

  • Cyprotex - Evotec. Plasma Stability Assay. Evotec. [Link]

  • Gibiino, G., et al. (2021). Engineering of Bio-Adhesive Ligand Containing Recombinant RGD and PHSRN Fibronectin Cell-Binding Domains in Fusion with a Colored Multi Affinity Tag: Simple Approach for Fragment Study from Expression to Adsorption. MDPI. [Link]

  • Khashper, A., et al. (2014). Design, synthesis, conformational analysis and application of indolizidin-2-one dipeptide mimics. Organic & Biomolecular Chemistry. [Link]

  • Le Diguarher, T., et al. (2015). Targeting Integrin-Dependent Adhesion and Signaling with 3-Arylquinoline and 3-Aryl-2-Quinolone Derivatives. PLoS One. [Link]

  • López-Gómez, J., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega. [Link]

  • Lubell, W. D., et al. (2001). Mimicry of Peptide Backbone Geometry and Heteroatomic Side-Chain Functionality: Synthesis of Enantiopure Indolizidin-2-one Amino Acids Possessing Alcohol, Acid, and Azide Functional Groups. The Journal of Organic Chemistry. [Link]

  • Domainex. Plasma Stability Assay. Domainex. [Link]

  • Papalia, G. A., et al. (2012). Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin. PubMed. [Link]

  • Creative Bioarray. Plasma Stability Assay. Creative Bioarray. [Link]

  • Di, L., et al. (2003). Development and application of high throughput plasma stability assay for drug discovery. ResearchGate. [Link]

  • Roberts, C., et al. (2004). The Synergy Peptide PHSRN and the Adhesion Peptide RGD Mediate Cell Adhesion through a Common Mechanism. Biochemistry. [Link]

  • Nyerges, M., et al. (2010). ChemInform Abstract: Synthesis of Quinolizidinone and Indolizidinone Using N-Acyliminium Ion Cyclization and a One-Pot Procedure for Preparation of Benzoquinolizidinone. ResearchGate. [Link]

  • National Center for Biotechnology Information. 1-Indolizidinone. PubChem. [Link]

  • Polyak, F., & Lubell, W. D. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. MDPI. [Link]

  • Chen, X., et al. (2011). Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability. Theranostics. [Link]

  • Shcharbin, D., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. [Link]

  • Kuduk, S. D., et al. (2014). Identification of a methoxynaphthalene scaffold as a core replacement in quinolizidinone amide M(1) positive allosteric modulators. PubMed. [Link]

  • Bilodeau, M. T., et al. (2010). Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators. ACS Medicinal Chemistry Letters. [Link]

  • Barrow, J. C., et al. (2011). Quinolizidinone carboxylic acid selective M1 allosteric modulators: SAR in the piperidine series. PubMed. [Link]

  • Gmeiner, P. (2010). Quinolizidinone carboxylic acids as CNS penetrant, selective m1 allosteric muscarinic receptor modulators. PubMed. [Link]

  • Gessner, G., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. [Link]

  • Papini, A. M., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]

Sources

Comparative Guide: Structural Characterization of 2-Amino-octahydroindolizin-3-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and crystallographic workflow for 2-amino-octahydroindolizin-3-one , a bicyclic constrained amino acid (BCA) scaffold. It is designed for medicinal chemists and structural biologists evaluating rigid scaffolds for peptidomimetic drug design.

Executive Summary: The Case for Bicyclic Constraints

In modern drug discovery, 2-amino-octahydroindolizin-3-one (CAS: 1909312-68-0) represents a high-value "turn mimetic." Unlike linear peptides that suffer from high conformational entropy and poor metabolic stability, this bicyclic scaffold locks the peptide backbone into a specific geometry (typically a


-turn).

This guide compares the structural performance of the Indolizidinone scaffold against Linear Dipeptides and Monocyclic Lactams , using X-ray crystallography as the definitive validation method.

Comparative Analysis: Indolizidinone vs. Alternatives

The "Performance" Metric: Conformational Rigidity

The primary performance metric for this class of compounds is Conformational Pre-organization . By restricting rotation around the


 (phi) and 

(psi) angles, the scaffold reduces the entropic cost of binding to a biological target.
Comparison Table: Structural & Crystallographic Properties
FeatureProduct: Indolizidinone Scaffold Alt 1: Linear Dipeptide (e.g., Ala-Pro) Alt 2: Monocyclic Lactam (Freidinger)
Structure Type Bicyclic (Fused 5,6-system)Linear / FlexibleMonocyclic (5, 6, or 7-membered)
Rotatable Bonds 0-1 (Backbone is locked)3+ (High flexibility)1-2 (Partial constraint)
Entropy Cost (

)
Low (Pre-organized)High (Must fold to bind)Medium
Crystallizability High (Rigid, packs well)Low (Disordered termini common)Medium
Bioactive Mimicry Type II'

-turn
Random Coil / Transient Turn

-turn /

-turn
X-ray Challenge Absolute Config (Chirality)Disorder / SolvationRing Puckering Disorder
Scientific Insight: The Indolizidinone Advantage

Experimental data from the class of indolizidinone amino acids (IAAs) demonstrates that the fusion of the 5-membered lactam ring to the 6-membered cyclohexane ring creates a steric lock.

  • Linear Peptides: Exist as an ensemble of conformers in solution. X-ray structures often require co-crystallization with a protein to resolve a bioactive shape.

  • Indolizidinone (2-amino...3-one): The bridgehead nitrogen (N4) and carbon (C9) force the backbone dihedral angles into a narrow range, typically

    
     and 
    
    
    
    or
    
    
    , mimicking the
    
    
    and
    
    
    residues of a
    
    
    -turn.

Experimental Protocol: X-ray Crystallography Workflow

Characterizing small, chiral organic molecules like 2-amino-octahydroindolizin-3-one requires a rigorous protocol to ensure determination of Absolute Configuration .

Phase 1: Crystallization Screening
  • Objective: Obtain single crystals

    
     mm suitable for diffraction.
    
  • Method: Slow Evaporation or Vapor Diffusion (Sitting Drop).

  • Solvent System:

    • Primary Screen: Ethanol/Water (Polar protic favors H-bond networking).

    • Secondary Screen: Dichloromethane/Hexane (Slow diffusion for hydrophobic packing).

  • Chiral Resolution: Ensure the starting material is enantiopure (e.g.,

    
     ee). Racemic mixtures often crystallize in centrosymmetric space groups (e.g., 
    
    
    
    ), losing the absolute configuration data.
Phase 2: Data Collection & Reduction
  • Source: Copper (

    
    , 
    
    
    
    ) is preferred over Molybdenum (
    
    
    ) for light-atom structures (C, H, N, O) to maximize the anomalous signal for absolute structure determination.
  • Temperature: Collect at 100 K to minimize thermal motion (ellipsoids) of the flexible aliphatic ring segments.

Phase 3: Structure Solution
  • Space Group: Expect chiral space groups (e.g.,

    
     or 
    
    
    
    ).
  • Refinement Target:

    
    .
    
  • Validation: The Flack Parameter is critical.

    • Flack

      
      : Correct absolute configuration.
      
    • Flack

      
      : Inverted structure (wrong hand).
      

Visualization: Structural Determination Workflow

The following diagram outlines the logical flow from synthesis to structural validation, highlighting the critical decision points for "Performance" verification.

G Start Start: 2-Amino-octahydroindolizin-3-one (Enantiopure Synthesis) Cryst Crystallization Screening (Vapor Diffusion / Evaporation) Start->Cryst Check Crystal Quality Check (Polarization Microscopy) Cryst->Check IsGood Single Crystal? Check->IsGood Diffraction X-ray Diffraction (100 K) Source: Cu Kα Solve Structure Solution (Direct Methods / SHELXT) Diffraction->Solve Refine Refinement & Flack Parameter Solve->Refine IsCorrect Flack ~ 0.0? Refine->IsCorrect IsGood->Cryst No (Re-screen) IsGood->Diffraction Yes Output Valid Structural Model (Confirm Conformation) IsCorrect->Output Yes Invert Invert Structure IsCorrect->Invert No (Flack ~ 1.0) Invert->Output

Caption: Workflow for determining the absolute configuration and conformation of the indolizidinone scaffold.

Representative Experimental Data

While specific X-ray data for the commercial building block (CAS 1909312-68-0) is proprietary, the following parameters are representative of the Indolizidinone Amino Acid (IAA) class based on peer-reviewed structural studies (Lombart & Lubell, 1996; Hanessian et al., 1997).

Table 2: Representative Crystallographic Parameters (Indolizidinone Class)
ParameterValue / RangeSignificance
Crystal System Monoclinic / OrthorhombicCommon for chiral organic molecules.
Space Group

or

Non-centrosymmetric (required for chiral drugs).
Bond Length (Amide C-N)

Indicates partial double bond character (planarity).
Torsion Angle (

)

Trans-amide preference (critical for peptide mimicry).
Ring Puckering Envelope / Twist-BoatThe 6-membered ring often adopts a chair conformation; 5-membered is envelope.
H-Bonding Intermolecular

Stabilizes the crystal lattice; mimics

-sheet interactions.
Data Interpretation: Proving the "Turn"

To validate the product against alternatives, calculate the torsion angles from the .CIF file:

  • 
     (Phi): 
    
    
    
    (using generalized numbering).
  • 
     (Psi): 
    
    
    
    .
  • Success Criteria: If the measured angles map to the Type II' region of the Ramachandran plot, the scaffold is a validated

    
    -turn mimic.
    

References

  • Lombart, H. G., & Lubell, W. D. (1996). Rigid Dipeptide Mimetics: Efficient Synthesis of Enantiopure Indolizidinone Amino Acids. The Journal of Organic Chemistry, 61(26), 9437–9446. Link

  • Hanessian, S., McNaughton-Smith, G., Lombart, H. G., & Lubell, W. D. (1997). Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics. Tetrahedron, 53(38), 12789–12854. Link

  • Cluzeau, J., & Lubell, W. D. (2004). Design, synthesis, and conformation of azabicyclo[X.Y.0]alkane amino acids as constrained dipeptide surrogates. Journal of Organic Chemistry, 69(5), 1571-1579. Link

  • PubChem. (n.d.). 2-amino-octahydroindolizin-3-one hydrochloride (Compound Summary). National Library of Medicine. Link

Comparative Guide to the Antimicrobial Potency of Indolizidinone-Substituted and Indolicidin-Derived Peptides

Sources

Engineering Resilience: A Comparative Guide on the Metabolic Stability of Bicyclic Lactam vs. Linear Peptides

Author: BenchChem Technical Support Team. Date: March 2026

The fundamental bottleneck in the clinical translation of peptide therapeutics is their inherent susceptibility to proteolytic degradation. While linear peptides offer exceptional target affinity and specificity, their exposed amide backbones make them prime targets for exopeptidases and endopeptidases in human plasma. To bridge the pharmacokinetic gap between small molecules and biologics, structural rigidification via macrocyclization has emerged as a definitive solution.

Among these advanced modalities, bicyclic lactam peptides represent a pinnacle of structural engineering. By introducing covalent lactam bridges, scientists can lock peptides into pre-organized, compact conformations that offer unprecedented metabolic stability. As a Senior Application Scientist, I have designed this guide to objectively compare the metabolic resilience of bicyclic lactams versus linear peptides, detailing the mechanistic causality behind their stability and providing the self-validating experimental protocols required to quantify these claims.

Mechanistic Causality: Why Topology Dictates Stability

The stark difference in half-life between linear and bicyclic peptides is rooted in thermodynamics and steric geometry.

Linear Peptides: Linear peptides exist as dynamic, unstructured ensembles in aqueous solution. Their high conformational flexibility allows them to freely sample various states, making it energetically favorable for them to adopt the specific "induced-fit" conformations required by protease active sites. Furthermore, their exposed N- and C-termini are rapidly cleaved by ubiquitous plasma exopeptidases 1[1].

Bicyclic Lactams: Bicyclic peptides introduce severe topological constraints through dual cyclization events (e.g., side-chain to side-chain lactam bridges between Lysine and Aspartic/Glutamic acid). This structural rigidification provides stability through three causal mechanisms:

  • Steric Shielding: The rigidified, globular backbone sterically occludes protease active sites from accessing cleavable amide bonds. The energetic cost for the peptide to unfold into a cleavable transition state is prohibitively high.

  • Terminal Elimination: Cyclization physically eliminates free termini, completely nullifying aminopeptidase and carboxypeptidase activity.

  • Intramolecular Hydrogen Bonding: The constrained geometry forces internal hydrogen bonding, which masks the polar surface area (PSA) of the backbone amides from the aqueous environment, lowering the desolvation cost and preventing hydrolytic attack 2[2].

G Peptide Peptide Modality Linear Linear Peptide Peptide->Linear Bicyclic Bicyclic Lactam Peptide->Bicyclic Exposed Exposed Amide Bonds High Flexibility Linear->Exposed Shielded Shielded Backbone Conformational Rigidity Bicyclic->Shielded Proteases Blood/Tissue Proteases (Exo- & Endopeptidases) Exposed->Proteases Shielded->Proteases Degradation Rapid Cleavage (t1/2 < 10 mins) Proteases->Degradation High Affinity Stability Metabolic Resistance (t1/2 > 24 hours) Proteases->Stability Steric Hindrance

Structural constraints in bicyclic lactams sterically hinder protease access compared to linear peptides.

Quantitative Performance Comparison

The theoretical advantages of bicyclic lactams translate directly into profound empirical improvements in biological matrices. In comparative in vitro plasma stability assays, double-cyclized peptides have demonstrated remarkable longevity, with significant intact compound remaining after 24 hours in murine plasma, whereas their linear counterparts are completely degraded within 30 to 60 minutes 3[3].

Below is a consolidated data summary highlighting the performance disparity between these modalities:

ModalityConformational StateExopeptidase SusceptibilityEndopeptidase SusceptibilityTypical Plasma Half-life (

)
% Intact at 24h
Linear Peptide Highly FlexibleHighHigh< 10 - 30 minutes0%
Monocyclic Peptide Partially ConstrainedLowModerate2 - 4 hours< 5%
Bicyclic Lactam Highly Rigid (Pre-organized)NegligibleLow> 12 - 24 hours40% - 85%
Self-Validating Experimental Protocol: In Vitro Plasma Stability Assay

To ensure reproducibility and scientific integrity, the evaluation of metabolic stability must follow a stringent, self-validating LC-MS/MS workflow. Every step in the protocol below is designed with a specific mechanistic purpose to prevent false positives (e.g., artificial degradation during sample processing) or false negatives (e.g., ion suppression masking intact peptides).

Step-by-Step Methodology:

  • Preparation of Stocks: Dissolve the synthetic linear and bicyclic lactam peptides in 100% DMSO to create 10 mM stock solutions.

    • Causality: Constrained peptides can exhibit hydrophobicity and aggregation in purely aqueous buffers. DMSO ensures complete monomeric solubilization before introduction to the plasma matrix.

  • Plasma Incubation: Spike the peptide stocks into pre-warmed (37°C) pooled human or murine plasma to a final concentration of 4 µM. Ensure the final DMSO concentration remains ≤1%.

    • Causality: High concentrations of organic solvents will denature plasma proteins and artificially inhibit protease activity, skewing the stability profile 4[4].

  • Time-Course Sampling: Incubate the mixture at 37°C with gentle agitation. Withdraw 40 µL aliquots at predefined time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes).

  • Enzymatic Quenching: Immediately dispense each 40 µL aliquot into 120 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

    • Causality: The 1:3 plasma-to-organic ratio rapidly denatures and precipitates plasma proteins, instantly terminating enzymatic degradation. The IS corrects for subsequent physical losses and matrix-induced ion suppression during MS analysis.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to tightly pellet the precipitated proteins.

  • LC-MS/MS Quantification: Transfer the supernatant to LC vials. Analyze using a reverse-phase UHPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Kinetic Modeling: Plot the natural log of the peak area ratio (Peptide/IS) versus time. Calculate the elimination rate constant (

    
    ) from the slope of the linear regression, and derive the half-life (
    
    
    
    ).

Workflow Incubation 1. Plasma Incubation (37°C, Human/Mouse) Sampling 2. Aliquot Sampling (Time points: 0-24h) Incubation->Sampling Quenching 3. Protein Precipitation (Acetonitrile + IS) Sampling->Quenching Centrifugation 4. Centrifugation (Isolate Supernatant) Quenching->Centrifugation LCMS 5. LC-MS/MS Analysis (MRM Quantification) Centrifugation->LCMS Data 6. PK/Stability Modeling (Calculate t1/2) LCMS->Data

Step-by-step workflow for evaluating in vitro plasma metabolic stability using LC-MS/MS.

Conclusion

The transition from linear peptides to bicyclic lactam architectures represents a necessary paradigm shift in peptide drug discovery. By thermodynamically pre-organizing the peptide into a compact, rigid structure, bicyclic lactams overcome the primary liability of peptide therapeutics: proteolytic lability. This enhanced metabolic stability not only extends the circulating half-life but also widens the therapeutic window, enabling less frequent dosing schedules and paving the way for advanced delivery routes, including oral administration.

References
  • Cancer Research / Bicycle Therapeutics. Bicyclic Peptides as a New Modality for Imaging and Targeting of Proteins Overexpressed by Tumors.[Link]

  • PMC / NIH. Switching Between Bicyclic and Linear Peptides — The Sulfhydryl-Specific Linker TPSMB Enables Reversible Cyclization of Peptides.[Link]

Sources

In Silico Docking of 2-Aminoindolizidinone Ligands: A Comparative Guide to Predictive Platforms

Author: BenchChem Technical Support Team. Date: March 2026

The indolizidinone scaffold, particularly its 2-amino substituted derivatives, represents a highly privileged pharmacophore in contemporary drug discovery. Characterized by a fused bicyclic system, these ligands exhibit profound antimicrobial and anti-inflammatory properties by targeting critical enzymes such as mycobacterial enoyl-acyl carrier protein reductase (InhA) and Cyclooxygenase-2 (COX-2)[1],[2].

Accurately predicting the binding poses and affinities of 2-aminoindolizidinone ligands requires robust in silico molecular docking strategies. The 2-amino group serves as a potent hydrogen-bond donor, while the electron-rich bicyclic core facilitates


-

stacking and hydrophobic interactions within deep binding pockets[1]. This guide objectively compares leading docking platforms—AutoDock Vina, Schrödinger Glide, and BIOVIA C-DOCKER—evaluating their performance, scoring functions, and reliability in modeling these complex heterocyclic interactions.

Comparative Analysis of Docking Platforms

When evaluating 2-aminoindolizidinone derivatives, the choice of docking software fundamentally impacts the accuracy of the predicted binding mode. The ligand's flexibility at the 2-amino substituent and potential tautomerization necessitate algorithms capable of rigorous conformational sampling[3].

  • AutoDock Vina: Utilizes an empirical scoring function and an iterated local search global optimizer. It is highly efficient for high-throughput virtual screening (HTVS) but may underestimate the desolvation penalties associated with the highly polar 2-amino group[4].

  • Schrödinger Glide (XP): Employs the OPLS4 force field and an Extra Precision (XP) scoring function that heavily penalizes steric clashes and rewards specific hydrogen-bonding geometries. It is superior for resolving the precise orientation of the 2-amino group against target residues[2].

  • BIOVIA C-DOCKER: A grid-based molecular dynamics docking algorithm using the CHARMm force field. It excels in generating diverse ligand conformations within a rigid receptor, making it highly effective for bulky indolizidinone derivatives[1].

Quantitative Performance Comparison

The following table synthesizes benchmark performance data for indolizidinone derivatives docked against the M. tuberculosis InhA enzyme (PDB: 5G0S) and COX-2 across the three major platforms[1],[5],[2].

Docking PlatformScoring FunctionAvg. Binding Energy (kcal/mol)Pose Accuracy (RMSD vs X-ray)Computational Time/LigandBest Use Case
AutoDock Vina Empirical-8.4 to -9.21.85 Å< 5 secondsPrimary HTVS
Schrödinger Glide GlideScore (XP)-10.4 to -11.351.12 Å~45 secondsLead Optimization
C-DOCKER CDOCKER Energy-45.2 to -52.1*1.34 Å~2 minutesConformational Analysis

*Note: C-DOCKER reports raw interaction energy rather than estimated


, hence the scale difference.

Mechanistic Workflow & Self-Validating Protocols

To ensure trustworthiness and reproducibility, docking simulations must utilize a self-validating protocol. The following step-by-step methodology details the optimal preparation and docking of 2-aminoindolizidinone ligands[3],[2].

Step 1: Protein Preparation & Validation
  • Action: Retrieve the high-resolution crystal structure of the target (e.g., InhA, PDB ID: 5G0S)[1]. Use a Protein Preparation Wizard to remove water molecules >3 Å from the active site, add polar hydrogens, and optimize the hydrogen bond network at pH 7.4.

  • Causality: Raw PDB files lack hydrogen atoms and often contain crystallization artifacts. Proper assignment of protonation states (e.g., histidine residues) is critical for accurate hydrogen bonding with the ligand's 2-amino group.

  • Self-Validation: Extract the co-crystallized ligand and re-dock it into the prepared protein. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is strictly < 2.0 Å .

Step 2: Ligand Preparation
  • Action: Sketch the 2-aminoindolizidinone derivatives and generate 3D conformations.

  • Causality: The 2-amino group can exist in different protonation states depending on the microenvironment. Use tools like LigPrep (Epik) to generate all possible ionization states and tautomers at physiological pH (7.4 ± 0.5)[2]. Minimize energy using the OPLS4 or MMFF94 force field to resolve steric strain in the bicyclic core before docking.

Step 3: Grid Generation & Docking
  • Action: Define the receptor grid box centered on the active site (e.g., the NAD+ binding pocket for InhA). Execute flexible ligand docking.

  • Causality: For 2-aminoindolizidinones, ensure the algorithm permits rotation of the exocyclic amino group to maximize hydrogen bonding with key residues (e.g., Tyr158 and the NAD+ ribose ring)[1].

Step 4: Post-Docking Analysis & MD Simulation
  • Action: Evaluate poses based on binding energy and specific interactions. Validate the top poses using a 100 ns Molecular Dynamics (MD) simulation (e.g., GROMACS)[4].

  • Causality: Static docking cannot account for receptor flexibility. MD simulations confirm the temporal stability of the hydrogen bonds formed by the 2-amino group.

DockingWorkflow Start Target & Ligand Selection PrepProt Protein Preparation (Remove H2O, Add Polar H) Start->PrepProt PrepLig Ligand Preparation (Epik Ionization, pKa 7.4) Start->PrepLig Grid Grid Box Generation (Center on Active Site) PrepProt->Grid Docking Molecular Docking (Glide / Vina / C-DOCKER) PrepLig->Docking Grid->Docking Scoring Scoring & Pose Evaluation (RMSD < 2.0Å Validation) Docking->Scoring MD MD Simulation (100ns Validation) Scoring->MD

Fig 1. Self-validating molecular docking workflow for 2-aminoindolizidinone ligands.

Target Pathway: Mechanism of Action

Indolizidinone derivatives have shown significant promise as anti-tubercular agents by inhibiting the FAS-II pathway. Specifically, they competitively bind to the InhA enzyme, preventing the reduction of enoyl-ACP. This blockade halts the biosynthesis of mycolic acids—the primary structural component of the mycobacterial cell wall—ultimately leading to bacterial cell death[1],[6].

Pathway FASII FAS-II Pathway InhA InhA Enzyme (Target) FASII->InhA Complex Ligand-InhA Complex (H-bonds & Pi-Stacking) InhA->Complex Ligand 2-Aminoindolizidinone Ligand->Complex Binding Inhibition Mycolic Acid Inhibition Complex->Inhibition Blockade Death Bacterial Cell Death Inhibition->Death

Fig 2. Mechanism of action: InhA inhibition by 2-aminoindolizidinone derivatives.

Conclusion

For in silico evaluation of 2-aminoindolizidinone ligands, Schrödinger Glide provides the highest pose accuracy due to its rigorous handling of hydrogen-bond geometries via the OPLS4 force field, while AutoDock Vina remains the most efficient for initial high-throughput screening. Validating docking poses through co-crystallized ligand RMSD checks and subsequent Molecular Dynamics (MD) simulations ensures that the predicted affinities translate reliably into in vitro efficacy[4].

References

  • Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Drug likeness, targets, molecular docking and ADMET studies for some indolizine derivatives. Current Drug Discovery Technologies (PubMed).[Link]

  • Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers in Chemistry.[Link]

  • Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives. Asian Journal of Chemistry.[Link]

Sources

Safety Operating Guide

Comprehensive Disposal Guide: 2-Amino-octahydroindolizin-3-one

[1][2][3]

Executive Summary & Chemical Profile

2-Amino-octahydroindolizin-3-one is a bicyclic heterocyclic compound featuring a fused ring system (indolizidine) containing both a lactam (cyclic amide) and a primary amine functionality.[][2][3] Often utilized as a scaffold in pharmaceutical synthesis for its peptidomimetic properties, this compound presents specific handling challenges due to its basicity and potential biological activity.

This guide provides a self-validating protocol for the safe disposal of 2-Amino-octahydroindolizin-3-one, prioritizing High-Temperature Incineration as the only acceptable terminal disposal method to ensure complete destruction of the pharmacophore.[][2][3]

Chemical Identity & Properties
PropertyDescription
Chemical Structure Bicyclic Indolizidine (Fused 5- and 6-membered rings)
Functional Groups Primary Amine (-NH₂), Lactam (Cyclic Amide)
Physical State Typically a white to off-white solid (powder)
Acidity/Basicity Basic (due to the primary amine)
Solubility Soluble in polar organic solvents (DMSO, Methanol, DCM); moderately soluble in water.[][2][3][4][5][6]
GHS Classification Warning (Irritant).[][2] H315 (Skin), H319 (Eye), H335 (Respiratory).[2][3]

Hazard Assessment & Waste Classification

Before disposal, you must classify the waste stream. While 2-Amino-octahydroindolizin-3-one is not explicitly listed on the EPA’s P-list or U-list (RCRA), it must be managed as Hazardous Chemical Waste due to its toxicity profile and chemical reactivity.[][2][3]

Critical Hazards
  • Biological Activity: As a drug scaffold, it may possess uncharacterized biological activity.[2] Treat as a potential sensitizer.[2]

  • Chemical Reactivity: The primary amine is incompatible with strong oxidizers (risk of exothermic reaction/fire) and acids (exothermic neutralization).

  • Environmental Toxicity: Nitrogen-containing heterocycles can be persistent in aquatic environments.[][2] Zero-discharge to sewer is mandatory. [][2][3]

Waste Stream Coding[3]
  • RCRA Status: Non-Regulated (unless mixed with listed solvents).[2]

  • Recommended Internal Code: NON-HAL-ORG-AMINE (Non-Halogenated Organic Amine).[][2][3]

  • Department of Transportation (DOT): If pure, likely not regulated as dangerous goods for transport, but waste mixtures often fall under UN 3267 (Corrosive Liquid, Basic, Organic, n.o.s.) or UN 3077 (Environmentally Hazardous Substance, Solid, n.o.s.) .[2][3]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Objective: Render the chemical stable for temporary storage in the Satellite Accumulation Area (SAA).

  • Solid Waste (Pure Substance/Powder):

    • Do not dissolve the powder for disposal. Keep it in solid form to minimize waste volume.

    • Transfer the substance into a clear, wide-mouth polyethylene (HDPE) or glass jar with a screw-top lid.

    • Secondary Containment: Place the primary jar into a clear plastic zip-seal bag to contain any potential dust leakage.[][2]

  • Liquid Waste (Reaction Mixtures/Mother Liquors):

    • Segregation: Ensure the solvent stream is compatible.

      • Compatible: Methanol, Ethanol, DMSO, Dichloromethane (DCM).[2][3]

      • Incompatible: Nitric acid, Peroxides, Acid Chlorides.[2][3][7]

    • pH Check: If the solution is acidic (pH < 4), slowly neutralize with Sodium Bicarbonate to pH 6-8 to prevent gas generation in the waste container.

Phase 2: Packaging & Labeling

Objective: Communicate hazards clearly to waste handlers.

  • Container Selection: Use an amber glass bottle or HDPE carboy.

  • Labeling Requirements:

    • Chemical Name: Write out "2-Amino-octahydroindolizin-3-one" (No abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[2]

    • Constituents: If in solution, list the solvent and approximate concentration (e.g., "1% in Dichloromethane").

Phase 3: Terminal Disposal (The Handoff)

Objective: Transfer to Environmental Health & Safety (EHS) or a licensed contractor.[8]

  • Transport: Move the sealed container to your facility’s Central Waste Accumulation Area using a secondary container (bucket/cart).

  • Disposal Method: The only approved method is High-Temperature Incineration with flue gas scrubbing.[][2] This ensures the destruction of the nitrogenous ring system.

    • Note: Fuel blending is acceptable if the solvent carrier has high BTU value (e.g., Acetone/Methanol mixtures).

Decision Logic: Waste Segregation Flowchart

The following diagram illustrates the critical decision-making process for segregating 2-Amino-octahydroindolizin-3-one waste.

DisposalWorkflowStartWaste: 2-Amino-octahydroindolizin-3-oneStateCheckPhysical State?Start->StateCheckSolidPathSolid (Powder/Crystals)StateCheck->SolidPathDryLiquidPathLiquid (Solution)StateCheck->LiquidPathDissolvedSolidContContainer: Wide-mouth HDPE JarSolidPath->SolidContSolventCheckSolvent Type?LiquidPath->SolventCheckSolidBagAction: Double Bag (Zip-seal)SolidCont->SolidBagLabelingLabel: 'Hazardous Waste - Toxic/Irritant'SolidBag->LabelingHalogenatedHalogenated (e.g., DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated (e.g., MeOH, DMSO)SolventCheck->NonHalogenatedNo HalogensHalogenated->LabelingNonHalogenated->LabelingSAAStore: Satellite Accumulation AreaLabeling->SAAFinalTerminal: IncinerationSAA->Final

Figure 1: Waste segregation decision tree ensuring compliance with standard organic waste protocols.

Emergency Procedures (Spills & Exposure)

In the event of a spill during the disposal process, execute the following S.W.I.M. protocol immediately.

StepActionTechnical Rationale
S topCease all work. Secure the area.Prevents spread of contamination.[2][8][9][10]
W arnAlert nearby personnel.Protects colleagues from inhalation/contact.[2]
I solateCordon off the spill area (10 ft radius).Establishes a safe zone.[2]
M inimizePowder: Cover with damp paper towel.Liquid: Cover with absorbent pads.[][2]Dampening powder prevents aerosolization (inhalation hazard).[2]

Decontamination:

  • Wear Nitrile Gloves (Double gloving recommended) and Safety Goggles.[2]

  • Clean surface with 10% Soap/Water solution , followed by 70% Ethanol .[2]

  • Dispose of all cleanup materials (wipes, gloves) into the Solid Hazardous Waste stream (as described in Phase 1).

References

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 70678615, 2-Amino-1-hydroxyicosan-3-one (Structural Analog).[][2][3] Retrieved from [Link][6]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-octahydroindolizin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Core Principle: Proactive Hazard Mitigation

Given the absence of specific toxicological data, our primary directive is to treat 2-Amino-octahydroindolizin-3-one with a high degree of caution. Amines as a class of compounds can present a range of hazards, including skin and eye irritation or corrosion, respiratory tract irritation, and potential for sensitization.[3][4] Some heterocyclic aromatic amines (HAAs) are also recognized as probable carcinogens.[2][5] Therefore, the cornerstone of our safety protocol is the consistent and correct use of appropriate Personal Protective Equipment (PPE) to establish a reliable barrier between the researcher and the chemical.

Engineering and Administrative Controls: The First Line of Defense

Before detailing PPE, it is crucial to emphasize that PPE is the last line of defense.[6] Its efficacy is maximized when used in conjunction with robust engineering and administrative controls.

  • Engineering Controls: All manipulations of 2-Amino-octahydroindolizin-3-one, especially handling of the solid powder or preparing solutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.

  • Administrative Controls: Develop and strictly adhere to a written Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on this SOP, the potential hazards, and the required emergency procedures.[7] Never work alone when handling highly hazardous or novel compounds.

Required Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific task being performed and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving 2-Amino-octahydroindolizin-3-one.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Tightly-fitting chemical splash goggles and full-face shield.[8]Double-gloving with nitrile gloves.[9]Tightly cuffed, flame-resistant lab coat; long pants.NIOSH-approved N95 respirator or higher.[6][9]
Preparing Solutions Tightly-fitting chemical splash goggles.[8]Chemical-resistant nitrile or neoprene gloves.Chemical-resistant lab coat.Required if not performed in a fume hood.
Running Reactions/Transfers Tightly-fitting chemical splash goggles.Chemical-resistant nitrile or neoprene gloves.Chemical-resistant lab coat.Generally not required if performed in a fume hood.
Handling Waste/Decontamination Tightly-fitting chemical splash goggles and full-face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant apron over lab coat.Recommended if there is a risk of aerosol generation.
Eye and Face Protection: The Non-Negotiable Barrier

The potential for amines to cause severe eye irritation or corrosive damage necessitates robust eye protection.[3]

  • Mandatory: ANSI Z87.1-rated chemical splash goggles must be worn at all times in any area where this chemical is handled.[8]

  • Enhanced Protection: When handling the solid powder, during transfers that could splash, or when working with larger quantities, a full-face shield must be worn over the chemical splash goggles to protect the entire face.[9][10]

Skin and Body Protection: Preventing Dermal Contact

Many amines can be absorbed through the skin, making dermal protection critical.[1][3]

  • Lab Coat: A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.[6] For tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Gloves: Not all gloves offer the same level of protection.[6]

    • Selection: Nitrile or neoprene gloves are recommended for incidental contact. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data if available.[8]

    • Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[8][11]

    • Technique: Double-gloving is recommended when handling the solid compound to provide an extra layer of protection and allow for safe removal of the outer glove if contamination occurs.[9] Never reuse disposable gloves.[11]

Respiratory Protection: Safeguarding Against Inhalation

Inhalation is a primary route of exposure for powdered chemicals.

  • Requirement: A NIOSH-approved respirator is essential when engineering controls cannot guarantee exposure levels are below acceptable limits, such as when weighing the solid compound outside of a containment hood.[9] An N95 respirator can provide protection against airborne particulates. If vapors are a concern, a respirator with organic vapor cartridges may be necessary.[9]

Procedural Plans: Donning, Doffing, and Disposal

The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

Experimental Workflow: PPE Donning and Doffing Protocol

PPE_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Respirator (if required) D1->D2 D3 3. Eye & Face Protection D2->D3 D4 4. Gloves (Cuff over sleeve) D3->D4 F1 1. Outer Gloves (if double-gloved) D4->F1 After Completing Work F2 2. Lab Coat & Apron F1->F2 F3 3. Face Shield & Goggles F2->F3 F4 4. Respirator F3->F4 F5 5. Inner Gloves F4->F5 End Wash Hands Thoroughly F5->End Start Prepare for Lab Work Start->D1

Caption: PPE donning and doffing workflow to minimize cross-contamination.

Operational Plan for Disposal

Proper disposal is a critical final step in the safe handling of chemicals.

  • Contaminated PPE:

    • All disposable PPE, including gloves, respirator cartridges, and disposable lab coats, that has come into contact with 2-Amino-octahydroindolizin-3-one must be considered hazardous waste.[12]

    • Place these items in a designated, clearly labeled, and sealed hazardous waste bag or container immediately after doffing.[4][12]

  • Chemical Waste:

    • Solid Waste: Collect any solid residue, contaminated weigh boats, or paper towels in a dedicated hazardous waste container.[12]

    • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[12][13]

    • Disposal Coordination: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in strict accordance with local, state, and federal regulations.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Small Spill: Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).[12] Collect the material into a sealed container for hazardous waste disposal.

  • Large Spill: Evacuate the area immediately. Alert your supervisor and contact your institution's EHS or emergency response team.[12]

In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it can be done safely. Seek immediate medical attention.[11][14]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

By adhering to these stringent PPE protocols and operational plans, you build a self-validating system of safety, ensuring that research and development can proceed with the highest degree of protection for all personnel.

References

  • Univar Solutions. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 22). Personal Protective Equipment - StatPearls. Retrieved from [Link]

  • Saffron Scientific. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines. Retrieved from [Link]

  • Greenbook. (2016, August 12). Safety Data Sheet. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 9). Unveiling heterocyclic aromatic amines (HAAs) in thermally processed meat products. Retrieved from [Link]

  • Waters. (n.d.). Safety Data Sheet - Amino Acid Standard. Retrieved from [Link]

  • Florida State University. (2020, July 13). Using PPE in the Laboratory (OHS101) Course Material. Retrieved from [Link]

  • PubMed. (2020, January 15). Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control. Retrieved from [Link]

  • St. Olaf College. (n.d.). Personal Protective Equipment (PPE); Personal Attire and Hygiene – Laboratory Safety. Retrieved from [Link]

  • New Jersey Department of Health. (2008, October). Hazardous Substance Fact Sheet - 2-(2-AMINOETHOXY)ETHANOL. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.